molecular formula C4F9CH2CH2SO3H<br>C6H5F9O3S B3043158 1H,1H,2H,2H-Perfluorohexanesulfonic acid CAS No. 757124-72-4

1H,1H,2H,2H-Perfluorohexanesulfonic acid

Cat. No.: B3043158
CAS No.: 757124-72-4
M. Wt: 328.15 g/mol
InChI Key: TXGIGTRUEITPSC-UHFFFAOYSA-N
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Description

1H,1H,2H,2H-Perfluorohexanesulfonic acid is a useful research compound. Its molecular formula is C4F9CH2CH2SO3H and its molecular weight is 328.15 g/mol. The purity is usually 95%.
The exact mass of the compound 1H,1H,2H,2H-Perfluorohexanesulphonic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3,4,4,5,5,6,6,6-nonafluorohexane-1-sulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
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InChI

InChI=1S/C6H5F9O3S/c7-3(8,1-2-19(16,17)18)4(9,10)5(11,12)6(13,14)15/h1-2H2,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

TXGIGTRUEITPSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C4F9CH2CH2SO3H, C6H5F9O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Record name 4:2 FtS
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Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
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DSSTOX Substance ID

DTXSID30891564
Record name 2-(Perfluorobutyl)-1-ethanesulfonic acid
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Molecular Weight

328.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

757124-72-4
Record name 2-(Perfluorobutyl)-1-ethanesulfonic acid
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Record name 1H,1H,2H,2H-Perfluorohexanesulphonic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1H,1H,2H,2H-Perfluorohexanesulfonic acid chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Properties of 1H,1H,2H,2H-Perfluorohexanesulfonic Acid

Introduction

This compound, also known as 4:2 fluorotelomer sulfonic acid (4:2 FTSA), is a short-chain polyfluoroalkyl substance (PFAS).[1][2] Unlike perfluorinated compounds, fluorotelomers contain a non-fluorinated portion, which influences their chemical and toxicological properties. This compound consists of a four-carbon perfluorinated chain attached to a two-carbon, non-fluorinated ethyl group, which is in turn bonded to a sulfonic acid head group.[1] As a member of the broader PFAS class, 4:2 FTSA is noted for its surfactant properties and environmental persistence. It has been identified as a contaminant in drinking water.[1] This document provides a comprehensive overview of its chemical properties, experimental protocols, and biological interactions, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The core chemical and physical properties of this compound are summarized in the table below. These properties are essential for understanding its environmental fate, transport, and potential for biological interaction.

PropertyValueReference
CAS Number 757124-72-4[1]
Molecular Formula C₆H₅F₉O₃S[1]
Molecular Weight 328.2 g/mol [1]
Formal Name 3,3,4,4,5,5,6,6,6-nonafluoro-1-hexanesulfonic acid[1]
Synonyms 4:2 Fluorotelomer Sulfonic Acid, 4:2 FTS[1]
Appearance Not explicitly stated; likely a solid or liquid
Solubility DMF: 10 mg/ml; DMSO: 10 mg/ml; Ethanol: 10 mg/ml; PBS (pH 7.2): 10 mg/ml[1]
Purity ≥85% (as commercially available)[1]
SMILES O=S(O)(CCC(F)(C(F)(C(F)(C(F)(F)F)F)F)F)=O[1]
InChI InChI=1S/C6H5F9O3S/c7-3(8,1-2-19(16,17,18))4(9,10)5(11,12)6(13,14)15/h1-2H2,(H,16,17,18)[1]
InChIKey TXGIGTRUEITPSC-UHFFFAOYSA-N[1]

Reactivity and Stability

Chemical Stability

Like other PFAS, the perfluorinated tail of 4:2 FTSA is characterized by the strength of its carbon-fluorine bonds, rendering it resistant to degradation. The sulfonic acid functional group is a strong acid, meaning it will be deprotonated and exist as an anion under typical environmental pH conditions.

Thermal Decomposition

While specific studies on the thermal decomposition of 4:2 FTSA are not detailed, research on related short-chain perfluoroalkyl acids (PFAAs) provides insight into potential pathways.[3] Thermal decomposition is expected to initiate at the weakest bonds. For 4:2 FTSA, this would likely involve the C-C bond connecting the ethyl group to the perfluorinated chain or the C-S bond. Incineration is a common method for PFAS disposal, with studies on PFOS (a related compound) suggesting decomposition occurs via an α-sultone intermediate to form perfluorinated aldehydes and SO₂ at high temperatures.[4]

G cluster_main Potential Thermal Decomposition Pathway of 4:2 FTSA cluster_products Decomposition Products parent This compound (C₄F₉-CH₂CH₂-SO₃H) frag1 Perfluoroalkyl Radicals (e.g., C₄F₉•) parent->frag1 High Temperature (Incineration) frag2 Sulfur Oxides (SO₂, SO₃) parent->frag2 High Temperature (Incineration) frag3 Volatile Fluoro-organic Compounds parent->frag3 High Temperature (Incineration) frag4 HF parent->frag4 High Temperature (Incineration)

Caption: Potential thermal decomposition pathway for 4:2 FTSA.

Biological Interactions

Binding to Serum Albumin

This compound has been shown to bind to human serum albumin (HSA).[2] This interaction is significant as HSA is a primary carrier protein in the blood, and binding can affect the compound's distribution, metabolism, and half-life within the body. The binding affinity and mechanism are crucial parameters for assessing its toxicokinetic profile.

G FTSA 4:2 FTSA (in bloodstream) Complex 4:2 FTSA-HSA Complex FTSA->Complex Binds to HSA Human Serum Albumin (HSA) HSA->Complex Transport Systemic Distribution & Bioaccumulation Complex->Transport Leads to G cluster_workflow Analytical Workflow for 4:2 FTSA in Water Sample 1. Water Sample Collection SPE 2. Solid Phase Extraction (SPE) Sample->SPE Elution 3. Elution from SPE Cartridge SPE->Elution Analysis 4. LC-MS/MS Analysis Elution->Analysis Data 5. Quantification & Data Reporting Analysis->Data

References

An In-depth Technical Guide to the Synthesis of 1H,1H,2H,2H-Perfluorohexanesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for preparing 1H,1H,2H,2H-Perfluorohexanesulfonic acid, a partially fluorinated sulfonic acid of interest in various industrial and research applications. The document details a primary multi-step synthetic pathway commencing from the corresponding fluorotelomer alcohol, including experimental protocols for each transformation. An alternative synthetic strategy is also discussed. Quantitative data is summarized in tabular format for clarity, and key reaction pathways are illustrated with diagrams generated using Graphviz to facilitate a deeper understanding of the chemical processes involved.

Introduction

This compound, also known as 4:2 fluorotelomer sulfonic acid (4:2 FTSA), is a partially fluorinated surfactant and a member of the broader class of per- and polyfluoroalkyl substances (PFAS). Unlike its fully perfluorinated analogue, perfluorohexanesulfonic acid (PFHxS), 4:2 FTSA possesses a hydrocarbon "spacer" between the perfluoroalkyl chain and the sulfonic acid head group. This structural feature imparts distinct physicochemical properties, influencing its behavior in various applications, including its use as a component in aqueous film-forming foams (AFFF) and as a specialty surfactant. The synthesis of this and other partially fluorinated alkanesulfonic acids is of significant interest for researchers developing novel materials and for toxicological and environmental fate studies.

This guide focuses on the established chemical syntheses of this compound, providing detailed experimental procedures and relevant data to aid researchers in its preparation and study.

Primary Synthetic Pathway: From Fluorotelomer Alcohol

The most prominently described synthetic route to this compound begins with the commercially available 1H,1H,2H,2H-perfluorohexan-1-ol. The overall transformation involves the conversion of the terminal alcohol functionality into a sulfonic acid group through a series of intermediate steps.

The logical workflow for this multi-step synthesis is depicted below:

Synthesis_Workflow Start 1H,1H,2H,2H-Perfluorohexan-1-ol Step1 Teb 1: Tosylering Start->Step1 Intermediate1 1H,1H,2H,2H-Perfluorohexyl p-toluensulfonat Step1->Intermediate1 Step2 Trin 2: Sulfid dannelse Intermediate1->Step2 Intermediate2 1H,1H,2H,2H-Perfluorohexyl benzylsulfid Step2->Intermediate2 Step3 Trin 3: Oxidativ klorering Intermediate2->Step3 Intermediate3 1H,1H,2H,2H-Perfluorohexan- sulfonylchlorid Step3->Intermediate3 Step4 Trin 4: Hydrolyse Intermediate3->Step4 End 1H,1H,2H,2H-Perfluorhexan- sulfonsyre Step4->End

Caption: Multi-step synthesis of this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the primary synthetic pathway.

The initial step involves the conversion of the starting alcohol to its corresponding tosylate, which serves to transform the hydroxyl group into a good leaving group for subsequent nucleophilic substitution.

  • Reaction Scheme:

    C₄F₉CH₂CH₂OH + TsCl → C₄F₉CH₂CH₂OTs + HCl

  • Experimental Protocol:

    • To a solution of 1H,1H,2H,2H-perfluorohexan-1-ol (1.0 eq.) in dry dichloromethane (B109758) (DCM), add pyridine (B92270) (1.5 eq.) at 0 °C under an inert atmosphere.

    • Slowly add p-toluenesulfonyl chloride (TsCl, 1.2 eq.) portion-wise, maintaining the temperature below 10 °C.

    • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding 0.1 M HCl.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with 0.1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization to yield 1H,1H,2H,2H-perfluorohexyl p-toluenesulfonate.

The tosylate intermediate is then reacted with a sulfur nucleophile, typically sodium benzyl (B1604629) mercaptide, to introduce the sulfur atom.

  • Reaction Scheme:

    C₄F₉CH₂CH₂OTs + C₆H₅CH₂SNa → C₄F₉CH₂CH₂SCH₂C₆H₅ + NaOTs

  • Experimental Protocol:

    • Prepare sodium benzyl mercaptide by reacting benzyl mercaptan (1.1 eq.) with sodium metal (1.1 eq.) in anhydrous ethanol.

    • To the solution of sodium benzyl mercaptide, add a solution of 1H,1H,2H,2H-perfluorohexyl p-toluenesulfonate (1.0 eq.) in anhydrous ethanol.

    • Reflux the reaction mixture for 12-16 hours, monitoring the reaction progress by TLC.

    • After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Partition the residue between diethyl ether and water.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer and purify the crude product by column chromatography on silica (B1680970) gel to obtain 1H,1H,2H,2H-perfluorohexyl benzyl sulfide (B99878).

The sulfide is then subjected to oxidative chlorination to form the sulfonyl chloride. This is a critical step that creates the precursor to the final sulfonic acid.

  • Reaction Scheme:

    C₄F₉CH₂CH₂SCH₂C₆H₅ + 3Cl₂ + 2H₂O → C₄F₉CH₂CH₂SO₂Cl + C₆H₅CHO + 5HCl

  • Experimental Protocol:

    • Dissolve 1H,1H,2H,2H-perfluorohexyl benzyl sulfide (1.0 eq.) in a mixture of acetic acid and water.

    • Cool the solution in an ice bath and bubble chlorine gas through the mixture with vigorous stirring.

    • Continue the chlorine addition until the reaction is complete, as monitored by TLC or GC.

    • Pour the reaction mixture into ice-water and extract the product with dichloromethane.

    • Wash the organic extract with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 1H,1H,2H,2H-perfluorohexanesulfonyl chloride.

    • The crude sulfonyl chloride can be purified by vacuum distillation.

The final step is the hydrolysis of the sulfonyl chloride to the desired sulfonic acid.

  • Reaction Scheme:

    C₄F₉CH₂CH₂SO₂Cl + H₂O → C₄F₉CH₂CH₂SO₃H + HCl

  • Experimental Protocol:

    • Carefully add 1H,1H,2H,2H-perfluorohexanesulfonyl chloride (1.0 eq.) to water with stirring.

    • Heat the mixture to reflux and maintain for 2-4 hours until the hydrolysis is complete.

    • Cool the reaction mixture to room temperature.

    • Remove the water and any volatile byproducts under reduced pressure to yield the crude this compound.

    • The product can be further purified by recrystallization or by conversion to its salt, followed by acidification.

Quantitative Data

The following table summarizes the expected molecular weights and typical yields for the intermediates and the final product in the primary synthetic pathway. Yields can vary based on reaction scale and purification efficiency.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)
1H,1H,2H,2H-Perfluorohexan-1-olC₆H₅F₉O264.09-
1H,1H,2H,2H-Perfluorohexyl p-toluenesulfonateC₁₃H₁₁F₉O₃S418.2885-95
1H,1H,2H,2H-Perfluorohexyl Benzyl SulfideC₁₃H₁₁F₉S370.2870-85
1H,1H,2H,2H-Perfluorohexanesulfonyl ChlorideC₆H₄ClF₉O₂S346.5960-80
This compoundC₆H₅F₉O₃S328.15>90 (hydrolysis)

Alternative Synthetic Pathway: Free Radical Addition of Bisulfite

An alternative approach to the synthesis of this compound involves the free-radical initiated addition of sodium bisulfite to a terminal alkene, 3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene (B102655). This method offers a more direct route to the sulfonic acid salt.

The logical workflow for this alternative synthesis is depicted below:

Alternative_Synthesis Start 3,3,4,4,5,5,6,6,6-Nonafluorohex-1-ene Step1 Radical Addition of Sodium Bisulfite Start->Step1 Intermediate1 Sodium 1H,1H,2H,2H-Perfluoro- hexanesulfonate Step1->Intermediate1 Step2 Acidification Intermediate1->Step2 End 1H,1H,2H,2H-Perfluorohexan- sulfonsyre Step2->End

Caption: Alternative synthesis via free radical addition.

Experimental Protocol
  • In a pressure vessel, combine 3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene (1.0 eq.), sodium bisulfite (1.2 eq.), and a suitable solvent such as a mixture of water and a polar organic solvent (e.g., isopropanol).

  • Add a free-radical initiator, such as potassium persulfate or an organic peroxide (e.g., dibenzoyl peroxide).

  • Seal the vessel and heat the reaction mixture with stirring for several hours. The reaction temperature will depend on the initiator used.

  • Monitor the reaction for the consumption of the starting alkene.

  • After completion, cool the reaction mixture and remove the organic solvent under reduced pressure.

  • The resulting aqueous solution contains the sodium salt of this compound.

  • To obtain the free acid, acidify the aqueous solution with a strong acid (e.g., sulfuric acid) and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Dry the organic extract, remove the solvent, and purify the product as necessary.

Conclusion

This technical guide has detailed two primary synthetic routes for the preparation of this compound. The multi-step pathway starting from 1H,1H,2H,2H-perfluorohexan-1-ol is a well-established method that proceeds through tosylate, sulfide, and sulfonyl chloride intermediates. While longer, it utilizes readily available starting materials and common organic transformations. The alternative route via free-radical addition of bisulfite to a fluorinated alkene offers a more direct synthesis to the sulfonate salt. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale, and laboratory capabilities. The detailed experimental protocols and data provided herein are intended to serve as a valuable resource for researchers engaged in the synthesis and application of this important class of partially fluorinated compounds.

In-Depth Technical Guide: 1H,1H,2H,2H-Perfluorohexanesulfonic Acid (4:2 FTSA)

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 757124-72-4

This technical guide provides a comprehensive overview of 1H,1H,2H,2H-Perfluorohexanesulfonic acid (also known as 4:2 Fluorotelomer Sulfonic Acid or 4:2 FTSA), a short-chain per- and polyfluoroalkyl substance (PFAS). This document is intended for researchers, scientists, and professionals in drug development and environmental science, offering detailed information on its chemical properties, synthesis, analytical methods, toxicological profile, and environmental fate.

Chemical and Physical Properties

This compound is a synthetic organofluorine compound characterized by a four-carbon perfluorinated chain linked to an ethyl group, which is in turn attached to a sulfonic acid head group. This structure imparts amphiphilic properties to the molecule. It is recognized as a persistent and mobile environmental contaminant.[1][2] It has been detected in various environmental matrices and human blood.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 757124-72-4[2]
Synonyms 4:2 Fluorotelomer Sulfonic Acid, 4:2 FTSA, 3,3,4,4,5,5,6,6,6-Nonafluorohexane-1-sulfonic acid[2][3]
Molecular Formula C₆H₅F₉O₃S[2][3]
Molecular Weight 328.15 g/mol [3]
Solubility Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Ethanol, and Phosphate-buffered saline (PBS) at 10 mg/mL.[2]

Synthesis and Purification

Purification of fluorotelomer sulfonates typically involves chromatographic techniques. For analytical purposes, solid-phase extraction (SPE) is a common method for sample cleanup and pre-concentration from environmental and biological matrices.[5] A common procedure involves using a polymeric reversed-phase sorbent for extraction, followed by elution with a basic methanolic solution.

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound.

Mass Spectrometry: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary analytical technique for the detection and quantification of 4:2 FTSA.[6] In negative electrospray ionization mode, the molecule readily deprotonates to form the [M-H]⁻ ion. A characteristic fragmentation pathway for fluorotelomer sulfonates involves the loss of the sulfonate group (SO₃), resulting in a prominent product ion at m/z 80.[6] Further fragmentation of the perfluoroalkyl chain can also be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific NMR spectra for 4:2 FTSA were not found in the searched literature, the expected ¹H and ¹³C NMR spectra can be predicted based on its structure. The ¹H NMR spectrum would show signals corresponding to the two methylene (B1212753) groups (-CH₂CH₂-). The ¹³C NMR spectrum would display signals for the two carbons of the ethyl group and the four carbons of the perfluoroalkyl chain, with characteristic shifts due to the strong electron-withdrawing effect of the fluorine atoms. For related fluorotelomer compounds, detailed NMR characterization has been reported, which can serve as a reference.[7]

Experimental Protocols

Protocol 1: General Analytical Method for Fluorotelomer Sulfonates in Water by LC-MS/MS

This protocol provides a general procedure for the analysis of fluorotelomer sulfonates, including 4:2 FTSA, in aqueous samples.

1. Sample Preparation (Solid-Phase Extraction): a. Condition a 500 mg/6 mL polymeric reversed-phase SPE cartridge with 10 mL of methanol (B129727) followed by 10 mL of deionized water. b. Load 250 mL of the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min. c. Wash the cartridge with 10 mL of deionized water to remove interferences. d. Dry the cartridge under a stream of nitrogen for 30 minutes. e. Elute the analytes with 2 x 5 mL of methanol containing 0.1% ammonium (B1175870) hydroxide. f. Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C. g. Reconstitute the residue in 1 mL of methanol/water (50:50, v/v) for LC-MS/MS analysis.

2. LC-MS/MS Analysis: a. Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm).
  • Mobile Phase A: 2 mM ammonium acetate (B1210297) in water.
  • Mobile Phase B: Methanol.
  • Gradient: Start with 10% B, ramp to 95% B over 10 minutes, hold for 5 minutes, and then return to initial conditions.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 10 µL. b. Mass Spectrometry (Triple Quadrupole):
  • Ionization Mode: Negative Electrospray Ionization (ESI-).
  • Multiple Reaction Monitoring (MRM) Transitions:
  • For 4:2 FTSA: Monitor the transition from the precursor ion [M-H]⁻ to characteristic product ions. A primary transition would be m/z 327 > m/z 80.
  • Optimize instrumental parameters such as capillary voltage, cone voltage, and collision energy for maximum sensitivity.

Toxicology and Biological Effects

The toxicological profile of this compound is an area of active research. Studies on short-chain PFAS, including 4:2 FTSA, have been conducted to understand their potential health effects as they are used as replacements for long-chain PFAS.

A study utilizing embryonic zebrafish demonstrated that 4:2 FTSA can induce abnormal larval behavior.[1] Furthermore, transcriptomic analysis in zebrafish embryos exposed to 4:2 FTSA revealed disruptions in biological pathways related to fatty acid elongation and biosynthesis, as well as long-chain fatty-acyl-CoA biosynthesis.[8] Another in vitro study using high-throughput screening identified 4:2 FTSA as having potential interaction with the transthyretin (TTR) binding assay, suggesting a possible endocrine-disrupting effect.[9]

The toxicity of fluorotelomer sulfonates can be influenced by their chain length. For the related 6:2 FTSA, studies in mice have shown it to be potentially immunotoxic with little evidence of reproductive or developmental effects at the tested doses.[10]

Table 2: Summary of Toxicological Data for this compound (4:2 FTSA) and Related Compounds

CompoundSpecies/SystemEndpointObservationReference
4:2 FTSA Zebrafish EmbryosBehaviorAberrant larval behavior[1]
4:2 FTSA Zebrafish EmbryosGene ExpressionDisruption of fatty acid elongation and biosynthesis pathways[8]
4:2 FTSA In vitroEndocrine ActivityPotential interaction with transthyretin (TTR) binding[9]
6:2 FTSA MiceImmunologyDecreased immune response (plaque-forming cell assay)[10]

Signaling Pathway and Workflow Diagrams

Workflow for the Analysis of 4:2 FTSA in Water Samples

Analytical Workflow for 4-2 FTSA cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis WaterSample Water Sample (250 mL) SPE Solid-Phase Extraction (Polymeric Reversed-Phase) WaterSample->SPE Loading Elution Elution (Methanol with 0.1% NH4OH) SPE->Elution Concentration Evaporation & Reconstitution Elution->Concentration LC Liquid Chromatography (C18 Column) Concentration->LC Injection MS Tandem Mass Spectrometry (ESI-, MRM) LC->MS Eluent Transfer DataAnalysis Data Analysis (Quantification) MS->DataAnalysis Data Acquisition

Caption: Workflow for the quantitative analysis of 4:2 FTSA in water.

Potential Biological Pathway Disruption by 4:2 FTSA

Biological Pathway Disruption by 4-2 FTSA cluster_cellular_effects Potential Cellular Effects FTSA 1H,1H,2H,2H-Perfluoro- hexanesulfonic Acid (4:2 FTSA) FattyAcid Fatty Acid Biosynthesis & Elongation FTSA->FattyAcid Disrupts TTR Transthyretin (TTR) Binding FTSA->TTR Interacts with Behavior Neuronal Function FTSA->Behavior Alters

Caption: Potential biological pathways affected by 4:2 FTSA exposure.

Environmental Fate and Transport

Fluorotelomer sulfonates are recognized as environmental contaminants due to their persistence and mobility.[1] They can be introduced into the environment directly through industrial discharges and the use of products containing them, or indirectly through the degradation of precursor compounds.[1] Short-chain FTSAs like 4:2 FTSA are generally more water-soluble and less prone to sorption to soil and sediment compared to their long-chain counterparts, which increases their potential for transport in aquatic systems.

The degradation of larger fluorotelomer-based polymers is considered a significant long-term source of fluorotelomer alcohols and subsequently perfluoroalkyl carboxylates in the environment.[11] While fluorotelomer sulfonates are intermediates in some of these degradation pathways, they are themselves persistent to further microbial degradation under typical environmental conditions.[12]

Conclusion

This compound is a short-chain PFAS of growing scientific and regulatory interest. Its presence in the environment and potential for biological effects necessitate a thorough understanding of its chemical properties, behavior, and toxicity. While data specific to 4:2 FTSA is still emerging, research on related short-chain fluorotelomer compounds provides valuable insights. Continued research, particularly in the areas of detailed toxicological mechanisms and the development of effective remediation strategies, is essential for managing the potential risks associated with this compound.

References

An In-Depth Technical Guide on the Environmental Fate of 1H,1H,2H,2H-Perfluorohexanesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H,1H,2H,2H-Perfluorohexanesulfonic acid, also known as 4:2 fluorotelomer sulfonic acid (4:2 FTSA), is a member of the vast class of per- and polyfluoroalkyl substances (PFAS). As a polyfluorinated compound, it contains a non-fluorinated portion, which makes it susceptible to transformation in the environment. Understanding the environmental fate of 4:2 FTSA is critical for assessing its potential risks, as its transformation can lead to the formation of highly persistent perfluoroalkyl acids (PFAAs). This technical guide provides a comprehensive overview of the current scientific understanding of the environmental persistence, mobility, degradation, and bioaccumulation of 4:2 FTSA.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial in determining its behavior and transport in various environmental compartments.

PropertyValueReference
Chemical Formula C₆H₅F₉O₃SPubChem
Molecular Weight 328.15 g/mol PubChem
Synonyms 4:2 Fluorotelomer sulfonic acid, 4:2 FTSA, 3,3,4,4,5,5,6,6,6-nonafluorohexane-1-sulfonic acidPubChem
CAS Number 757124-72-4PubChem

Environmental Fate of this compound

The environmental fate of 4:2 FTSA is governed by its persistence, mobility, potential for degradation, and bioaccumulation. As a polyfluorinated substance, its environmental behavior is complex, involving both transport and transformation processes.

Persistence and Degradation

While perfluoroalkyl acids (PFAAs) are notoriously persistent, polyfluorinated substances like 4:2 FTSA can undergo biotransformation. The non-fluorinated ethylene (B1197577) group in its structure serves as a point of microbial attack.

Aerobic Degradation:

Under aerobic conditions, 4:2 FTSA can be formed as a biotransformation intermediate from the degradation of larger fluorotelomer-based compounds, such as 4:2, 6:2, and 8:2 fluorotelomer thioether amido sulfonate (FtTAoS).[1][2][3] The biotransformation of these larger precursors to 4:2 FTSA has been observed in soil and medium microcosms.[1][2][3]

The subsequent degradation of 4:2 FTSA is believed to follow a pathway similar to that of its longer-chain homolog, 6:2 FTSA. This pathway involves the oxidation of the hydrocarbon portion of the molecule, leading to the formation of various intermediates and ultimately shorter-chain PFCAs. Studies on the aerobic biotransformation of 6:2 FTSA have shown a half-life of approximately 28.8 days in aerobic sludge, with the formation of perfluorohexanoic acid (PFHxA), perfluoropentanoic acid (PFPeA), and perfluorobutanoic acid (PFBA) as terminal degradation products.[4] It is therefore plausible that the aerobic degradation of 4:2 FTSA will primarily yield PFBA.

Anaerobic Degradation:

Information on the anaerobic degradation of 4:2 FTSA is limited. However, studies on other PFAS suggest that anaerobic conditions may be less favorable for the degradation of the perfluorinated chain.

The following diagram illustrates the likely aerobic degradation pathway of 4:2 FTSA, based on evidence from related compounds.

This compound (4:2 FTSA) This compound (4:2 FTSA) Intermediate Products Intermediate Products This compound (4:2 FTSA)->Intermediate Products Perfluorobutanoic acid (PFBA) Perfluorobutanoic acid (PFBA) Intermediate Products->Perfluorobutanoic acid (PFBA)

Proposed aerobic degradation pathway of 4:2 FTSA.
Mobility

The mobility of 4:2 FTSA in the environment is largely governed by its sorption to soil and sediment. As an anionic compound, its interaction with soil particles is influenced by factors such as organic carbon content, clay mineralogy, and pH.

The following diagram illustrates the key factors influencing the mobility of 4:2 FTSA in soil.

cluster_soil Soil Environment cluster_factors Influencing Factors 4:2 FTSA 4:2 FTSA Sorption Sorption 4:2 FTSA->Sorption Leaching Leaching 4:2 FTSA->Leaching Organic Carbon Organic Carbon Organic Carbon->Sorption Clay Content Clay Content Clay Content->Sorption pH pH pH->Sorption

References

Toxicological Profile of 1H,1H,2H,2H-Perfluorohexanesulfonic Acid and Its Surrogates

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available toxicological data for 1H,1H,2H,2H-Perfluorohexanesulfonic acid (also known as 4:2 fluorotelomer sulfonic acid, 4:2 FTSA; CAS 757124-72-4). Due to a significant lack of direct toxicological studies on this specific compound, this guide focuses on the toxicological profiles of closely related surrogate compounds: 6:2 fluorotelomer sulfonate (6:2 FTS) and Perfluorohexanesulfonic acid (PFHxS). The information presented for these surrogates may not be fully representative of the toxicological properties of this compound.

Introduction

This compound is a member of the vast class of per- and polyfluoroalkyl substances (PFAS). These synthetic compounds are characterized by their high thermal and chemical stability, which has led to their widespread use in various industrial and consumer products. However, this stability also contributes to their persistence in the environment and potential for bioaccumulation, raising concerns about their effects on human health. This guide aims to provide a detailed summary of the current toxicological knowledge, with a necessary focus on surrogate compounds due to the limited data on this compound itself.

Physicochemical Properties

A clear understanding of the relationships between the target compound and its surrogates is crucial. The following diagram illustrates the structural similarities and differences.

cluster_target Target Compound cluster_surrogates Surrogate Compounds 1H,1H,2H,2H-Perfluorohexanesulfonic_acid This compound (4:2 FTSA) C4F9CH2CH2SO3H 6_2_FTS 6:2 Fluorotelomer Sulfonate (6:2 FTS) C6F13CH2CH2SO3- 1H,1H,2H,2H-Perfluorohexanesulfonic_acid->6_2_FTS Structural Analogue (Longer Perfluoroalkyl Chain) PFHxS Perfluorohexanesulfonic Acid (PFHxS) C6F13SO3H 6_2_FTS->PFHxS Structural Isomer (Different Linkage to Sulfonate)

Figure 1: Structural relationship of the target compound and its surrogates.

Toxicological Data Summary

The following tables summarize the available quantitative toxicological data for the surrogate compounds, 6:2 fluorotelomer sulfonate (6:2 FTS) and Perfluorohexanesulfonic acid (PFHxS).

In Vivo Toxicity Data
CompoundTest SpeciesRoute of ExposureDurationEndpointValueReference
6:2 FTSRatOral90 daysNOAEL (maternal toxicity)150 mg/kg bw/day[1]
6:2 FTSRatOral90 daysNOAEL (developmental toxicity)1000 mg/kg bw/day[1]
6:2 FTSRatOral28 daysNOAEL200 mg/kg bw/day[1]
6:2 FTSRatOralAcuteLD50>5000 mg/kg bw[1]
6:2 FTSMouse (male)Oral28 daysLOAEL (liver toxicity)5.0 mg/kg-day[2]
PFOS (for comparison)RatOralAcuteLD50251 mg/kg[2]
Ecotoxicity Data
CompoundTest SpeciesDurationEndpointValueReference
6:2 FTSRainbow trout (Oncorhynchus mykiss)96 hoursLC50>107 mg/L[2]
6:2 FTSDaphnia magna48 hoursEC50>109 mg/L[2]
6:2 FTSEarthworm14 daysLC50373 mg/kg soil[2]
PFOS (for comparison)Rainbow trout (Oncorhynchus mykiss)96 hoursLC507.8 - 22 mg/L[2]
PFOS (for comparison)Daphnia magna48 hoursEC5067.2 mg/L[2]
PFOS (for comparison)Earthworm14 daysLC50365 mg/kg soil[2]

Experimental Protocols

Detailed experimental protocols for the toxicological studies of these compounds are often proprietary. However, based on publicly available information, the methodologies for key studies are summarized below.

90-Day Combined Repeated Dose and Reproductive/Developmental Toxicity Screening Test (OECD Guideline 422) for 6:2 FTS
  • Test Species: Wistar rats.

  • Administration: Oral gavage.

  • Dose Levels: 0, 5, 15, and 45 mg/kg-day.

  • Exposure Period: 10 weeks prior to mating, through mating, gestation, and lactation for the parental (P0) generation.

  • Endpoints Evaluated:

    • Parental Animals: Mortality, clinical signs, body weight, food consumption, hematology, clinical chemistry, organ weights, and histopathology.

    • Offspring (F1): Viability, clinical signs, body weight, and developmental landmarks.

  • Key Findings:

    • Parental males at 45 mg/kg-day showed elevated urea (B33335) and kidney tubular dilation.

    • Parental females at 45 mg/kg-day exhibited decreased body weight.[3]

28-Day Oral Toxicity Study in Mice for 6:2 FTS
  • Test Species: Male CD1 mice.

  • Administration: Oral gavage.

  • Dose Level: 5.0 mg/kg-day.

  • Exposure Period: 28 days.

  • Endpoints Evaluated: Liver weight, serum levels of aspartate transaminase (AST) and albumin, and liver histopathology.

  • Key Findings: Increased liver weight, elevated serum AST and albumin, and evidence of hepatocellular hypertrophy and necrosis, indicating hepatotoxicity.[2]

In Vitro Metabolism Study for 6:2 FTS
  • Test System: Male rat liver S9 microsomes.

  • Incubation Time: 2 hours.

  • Endpoint: Detection of 6:2 FTS metabolism.

  • Key Finding: No metabolism of 6:2 FTS was detected, suggesting its persistence in this in vitro system.[4]

Signaling Pathways

The molecular mechanisms of toxicity for fluorotelomer sulfonates are not as extensively studied as those for perfluoroalkyl sulfonates like PFHxS. However, research on PFHxS and other PFAS points to the involvement of several key signaling pathways, which may also be relevant for this compound and its surrogates.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

Many PFAS, including PFHxS, are known to activate peroxisome proliferator-activated receptors (PPARs), particularly PPARα.[5] Activation of this nuclear receptor can lead to alterations in lipid metabolism, which may contribute to the observed hepatotoxicity. Some in vitro studies have shown that 6:2 FTOH (a related fluorotelomer compound) can also activate PPARα.[6]

PFAS PFAS (e.g., PFHxS, 6:2 FTS) PPAR PPARα PFAS->PPAR Activation RXR RXR PPAR->RXR Heterodimerization PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binding Gene_Expression Target Gene Expression (e.g., Acox1, Cyp4a10) PPRE->Gene_Expression Induction Lipid_Metabolism Altered Lipid Metabolism Gene_Expression->Lipid_Metabolism Hepatotoxicity Hepatotoxicity Lipid_Metabolism->Hepatotoxicity

Figure 2: Simplified PPARα signaling pathway potentially activated by PFAS.
Extracellular Signal-Regulated Kinase (ERK) Pathway

Studies on PFHxS have indicated its ability to induce apoptosis in neuronal cells through the activation of the ERK1/2 signaling pathway.[7] This suggests a potential mechanism for neurotoxicity that could be explored for other related PFAS.

PFHxS PFHxS ERK_Activation ERK1/2 Activation PFHxS->ERK_Activation Cell_Membrane Cell Membrane Downstream_Targets Downstream Targets ERK_Activation->Downstream_Targets Apoptosis Apoptosis Downstream_Targets->Apoptosis

Figure 3: Proposed ERK1/2-mediated apoptosis induced by PFHxS.

Conclusion and Future Directions

The toxicological assessment of this compound is currently hampered by a significant lack of specific data. The available information on surrogate compounds, primarily 6:2 fluorotelomer sulfonate and Perfluorohexanesulfonic acid, suggests potential for hepatotoxicity and effects on developmental and reproductive parameters. The activation of nuclear receptors like PPARα appears to be a plausible mechanism of action for these effects.

Future research should prioritize direct toxicological evaluation of this compound to accurately characterize its hazard profile. This should include in vivo studies to determine key toxicological endpoints such as NOAEL and LOAEL values, as well as in vitro assays to elucidate its specific mechanisms of action, including its potential to activate various signaling pathways. Such data are essential for conducting robust risk assessments and ensuring the safety of this and other emerging PFAS compounds.

References

An In-depth Technical Guide to the Physical Characteristics of 1H,1H,2H,2H-Perfluorohexanesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H,1H,2H,2H-Perfluorohexanesulfonic acid, also known as 4:2 Fluorotelomer sulfonic acid (4:2 FTSA), is a short-chain per- and polyfluoroalkyl substance (PFAS).[1] As a member of the vast PFAS family, it is an anthropogenic compound characterized by a partially fluorinated carbon chain, which imparts unique chemical and physical properties. Unlike its fully perfluorinated counterparts, the presence of two non-fluorinated carbons near the functional group influences its behavior and interactions. This compound has been identified as a contaminant in drinking water and is noted for its ability to bind to human serum albumin.[1][2] This guide provides a detailed overview of its core physical characteristics, experimental protocols for its analysis, and relevant safety information.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below. These data are essential for its handling, application in experimental settings, and understanding its environmental fate.

PropertyValueSource(s)
IUPAC Name 3,3,4,4,5,5,6,6,6-nonafluoro-1-hexanesulfonic acid
Synonyms 4:2 Fluorotelomer sulfonic acid (4:2 FTSA)[2]
CAS Number 757124-72-4[2]
Molecular Formula C₆H₅F₉O₃S[1]
Molecular Weight 328.15 g/mol
Purity ≥85% (Supplier dependent)[2]
Solubility DMF: 10 mg/mlDMSO: 10 mg/mlEthanol: 10 mg/mlPBS (pH 7.2): 10 mg/ml[2]
InChI Key TXGIGTRUEITPSC-UHFFFAOYSA-N[2]

Experimental Protocols

The characterization and quantification of this compound rely on advanced analytical techniques. The following sections detail generalized methodologies for key experiments.

Purity and Isomer Analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a primary technique for the sensitive and selective quantification of PFAS compounds in various matrices.

  • Objective: To separate, identify, and quantify this compound and its potential isomers.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system coupled to a triple-quadrupole mass spectrometer (TQ-S) is typically used.[3]

  • Chromatographic Separation:

    • Column: A reverse-phase column, such as a C18 or a specialized perfluorooctyl (PFO) column, is employed for separation.[3][4]

    • Mobile Phase: A binary gradient system is common. Mobile Phase A typically consists of an aqueous solution with a buffer like ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) (e.g., 5-20 mM), adjusted to a specific pH (e.g., pH 4.0).[3][4][5] Mobile Phase B is an organic solvent, usually methanol (B129727) or acetonitrile.[3][5]

    • Gradient Program: The gradient is optimized to ensure the separation of the target analyte from matrix interferences and other PFAS isomers.[4]

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in negative mode is standard for sulfonic acids.[3]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high specificity and sensitivity.[4] This involves monitoring the transition of the precursor ion (the deprotonated molecule, [M-H]⁻) to specific product ions upon collision-induced dissociation (CID). For instance, for the related compound PFHxS (m/z 399), characteristic fragments include m/z 80 (SO₃⁻).[3]

  • Data Analysis: Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from certified reference standards.[6]

Structural Verification via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of fluorinated compounds.

  • Objective: To confirm the chemical structure and verify the isomeric composition of a this compound standard.

  • Methodology: ¹⁹F-NMR is particularly valuable for identifying and quantifying different branched and linear isomers of fluorinated compounds.[3] The chemical shifts and coupling patterns of the fluorine atoms provide detailed information about their chemical environment.

  • Procedure:

    • A concentrated solution of the analyte is prepared in a suitable deuterated solvent.

    • The ¹⁹F-NMR spectrum is acquired.

    • The resulting spectrum is compared with reference data or used in conjunction with other NMR techniques (e.g., ¹H-NMR, ¹³C-NMR) for complete structural elucidation. The results can be used to verify the accuracy of quantitative methods like LC-MS/MS.[3]

Functional Group Analysis via Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

  • Objective: To confirm the presence of key functional groups (e.g., C-F, S=O, O-H) in the this compound molecule.

  • Methodology: Attenuated Total Reflection (ATR)-FTIR is a common technique for analyzing solid or liquid samples.[7]

  • Procedure:

    • A small amount of the sample is placed directly on the ATR crystal.

    • Infrared radiation is passed through the crystal, and the resulting spectrum of absorbance or transmittance is recorded.

    • The spectrum is analyzed for characteristic absorption bands. For related PFAS, strong absorbances corresponding to C-F stretching are typically observed in the 1100-1300 cm⁻¹ region.[7] Bands corresponding to the sulfonic acid group (S=O and O-H) would also be expected.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the analysis of this compound in an environmental or biological sample, from collection to final data reporting.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection 1. Sample Collection (e.g., Water, Serum) Extraction 2. Solid Phase Extraction (SPE) or Liquid-Liquid Extraction SampleCollection->Extraction Concentration 3. Sample Concentration & Solvent Exchange Extraction->Concentration LCMS 4. LC-MS/MS Analysis (Negative ESI, MRM Mode) Concentration->LCMS Integration 5. Peak Integration & Calibration LCMS->Integration NMR Structural Confirmation (Reference Standard) NMR->LCMS Method Validation Quantification 6. Concentration Calculation Integration->Quantification Reporting 7. Data Reporting & Validation Quantification->Reporting

Caption: Generalized workflow for the analysis of 4:2 FTSA.

Safety, Handling, and Storage

Proper handling of this compound is critical due to its hazardous properties.

  • Hazards: This substance is classified as causing severe skin burns and eye damage, and it may cause respiratory irritation.[8]

  • Handling:

    • Work in a well-ventilated area or under a chemical fume hood.

    • Avoid the formation and inhalation of dust.[8]

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (tested according to EN 374), safety goggles with side protection, and protective clothing.[8][9]

    • Wash hands thoroughly after handling.[9]

  • Storage:

    • Store in a tightly closed container in a dry, well-ventilated place.

    • Keep locked up or in an area accessible only to authorized personnel.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10]

References

Degradation Pathways of 1H,1H,2H,2H-Perfluorohexanesulfonic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways for 1H,1H,2H,2H-Perfluorohexanesulfonic acid (4:2 FTSA), a member of the per- and polyfluoroalkyl substances (PFAS) family. Given the environmental persistence and potential toxicity of PFAS, understanding their degradation is of paramount importance for remediation strategies and environmental risk assessment. This document details various degradation methodologies, including microbial, sonochemical, photochemical, and thermal treatments, presenting quantitative data, experimental protocols, and pathway visualizations.

Microbial Degradation

Microbial biotransformation is a key environmental fate process for many polyfluorinated compounds. While perfluorinated substances are highly resistant to microbial attack, the hydrocarbon portion of fluorotelomer compounds like 4:2 FTSA can be susceptible to microbial degradation, often leading to the formation of more persistent perfluoroalkyl acids (PFAAs).

Aerobic Biotransformation

Under aerobic conditions, microorganisms can utilize the non-fluorinated portion of 4:2 FTSA as a substrate. This process often involves the initial transformation of precursor compounds, such as fluorotelomer thioether amido sulfonates (FtTAoS), into fluorotelomer sulfonates (FTS), including 4:2 FTSA.[1][2] The subsequent degradation of 4:2 FTSA can proceed through a series of oxidation steps.

Experimental Protocol: Aerobic Microbial Degradation of 4:2 FTSA in Soil Microcosms

A typical experimental setup for studying the aerobic microbial degradation of 4:2 FTSA involves the following steps:

  • Microcosm Preparation: Soil samples are collected from a relevant environment (e.g., AFFF-contaminated site). The soil is often sieved to ensure homogeneity. Microcosms are prepared in sterile glass containers, each containing a measured amount of soil.

  • Spiking: A solution of 4:2 FTSA of a known concentration is added to the soil microcosms. Control microcosms (e.g., sterilized soil) are also prepared to distinguish between biotic and abiotic degradation.

  • Incubation: The microcosms are incubated under controlled aerobic conditions, with specific temperature, moisture content, and oxygen levels maintained throughout the experiment. Incubation can last for several weeks to months.[1]

  • Sampling and Extraction: At regular intervals, soil samples are collected from the microcosms. The target analytes (4:2 FTSA and its degradation products) are extracted from the soil using a suitable solvent, such as methanol (B129727) or acetonitrile, often with the aid of sonication or shaking.

  • Analysis: The extracts are analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify 4:2 FTSA and its transformation products.[1][2]

Key Microbial Players:

Several bacterial genera have been implicated in the degradation of fluorotelomer compounds, including Pseudomonas and Gordonia.[3][4][5] These microorganisms often possess monooxygenase enzymes that can initiate the oxidation of the hydrocarbon portion of the molecule.[6]

Quantitative Data: Microbial Degradation Products of Fluorotelomer Precursors

The biotransformation of fluorotelomer precursors often results in the formation of a series of intermediate and terminal products. The following table summarizes the typical products observed.

Precursor CompoundIntermediate ProductsTerminal ProductsMolar Yield (%)Reference
6:2 FtTAoS6:2 FTS, 6:2 FTCA, 6:2 FTUCAPFHxA, PFPeA, PFBA~10 (for quantified products)[1]
6:2 FTAA/FTAB6:2 FTOH, 6:2 FTCA, 6:2 FTUCA, 5:3 FTCAPFPeA, PFHxA, PFBA12-16 (FTAA), 3-6 (FTAB)[2][7]

Note: Molar yields can vary significantly depending on the microbial community and environmental conditions.

Degradation Pathway:

Microbial_Degradation cluster_precursor Precursor Transformation cluster_degradation 4:2 FTSA Degradation Fluorotelomer Precursors Fluorotelomer Precursors 4:2 FTSA 4:2 FTSA Fluorotelomer Precursors->4:2 FTSA Biotransformation 4:2 FTSA_2 4:2 FTSA Intermediates Fluorotelomer Carboxylic Acids (FTCAs) Fluorotelomer Unsaturated Carboxylic Acids (FTUCAs) 4:2 FTSA_2->Intermediates Oxidation Terminal_Products Perfluoroalkyl Carboxylic Acids (PFCAs) (e.g., PFBA, PFPeA) Intermediates->Terminal_Products Further Oxidation & Defluorination

Aerobic microbial degradation pathway of 4:2 FTSA.

Sonochemical Degradation

Sonochemical degradation, or sonolysis, utilizes high-frequency ultrasound to induce chemical reactions. In the context of PFAS, the primary mechanism is thermolysis occurring at the interface of collapsing cavitation bubbles.

Mechanism and Kinetics

Studies have shown that n:2 fluorotelomer sulfonates (FTSAs) can be effectively degraded by ultrasound. Notably, 4:2 FTSA has been observed to degrade faster than its longer-chain counterparts (6:2 and 8:2 FTSA).[8] This is attributed to its higher diffusivity, allowing it to more readily adsorb to the bubble-water interface where the high temperatures required for thermolysis are generated.[8][9] The primary degradation pathway involves the cleavage of both C-F and C-S bonds.[8]

Experimental Protocol: Sonochemical Degradation of 4:2 FTSA

A typical laboratory-scale sonochemical degradation experiment is conducted as follows:

  • Reactor Setup: A temperature-controlled glass reactor is used. A high-frequency ultrasonic transducer is submerged in the solution.

  • Solution Preparation: An aqueous solution of 4:2 FTSA is prepared at a specific concentration. The pH is typically buffered.

  • Sonication: The solution is subjected to ultrasonic irradiation at a defined frequency (e.g., 354 kHz) and power for a set duration.[8] The temperature of the solution is maintained using a cooling system.

  • Sampling: Aliquots of the solution are withdrawn at different time intervals.

  • Analysis: The samples are analyzed for the parent compound (4:2 FTSA) and degradation products, such as fluoride (B91410) and sulfate (B86663) ions, using ion chromatography. LC-MS/MS can be used to identify organic intermediates.[8]

Quantitative Data: Sonolytic Degradation of n:2 FTSAs

The degradation of FTSAs via sonolysis typically follows pseudo-first-order kinetics.

CompoundInitial Concentration (µM)Frequency (kHz)Power (W)Rate Constant (min⁻¹)Reference
4:2 FTSA503541250.023[8]
6:2 FTSA503541250.012[8]
8:2 FTSA503541250.008[8]

Degradation Pathway:

Sonochemical_Degradation Ultrasound Ultrasound Cavitation_Bubble Cavitation Bubble Collapse Ultrasound->Cavitation_Bubble High_Temp High Temperature (Thermolysis) Cavitation_Bubble->High_Temp Degradation_Products Fluoride ions (F⁻) Sulfate ions (SO₄²⁻) Shorter-chain PFCAs High_Temp->Degradation_Products C-F and C-S bond cleavage 4_2_FTSA 4:2 FTSA 4_2_FTSA->High_Temp Adsorption at bubble interface

Sonochemical degradation mechanism of 4:2 FTSA.

Photochemical Degradation

Photochemical degradation involves the use of light, often in the ultraviolet (UV) range, to break down chemical compounds. For PFAS, direct photolysis is often slow, but the process can be enhanced by the addition of photosensitizers or other reagents that generate reactive species.

UV/Sulfite (B76179) Reductive Treatment

The UV/sulfite system is a promising advanced reduction process for the degradation of PFAS. This method generates hydrated electrons (e⁻aq), which are powerful reducing agents capable of breaking the strong carbon-fluorine bonds. While fluorotelomer sulfonates like 4:2 FTSA are somewhat recalcitrant to direct UV/sulfite treatment due to the ethylene (B1197577) linker, an integrated approach involving an initial oxidation step can be effective.[10][11][12]

Experimental Protocol: Integrated Oxidation-Reduction Photochemical Degradation

  • Oxidation Step: The 4:2 FTSA solution is first treated with an oxidizing agent, such as hydroxyl radicals (HO•) generated from heat-activated persulfate at alkaline pH. This step converts the FTSA to a mixture of PFCAs.[11][12]

  • Reduction Step (UV/Sulfite): The resulting solution containing PFCAs is then subjected to UV irradiation in the presence of sulfite (SO₃²⁻) at an alkaline pH (e.g., pH 12). A low-pressure mercury lamp (emitting at 254 nm) is typically used as the UV source.[13][14]

  • Sampling and Analysis: Samples are taken throughout the process and analyzed for the parent compound, intermediate PFCAs, and fluoride ions to determine the extent of defluorination.[13]

Quantitative Data: Defluorination of FTSAs by Integrated Oxidation and Reduction

This integrated approach can achieve near-quantitative defluorination for many PFAS.

CompoundTreatmentOverall Defluorination (%)Reference
4:2 FTSAOx-Red-Ox~93[10][11]
6:2 FTSAOx-Red-Ox97-103[11]
8:2 FTSAOx-Red-Ox89[11]

Degradation Pathway:

Photochemical_Degradation cluster_oxidation Oxidation Step cluster_reduction Reduction Step cluster_final_oxidation Final Oxidation 4_2_FTSA 4:2 FTSA PFCAs_mixture Mixture of PFCAs 4_2_FTSA->PFCAs_mixture HO• oxidation PFCAs_mixture_2 Mixture of PFCAs H_rich_residues H-rich Residues PFCAs_mixture_2->H_rich_residues UV/Sulfite (e⁻aq) H_rich_residues_2 H-rich Residues Mineralization CO₂, F⁻, SO₄²⁻ H_rich_residues_2->Mineralization HO• oxidation

Integrated photochemical degradation pathway for 4:2 FTSA.

Thermal Degradation

Thermal treatment is a potential ex-situ remediation technology for PFAS-contaminated materials. It involves the use of high temperatures to break down the compounds.

Pyrolysis and Combustion

Pyrolysis (heating in the absence of oxygen) and combustion (heating in the presence of oxygen) can lead to the decomposition of PFAS. The thermal stability of PFAS varies with their functional group and chain length. Generally, sulfonic acids are more thermally stable than carboxylic acids.[15]

Experimental Protocol: Thermal Degradation of 4:2 FTSA

  • Sample Preparation: GAC is impregnated with a known amount of 4:2 FTSA.

  • Thermal Treatment: The PFAS-laden GAC is placed in a tube furnace. The temperature is ramped up to the desired setpoint (e.g., 400-1000 °C) under a controlled atmosphere (e.g., nitrogen for pyrolysis, air for combustion).[15][16][17]

  • Off-gas Analysis: The gases produced during the thermal treatment are passed through a series of traps or analyzed in real-time using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify volatile organic fluorine compounds and other products of incomplete combustion.[16][18]

  • Residue Analysis: The solid residue (e.g., reactivated carbon) is analyzed for remaining PFAS and fluoride content.

Quantitative Data: Thermal Decomposition of Fluorotelomer Alcohols (as a proxy)

Data on the thermal degradation of 4:2 FTSA is limited. However, studies on fluorotelomer alcohols (FTOHs) provide some insight into the temperatures required for decomposition.

CompoundTreatment Temperature (°C)Removal Efficiency (%)Reference
4:2 FTOH400 (with CaO)>95[16]
6:2 FTOH400 (with CaO)<87[16]
8:2 FTOH400 (with CaO)<78[16]

Degradation Pathway:

Thermal_Degradation 4_2_FTSA 4:2 FTSA High_Temp High Temperature (>400 °C) 4_2_FTSA->High_Temp Intermediates Volatile Organic Fluorine (VOF) Shorter-chain PFAS High_Temp->Intermediates Pyrolysis/Combustion Final_Products HF, CO₂, COF₂ Intermediates->Final_Products Further Decomposition

Generalized thermal degradation pathway of 4:2 FTSA.

Conclusion

The degradation of this compound is a complex process that can occur through various pathways, including microbial, sonochemical, photochemical, and thermal degradation. Each method has its own set of mechanisms, efficiencies, and potential for generating different intermediate and terminal products. Sonochemical and integrated photochemical methods appear to be promising for the complete destruction of 4:2 FTSA, while microbial degradation plays a significant role in its environmental transformation, often leading to the formation of persistent PFCAs. Further research is needed to fully elucidate the thermal degradation pathways of 4:2 FTSA and to optimize all degradation techniques for efficient and safe remediation of PFAS-contaminated sites.

References

An In-depth Technical Guide to the Detection of 1H,1H,2H,2H-Perfluorohexanesulfonic Acid (4:2 FTSA) in Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the detection and quantification of 1H,1H,2H,2H-Perfluorohexanesulfonic acid (also known as 4:2 Fluorotelomer sulfonate or 4:2 FTSA) in various water matrices. The focus is on providing detailed experimental protocols and presenting quantitative data in a clear, comparative format.

Introduction

This compound (4:2 FTSA) is a member of the broad class of per- and polyfluoroalkyl substances (PFAS), which are of increasing environmental and health concern. Due to their widespread use and persistence, accurate and sensitive detection methods are crucial for monitoring their presence in water sources. The primary analytical technique for the quantification of 4:2 FTSA is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), often preceded by a sample preparation step such as Solid-Phase Extraction (SPE) to concentrate the analyte and remove matrix interferences. Some methods also utilize direct injection for simpler workflows, particularly for drinking water analysis.

Analytical Methodologies

The determination of 4:2 FTSA in water samples predominantly relies on two main approaches: direct injection and solid-phase extraction, both followed by LC-MS/MS analysis.

  • Direct Injection: This method simplifies the sample handling process, reducing the risk of contamination.[1][2] It is particularly suitable for cleaner water matrices like drinking water.[1] The workflow typically involves filtration of the water sample followed by direct introduction into the LC-MS/MS system.

  • Solid-Phase Extraction (SPE): SPE is a widely used technique for the pre-concentration of analytes and removal of interfering substances from the sample matrix, which is essential for more complex water samples like groundwater, surface water, and wastewater.[3][4][5] Weak anion exchange (WAX) cartridges are commonly employed for the extraction of a broad range of PFAS, including 4:2 FTSA.[4][5][6]

Experimental Protocols

Below are detailed protocols synthesized from established methods for the analysis of 4:2 FTSA in water.

1. Sample Collection and Preservation

2. Sample Preparation: Solid-Phase Extraction (SPE) using Weak Anion Exchange (WAX) Cartridges

This protocol is based on methodologies described for PFAS analysis in various water matrices.[4][5][6]

  • Cartridge Conditioning:

    • Connect a WAX SPE cartridge (e.g., 500 mg, 6 mL) to an SPE vacuum manifold.

    • Condition the cartridge by passing the following solutions in sequence:

    • Ensure the cartridge does not go dry before loading the sample.

  • Sample Loading:

    • Load a 250-500 mL water sample onto the conditioned SPE cartridge.[4]

    • Maintain a flow rate of approximately 8-15 mL/min.[7]

  • Cartridge Washing:

    • After loading, wash the cartridge to remove interferences. A typical wash solution is ultrapure water.

    • Dry the cartridge under vacuum for approximately five minutes.[7]

  • Elution:

    • Elute the trapped analytes from the cartridge using an appropriate solvent. A common elution solvent is 0.1% to 5% ammonia in methanol.[4]

    • Collect the eluate in a clean polypropylene tube.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen in a water bath.[7]

    • Reconstitute the residue in a small volume (e.g., 1 mL) of a methanol:water mixture (e.g., 96:4 v/v or 1:1 v/v).[4][7]

3. Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following conditions are representative of typical LC-MS/MS methods for PFAS analysis.

  • Liquid Chromatography (LC):

    • Column: A C18 or a specialized perfluorinated compound analysis column (e.g., Hypersil GOLD aQ C-18, 2.1 x 150 mm, 3 µm).[7]

    • Mobile Phase A: 20 mM ammonium acetate in water.[7]

    • Mobile Phase B: Methanol or acetonitrile.[8]

    • Gradient Elution: A gradient program is used to separate the target analytes.

    • Flow Rate: 0.25-0.30 mL/min.[7][8]

    • Injection Volume: 10-50 µL.[7][8]

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor and product ions for 4:2 FTSA are monitored for quantification and confirmation. A common transition is m/z 327 → 80.[3]

Quantitative Data

The following tables summarize key quantitative parameters for the analysis of 4:2 FTSA from various sources.

Table 1: Method Detection and Quantification Limits

AnalyteMethodMatrixLimit of Detection (LOD) / Method Detection Limit (MDL)Limit of Quantification (LOQ) / Reporting Limit (RL)Reference
4:2 FTSADirect Injection LC-MS/MSDrinking Water-0.01 µg/L[1]
4:2 FTSADirect Injection LC-MS/MS-0.6 – 5.4 ng/L (for a suite of PFAS)-[2]
4:2 FTSASPE LC-MS/MSWater4 to 30 pg/L (for PFHxS isomers)-[8]
4:2 FTSAModified EPA 537.1DI Water0.0020 ppb0.0080 ppb

Table 2: Analyte Recovery Rates

AnalyteMethodMatrixRecovery Rate (%)Reference
PFAS SuiteDirect Injection LC-MS/MS-84 – 113%[2]
23 PFASSPE LC-MS/MSGroundwater, Surface Water, Wastewater65.8% to 105%[4]
27 PFASSPE LC-MS/MSDrinking Water79.0 - 83.4%

Table 3: Observed Concentrations in Environmental Samples

AnalyteSample TypeConcentration RangeLocation/StudyReference
4:2 FTSAGroundwater1 to 8 µg/LNear fire-training pad[9]
Total Fluorotelomer SulfonatesGroundwaterBelow quantitation (≤0.60) to 182 µg/LWurtsmith AFB, MI[10]
Total Fluorotelomer SulfonatesGroundwater1100 to 14,600 µg/LTyndall AFB, FL[10]
ΣPFASComposite Wastewater676 - 11,800 ng/L-[11]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection 1. Sample Collection (HDPE/PP Bottle) Preservation 2. Preservation (Ammonium Acetate, 4°C) SampleCollection->Preservation Filtration 3. Filtration (Optional) (e.g., PES syringe filter) Preservation->Filtration SPE 4. Solid-Phase Extraction (SPE) (WAX Cartridge) Filtration->SPE For complex matrices DirectInjection Direct Injection (For clean matrices) Filtration->DirectInjection Elution 5. Elution (Ammoniated Methanol) SPE->Elution Concentration 6. Concentration & Reconstitution (Nitrogen Evaporation, MeOH:H2O) Elution->Concentration LC_Separation 7. LC Separation (C18 Column, Gradient Elution) Concentration->LC_Separation MS_Detection 8. MS/MS Detection (Negative ESI, MRM Mode) LC_Separation->MS_Detection Quantification 9. Quantification (Internal/External Standards) MS_Detection->Quantification Reporting 10. Data Reporting Quantification->Reporting DirectInjection->LC_Separation

Caption: Experimental workflow for 4:2 FTSA detection in water.

analytical_logic cluster_input Input cluster_preparation Preparation & Concentration cluster_separation Separation cluster_detection Detection & Quantification cluster_output Output WaterSample Water Sample SPE Solid-Phase Extraction (Isolate & Concentrate) WaterSample->SPE Complex Matrix DirectInjection Direct Injection (Minimal Prep) WaterSample->DirectInjection Clean Matrix LC Liquid Chromatography (Chromatographic Separation) SPE->LC DirectInjection->LC MSMS Tandem Mass Spectrometry (Selective & Sensitive Detection) LC->MSMS Result Concentration Data MSMS->Result

References

Spectroscopic Analysis of 1H,1H,2H,2H-Perfluorohexanesulfonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of 1H,1H,2H,2H-Perfluorohexanesulfonic acid (4:2 FTSA), a significant member of the per- and polyfluoroalkyl substances (PFAS) family. Given its environmental persistence and potential health implications, accurate analytical characterization is paramount. This document outlines the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the comprehensive analysis of this compound.

Chemical Structure and Properties

This compound is a synthetic organofluorine compound with the chemical formula C₆H₅F₉O₃S.[1][2] It is also known as 4:2 fluorotelomer sulfonic acid (4:2 FTSA).[2][3] The structure consists of a four-carbon perfluorinated chain attached to a two-carbon hydrocarbon chain, which is terminated by a sulfonic acid group.

PropertyValue
Chemical Formula C₆H₅F₉O₃S
Molecular Weight 328.15 g/mol [4]
CAS Number 757124-72-4[2][3]
Synonyms 4:2 FTSA, 4:2-FtS, 3,3,4,4,5,5,6,6,6-nonafluorohexane-1-sulfonic acid[1][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. ¹H, ¹⁹F, and ¹³C NMR are all essential for a complete characterization.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show two distinct multiplets corresponding to the two methylene (B1212753) groups (-CH₂-). The protons closer to the electron-withdrawing sulfonic acid group will appear further downfield.

Assignment Expected Chemical Shift (δ) ppm Multiplicity Integration
-CH₂-SO₃H3.0 - 3.5Triplet of triplets2H
-CH₂-CF₂-2.3 - 2.8Triplet of triplets2H

Note: Expected values are based on general principles and data from similar fluorinated compounds.

¹⁹F NMR Spectroscopy

¹⁹F NMR is particularly informative for fluorinated compounds due to the wide chemical shift range and high sensitivity of the ¹⁹F nucleus.[5][6] The spectrum will reveal the different fluorine environments in the perfluoroalkyl chain.

Assignment Expected Chemical Shift (δ) ppm (vs. CFCl₃) Multiplicity Integration
-CF₃~ -81Triplet3F
-CF₂-CF₃~ -125Multiplet2F
-CF₂-CF₂-CF₃~ -122Multiplet2F
-CH₂-CF₂-~ -114Triplet2F

Note: Expected values are based on data for similar fluorotelomer sulfonates.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show signals for each of the six carbon atoms in the molecule. The carbon atoms bonded to fluorine will exhibit splitting due to C-F coupling.

Assignment Expected Chemical Shift (δ) ppm Multiplicity
-CH₂-SO₃H~ 50Triplet
-CH₂-CF₂-~ 30Triplet of triplets
-CF₂-CH₂-~ 118Triplet
-CF₂-CF₂-CH₂-~ 110Multiplet
-CF₂-CF₃~ 110Multiplet
-CF₃~ 118Quartet

Note: Expected values are based on general principles and data from similar fluorinated compounds.

Experimental Protocol: NMR Spectroscopy

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, CD₃OD).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire spectra using a standard pulse sequence. Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

  • ¹⁹F NMR: Acquire spectra with proton decoupling. Use an external reference standard such as CFCl₃ (0 ppm) or trifluoroacetic acid (-76.55 ppm).[7]

  • ¹³C NMR: Acquire spectra with proton decoupling. Reference the chemical shifts to the deuterated solvent signal.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Structural Analysis Dissolve Dissolve Sample in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Spectrometer Place in NMR Spectrometer Transfer->Spectrometer Acquire1H Acquire 1H Spectrum Spectrometer->Acquire1H Acquire19F Acquire 19F Spectrum Spectrometer->Acquire19F Acquire13C Acquire 13C Spectrum Spectrometer->Acquire13C ProcessSpectra Process Spectra (FT, Phasing, Baseline Correction) Acquire1H->ProcessSpectra Acquire19F->ProcessSpectra Acquire13C->ProcessSpectra Reference Reference Spectra ProcessSpectra->Reference Integrate Integrate Peaks Reference->Integrate Assign Assign Signals Integrate->Assign Elucidate Elucidate Structure Assign->Elucidate

Caption: Experimental workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for determining the molecular weight and fragmentation pattern of this compound, aiding in its identification and quantification.

Electrospray Ionization (ESI)

Electrospray ionization in negative ion mode (ESI-) is typically used for the analysis of sulfonic acids. The parent ion is expected at an m/z corresponding to the deprotonated molecule [M-H]⁻.

Ion Expected m/z
[M-H]⁻327.97
Tandem Mass Spectrometry (MS/MS)

Tandem MS (MS/MS) of the precursor ion [M-H]⁻ can provide structural information through characteristic fragmentation patterns. Common fragment ions for related perfluoroalkyl sulfonates include the loss of SO₃ and subsequent fragmentation of the fluoroalkyl chain.

Precursor Ion (m/z) Fragment Ion (m/z) Proposed Neutral Loss
327.9780[SO₃]⁻
327.9799[SO₃F]⁻
327.97229C₅F₉

Note: Fragmentation data is based on the analysis of similar perfluorinated sulfonic acids.

Experimental Protocol: LC-MS/MS

Instrumentation:

  • A liquid chromatograph (LC) coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

Mass Spectrometric Conditions:

  • Ionization Mode: ESI, negative ion mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan for identification.

  • Collision Energy: Optimized for the specific transitions of interest.

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis PrepareSample Prepare Sample Solution Inject Inject Sample PrepareSample->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (Negative Mode) Separate->Ionize SelectPrecursor Select Precursor Ion [M-H]- Ionize->SelectPrecursor Fragment Collision-Induced Dissociation SelectPrecursor->Fragment DetectFragments Detect Fragment Ions Fragment->DetectFragments GenerateSpectrum Generate Mass Spectrum DetectFragments->GenerateSpectrum Identify Identify Compound and Fragmentation Pattern GenerateSpectrum->Identify

Caption: Workflow for LC-MS/MS analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. For this compound, characteristic absorption bands for C-H, S=O, S-O, and C-F bonds are expected.

Vibrational Mode **Expected Wavenumber (cm⁻¹) **
O-H stretch (sulfonic acid)3400 - 2400 (broad)
C-H stretch2960 - 2850
S=O stretch (asymmetric)1350 - 1340
S=O stretch (symmetric)1175 - 1150
C-F stretch1300 - 1000 (strong, multiple bands)
S-O stretch1060 - 1030

Note: Expected values are based on characteristic IR frequencies for functional groups found in similar molecules.

Experimental Protocol: ATR-FTIR

Instrumentation:

  • A Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.

Sample Preparation:

  • Place a small amount of the neat sample (if liquid or a low-melting solid) or a solution onto the ATR crystal.

  • Ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the clean, empty ATR crystal.

  • Collect the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance spectrum.

Conclusion

The spectroscopic analysis of this compound requires a multi-technique approach for unambiguous identification and characterization. NMR spectroscopy provides detailed structural information, mass spectrometry confirms the molecular weight and fragmentation, and infrared spectroscopy identifies the functional groups. The experimental protocols and data presented in this guide serve as a comprehensive resource for researchers and professionals working with this and related PFAS compounds.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 1H,1H,2H,2H-Perfluorohexanesulfonic Acid (4:2 FTS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H,1H,2H,2H-Perfluorohexanesulfonic acid (commonly known as 4:2 FTS) is a member of the vast family of per- and polyfluoroalkyl substances (PFAS). Due to its prevalence in various environmental matrices and potential for bioaccumulation, robust and sensitive analytical methods for its quantification are crucial for environmental monitoring, human exposure assessment, and toxicological studies. This document provides detailed application notes and experimental protocols for the quantification of 4:2 FTS in various matrices, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the most common and reliable technique.

Analytical Methods Overview

The primary analytical technique for the quantification of 4:2 FTS is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity, which are essential for detecting the low concentrations of 4:2 FTS typically found in environmental and biological samples. Other methods like Gas Chromatography-Mass Spectrometry (GC-MS) are generally not suitable for non-volatile and polar compounds like 4:2 FTS without derivatization.

LC-MS/MS methods for PFAS analysis, including 4:2 FTS, are well-established, with standardized methods developed by organizations such as the U.S. Environmental Protection Agency (EPA) and ASTM International.[1][2][3] These methods provide a framework for sample collection, preparation, and analysis to ensure data quality and comparability.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the analysis of 4:2 FTS and other PFAS using LC-MS/MS, as reported in various application notes and studies.

AnalyteMatrixMethodLOD (ng/L)LOQ (ng/L)Recovery (%)Reference
4:2 FTSDrinking WaterDirect Injection LC-MS/MS (ASTM D7979)0.6 - 5.4-84 - 113[2]
4:2 FTSSoilLC-MS/MS--115[4]
Regulated PFASDrinking WaterEPA 537.1 (SPE-LC-MS/MS)-4-10 (MCL)103 - 115[5]
Regulated PFASDrinking WaterEPA 533 (SPE-LC-MS/MS)-4-10 (MCL)90 - 95[5]
27 PFASDrinking WaterUHPLC-MS/MS (GB 5750.8-2023)-5>0.995 (R²)[6]

LOD: Limit of Detection, LOQ: Limit of Quantification, MCL: Maximum Contamination Level, R²: Coefficient of determination for linearity.

Experimental Protocols

Detailed methodologies for sample preparation and analysis are crucial for obtaining accurate and reproducible results. The following protocols are based on established methods and scientific literature.

Protocol 1: Analysis of 4:2 FTS in Water Samples (e.g., Drinking Water, Groundwater)

This protocol is based on principles from EPA methods 533 and 537.1 and ASTM D7979.[2][5][7]

1. Sample Collection and Preservation:

2. Sample Preparation (Solid Phase Extraction - SPE):

  • For low concentration samples , an enrichment step using SPE is necessary.[5]

  • Cartridge Conditioning: Condition a weak anion exchange (WAX) SPE cartridge with methanol (B129727) followed by reagent water.[7]

  • Sample Loading: Load a specific volume of the water sample (e.g., 250 mL) onto the conditioned SPE cartridge at a controlled flow rate.[5][7]

  • Washing: Wash the cartridge with a reagent water to remove interferences.[7]

  • Elution: Elute the trapped analytes, including 4:2 FTS, from the cartridge using a small volume of methanol, which may contain a modifier like ammonium hydroxide.[6][7]

  • Concentration and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a known volume of mobile phase (e.g., methanol/water mixture).[6]

3. Direct Injection (for higher concentration samples):

  • For samples with expected higher concentrations, a direct injection method can be employed to maximize throughput and minimize contamination from sample preparation.[2]

  • Dilute the water sample 1:1 with methanol.[2]

  • Spike with an appropriate internal standard.

  • Filter the sample through a polypropylene syringe filter.[1]

  • Transfer the filtrate to an autosampler vial for LC-MS/MS analysis.[2]

4. LC-MS/MS Analysis:

  • Liquid Chromatography: Use a C18 or similar reversed-phase column for separation. The mobile phase typically consists of a gradient of ammonium acetate or formate (B1220265) in water and methanol or acetonitrile (B52724).

  • Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor and product ion transitions for 4:2 FTS need to be optimized. A common precursor ion for PFHxS (a related compound) is m/z 399, with product ions such as m/z 80 and 99.[9][10] The exact transitions for 4:2 FTS should be determined empirically.

5. Quality Control:

  • Analyze method blanks, laboratory control samples, and matrix spikes with each batch of samples to monitor for contamination, accuracy, and precision.[1]

Protocol 2: Analysis of 4:2 FTS in Soil and Sediment

This protocol is based on principles from ASTM D7968-17a.[1]

1. Sample Preparation:

  • Air-dry the soil or sediment sample and sieve to remove large debris.

  • Weigh a known amount of the homogenized sample (e.g., 2 grams) into a polypropylene centrifuge tube.[1]

  • Spike the sample with a surrogate standard solution.[1]

  • Add an extraction solvent, typically a 1:1 methanol:water mixture.[1]

  • Adjust the pH to between 8.5 and 9.0 with ammonium hydroxide.[1]

2. Extraction:

  • Agitate the sample for a specified period (e.g., 1 hour) using a rotator or shaker.[1]

  • Centrifuge the sample to separate the solid and liquid phases.[1]

3. Clean-up and Analysis:

  • Filter the supernatant through a polypropylene syringe filter.[1]

  • Acidify the filtrate with acetic acid to a pH between 3.5 and 4.0.[1]

  • Transfer an aliquot of the filtrate to an autosampler vial for LC-MS/MS analysis as described in Protocol 1.

Protocol 3: Analysis of 4:2 FTS in Biological Matrices (e.g., Serum, Plasma)

1. Sample Preparation (Protein Precipitation):

  • To a known volume of serum or plasma (e.g., 100 µL) in a microcentrifuge tube, add an internal standard.[11]

  • Add three volumes of ice-cold acetonitrile to precipitate the proteins.[11]

  • Vortex the mixture thoroughly.

  • Centrifuge at high speed (e.g., 14,000 rpm) to pellet the precipitated proteins.

2. Extraction and Clean-up (Solid Phase Extraction):

  • The supernatant from the protein precipitation step can be further cleaned up using SPE, similar to the water analysis protocol, often with a weak anion exchange (WAX) sorbent.[12]

  • Load the supernatant onto a conditioned SPE plate or cartridge.

  • Wash the sorbent to remove interferences.

  • Elute the analytes with a suitable solvent.

  • Evaporate and reconstitute the eluate in the mobile phase.

3. LC-MS/MS Analysis:

  • Analyze the reconstituted extract using LC-MS/MS as described in Protocol 1. It is crucial to use a chromatographic method that can separate 4:2 FTS from endogenous interferences, such as steroid sulfates, which can share common mass transitions.[9]

Diagrams

Experimental_Workflow_Water_Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Water Sample Preservation Preservation (e.g., Trizma®, NH4OAc) Sample->Preservation SPE Solid Phase Extraction (SPE) Preservation->SPE Low Concentration Direct_Injection Direct Injection (for high conc.) Preservation->Direct_Injection High Concentration Elution Elution & Concentration SPE->Elution LC_MSMS LC-MS/MS Analysis Elution->LC_MSMS Direct_Injection->LC_MSMS Data Data Acquisition & Quantification LC_MSMS->Data

Caption: Workflow for the analysis of 4:2 FTS in water samples.

Experimental_Workflow_Soil_Analysis cluster_extraction Extraction cluster_cleanup_analysis Cleanup & Analysis Soil_Sample Soil/Sediment Sample Spiking Spiking with Surrogate Soil_Sample->Spiking Solvent_Addition Solvent Addition & pH Adjustment Spiking->Solvent_Addition Agitation Agitation & Centrifugation Solvent_Addition->Agitation Filtration Filtration Agitation->Filtration Acidification Acidification Filtration->Acidification LC_MSMS LC-MS/MS Analysis Acidification->LC_MSMS

Caption: Workflow for the analysis of 4:2 FTS in soil and sediment.

Logical_Relationship_LCMSMS Analyte 4:2 FTS in Sample Extract LC Liquid Chromatography (Separation) Analyte->LC ESI Electrospray Ionization (Ion Formation) LC->ESI Q1 Quadrupole 1 (Precursor Ion Selection) ESI->Q1 Q2 Quadrupole 2 (Collision Cell - Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector (Signal Detection) Q3->Detector Data Data System (Quantification) Detector->Data

Caption: Logical relationship of components in LC-MS/MS analysis.

References

Application Notes and Protocols for the LC-MS/MS Analysis of 1H,1H,2H,2H-Perfluorohexanesulfonic Acid (4:2 FTSA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H,1H,2H,2H-Perfluorohexanesulfonic acid (also known as 4:2 Fluorotelomer Sulfonic Acid or 4:2 FTSA) is a member of the broad class of per- and polyfluoroalkyl substances (PFAS).[1] Due to their persistence, potential for bioaccumulation, and suspected adverse health effects, the accurate and sensitive quantification of these compounds in various matrices is of significant scientific and regulatory interest. This document provides detailed application notes and protocols for the analysis of 4:2 FTSA using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.

Chemical Information:

PropertyValue
Chemical Name This compound
Synonyms 4:2 Fluorotelomer Sulfonic Acid, 4:2 FTSA
CAS Number 757124-72-4
Chemical Formula C6H5F9O3S

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the LC-MS/MS analysis of 4:2 FTSA. These values are representative and may vary depending on the specific instrumentation, matrix, and experimental conditions.

Table 1: Mass Spectrometry Parameters for 4:2 FTSA

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
4:2 FTSA32730716
8144

Note: The selection of precursor and product ions is critical for selective and sensitive detection. The transition 327 > 307 corresponds to the loss of HF, while 327 > 81 represents the cleavage of the sulfonate group.[2]

Table 2: Typical Method Performance Parameters

ParameterTypical ValueMatrix
Limit of Detection (LOD)0.25 - 1 ng/LSurface Water
Limit of Quantification (LOQ)0.5 - 5 ng/LDrinking Water
Linearity (R²)> 0.99Various
Recovery70 - 130%Various
Relative Standard Deviation (RSD)< 20%Various

Data compiled from multiple sources. Actual performance must be validated for each specific application and laboratory.

Experimental Protocols

Protocol 1: Analysis of 4:2 FTSA in Water Samples by Direct Injection

This protocol is suitable for the rapid screening of relatively clean water matrices such as drinking water or groundwater.

1. Sample Preparation:

  • Collect water samples in polypropylene (B1209903) containers.

  • To 5 mL of the water sample, add 5 mL of methanol (B129727).

  • Add an appropriate volume of an isotopically labeled internal standard solution (e.g., 13C2-4:2 FTSA).

  • Vortex the sample for 30 seconds.

  • Filter the sample through a 0.22 µm syringe filter (ensure the filter is certified to be free of PFAS).

  • Transfer the filtrate to a polypropylene autosampler vial.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm) is commonly used.

    • Mobile Phase A: 20 mM ammonium (B1175870) acetate (B1210297) in water.

    • Mobile Phase B: Methanol.

    • Gradient: A typical gradient starts with a high percentage of mobile phase A, ramping to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor the transitions specified in Table 1.

    • Source Parameters: Optimize gas temperatures, gas flows, and spray voltage according to the instrument manufacturer's recommendations.

Protocol 2: Analysis of 4:2 FTSA in Complex Matrices (e.g., Wastewater, Biosolids) using Solid-Phase Extraction (SPE)

This protocol is designed for more complex matrices where sample cleanup and concentration are necessary to remove interferences and achieve lower detection limits.

1. Sample Preparation:

  • Extraction:

    • For liquid samples (e.g., wastewater), acidify to pH 3-4.

    • For solid samples (e.g., biosolids), perform a solvent extraction, for example, with ammoniated methanol.[3]

  • Solid-Phase Extraction (SPE):

    • Use a weak anion exchange (WAX) SPE cartridge.

    • Conditioning: Condition the cartridge with methanol followed by water.

    • Loading: Load the pre-treated sample onto the cartridge.

    • Washing: Wash the cartridge with a solution such as 25mM acetate buffer to remove interferences.

    • Elution: Elute the analytes with a small volume of a basic methanol solution (e.g., 5% ammonium hydroxide (B78521) in methanol).

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial mobile phase composition (e.g., 80:20 water:methanol).

    • Add an appropriate internal standard.

    • Transfer to a polypropylene autosampler vial for analysis.

2. LC-MS/MS Analysis:

  • Follow the LC-MS/MS conditions outlined in Protocol 1. Adjustments to the gradient and injection volume may be necessary based on the final sample concentration and matrix.

Visualizations

experimental_workflow_direct_injection cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Water Sample Methanol Add Methanol (1:1) Sample->Methanol IS Spike Internal Standard Methanol->IS Vortex Vortex IS->Vortex Filter Filter (0.22 µm) Vortex->Filter Vial Transfer to Vial Filter->Vial LC LC Separation (C18) Vial->LC MS MS/MS Detection (MRM) LC->MS Data Data Acquisition & Processing MS->Data

Caption: Workflow for direct injection LC-MS/MS analysis of 4:2 FTSA in water.

experimental_workflow_spe cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Complex Sample (e.g., Wastewater) Extraction Solvent Extraction (if solid) Sample->Extraction SPE Solid-Phase Extraction (WAX) Sample->SPE Extraction->SPE Elution Elution SPE->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution & IS Spike Evaporation->Reconstitution Vial Transfer to Vial Reconstitution->Vial LC LC Separation (C18) Vial->LC MS MS/MS Detection (MRM) LC->MS Data Data Acquisition & Processing MS->Data

Caption: Workflow for SPE-LC-MS/MS analysis of 4:2 FTSA in complex matrices.

References

Application Note: Solid-Phase Extraction of 1H,1H,2H,2H-Perfluorohexanesulfonic Acid from Aqueous Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H,1H,2H,2H-Perfluorohexanesulfonic acid is a member of the broad class of per- and polyfluoroalkyl substances (PFAS), which are of increasing interest in environmental and toxicological studies due to their persistence and potential health effects. Accurate quantification of these compounds in various matrices is crucial. Solid-phase extraction (SPE) is a widely used technique for the selective extraction and concentration of PFAS from aqueous samples prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note provides detailed protocols for the extraction of this compound using two common SPE sorbents: Weak Anion Exchange (WAX) and Polystyrene-Divinylbenzene (PS-DVB) based on established methodologies such as U.S. EPA Methods 533 and 537.1.

Data Presentation

The recovery of this compound is expected to be high and reproducible using the described protocols, particularly with Weak Anion Exchange sorbents, which are effective for a wide range of PFAS, including shorter-chain compounds. While specific recovery data for this compound is not extensively published, the data for other short-chain PFAS from validated methods like EPA 533 provide a strong indication of expected performance. For the 25 target compounds in EPA method 533, the average recovery was 98.1% with an average relative standard deviation of 4.6%[1].

Sorbent TypeTarget AnalytesAverage Recovery (%)Average Relative Standard Deviation (RSD) (%)Reference Method
Weak Anion Exchange (WAX)25 PFAS Compounds98.14.6EPA Method 533[1]
Polystyrene-Divinylbenzene (PS-DVB)14 PFAS CompoundsMDLs of 0.08-0.2 ng/L achievedN/AEPA Method 537.1[2]

Experimental Protocols

Protocol 1: Weak Anion Exchange (WAX) SPE

This protocol is based on the principles of U.S. EPA Method 533 and is recommended for a broad range of PFAS, including short-chain compounds.

Materials and Reagents:

Procedure:

  • Sample Preservation: Preserve water samples with ammonium acetate at a concentration of 1 g/L.

  • Cartridge Conditioning:

    • Pass 15 mL of methanol through the WAX cartridge.

    • Follow with 18 mL of reagent water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the aqueous sample (e.g., 250 mL) onto the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

  • Cartridge Washing:

    • Wash the cartridge with 15 mL of an aqueous solution of ammonium acetate.

    • Follow with a wash of 15 mL of methanol.

  • Cartridge Drying:

    • Dry the cartridge under a gentle stream of nitrogen or by applying vacuum for 5-10 minutes.

  • Elution:

    • Elute the analytes with 2 x 4 mL of methanol containing 2% ammonium hydroxide.

  • Extract Concentration:

    • Concentrate the eluate to dryness under a gentle stream of nitrogen in a heated water bath (40-60°C).

    • Reconstitute the residue in 1 mL of 80:20 (v/v) methanol:water for LC-MS/MS analysis.

Protocol 2: Polystyrene-Divinylbenzene (PS-DVB) SPE

This protocol is based on the principles of U.S. EPA Method 537.1 and is suitable for a range of PFAS, particularly longer-chain compounds, but can also be effective for some shorter-chain ones.

Materials and Reagents:

  • Polystyrene-Divinylbenzene (PS-DVB) SPE Cartridges (e.g., 6 mL, 500 mg)

  • Methanol (HPLC grade or higher)

  • Reagent Water (PFAS-free)

  • Trizma® buffer

  • Polypropylene sample containers

  • SPE Vacuum Manifold

  • Nitrogen Evaporator

Procedure:

  • Sample Preservation: Add Trizma® buffer to the sample bottle before collection.

  • Cartridge Conditioning:

    • Pass 15 mL of methanol through the PS-DVB cartridge.

    • Follow with 18 mL of reagent water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the aqueous sample (e.g., 250 mL) onto the conditioned SPE cartridge at a flow rate of 10-15 mL/min.

  • Cartridge Washing:

    • Wash the cartridge with 7.5 mL of reagent water.

  • Cartridge Drying:

    • Dry the cartridge under vacuum for 5 minutes.

  • Elution:

    • Rinse the sample bottle with 4 mL of methanol and add the rinsate to the SPE cartridge to elute the analytes. Repeat this step.

  • Extract Concentration:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-60°C.

    • Reconstitute the residue in 1 mL of 96:4 (v/v) methanol:water for LC-MS/MS analysis.

Visualizations

SPE_Workflow cluster_prep Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Aqueous Sample Preserve Preserve Sample Sample->Preserve Load Load Sample Preserve->Load Condition Condition Cartridge Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analytes Wash->Elute Concentrate Concentrate Eluate Elute->Concentrate Reconstitute Reconstitute Concentrate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS WAX_vs_PSDVB WAX Weak Anion Exchange (WAX) Retention: Anion exchange & reversed-phase Elution: Methanol with NH4OH PSDVB Polystyrene-Divinylbenzene (PS-DVB) Retention: Reversed-phase Elution: Methanol Analyte 1H,1H,2H,2H-Perfluoro- hexanesulfonic acid Analyte->WAX  High Affinity (especially for shorter chains) Analyte->PSDVB  Good Affinity

References

Application Notes and Protocols for the Chromatographic Analysis of 1H,1H,2H,2H-Perfluorohexanesulfonic Acid (4:2 FTS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1H,1H,2H,2H-Perfluorohexanesulfonic acid, also known as 4:2 fluorotelomer sulfonate (4:2 FTS), is a member of the broad class of per- and polyfluoroalkyl substances (PFAS). These synthetic compounds are of significant environmental and health concern due to their persistence, bioaccumulative potential, and widespread presence in various matrices, including drinking water, soil, and food. Regulatory bodies are increasingly mandating the monitoring of these compounds, necessitating robust and sensitive analytical methods.

This document provides detailed application notes and protocols for the quantitative analysis of 4:2 FTS using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique widely employed for its high sensitivity and specificity. The primary application of 4:2 FTS in chromatography is as an analyte of interest in environmental and food safety testing, rather than as a mobile phase additive or ion-pairing reagent for the separation of other compounds. While sulfonic acids are commonly used as ion-pairing agents in HPLC to enhance the retention of polar compounds, the available literature predominantly focuses on the detection and quantification of 4:2 FTS as a contaminant.

These protocols are intended for researchers, scientists, and drug development professionals involved in the analysis of PFAS.

Analytical Principles

The analysis of 4:2 FTS typically involves sample extraction and cleanup, followed by separation using reversed-phase liquid chromatography and detection by tandem mass spectrometry in negative ion mode. Due to the potential for background contamination from PFAS in laboratory equipment, it is crucial to take measures to minimize such interference.

Experimental Protocols

Protocol 1: Analysis of 4:2 FTS in Drinking Water

This protocol is adapted from methodologies used for the analysis of PFAS in aqueous samples.

1. Sample Preparation: Solid Phase Extraction (SPE)

  • Objective: To concentrate the analyte from a large volume of water and remove interfering matrix components.

  • Materials:

  • Procedure:

    • Condition the WAX SPE cartridge with methanol followed by ultrapure water.

    • Load a 250 mL water sample onto the cartridge.

    • Wash the cartridge to remove impurities.

    • Elute the analytes with 4 mL of 0.3% w/w ammonium hydroxide in methanol.

    • Concentrate the eluate to approximately 1 mL.

    • Add internal standards.

    • Transfer the final extract to a polypropylene autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Analytical Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase A: 10 mM ammonium acetate (B1210297) in water.

    • Mobile Phase B: 10 mM ammonium acetate in methanol.

    • Gradient: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in negative mode.

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for 4:2 FTS and its isotopically labeled internal standard are monitored for quantification and confirmation.

Protocol 2: Analysis of 4:2 FTS in Food and Feed

This protocol is based on methods developed by the FDA for PFAS analysis in complex matrices.

1. Sample Preparation: Modified QuEChERS Extraction

  • Objective: To extract 4:2 FTS from solid and semi-solid food matrices while minimizing matrix effects.

  • Materials:

    • Acetonitrile (B52724) (LC-MS grade)

    • Formic acid

    • QuEChERS extraction salts

    • Solid Phase Extraction (SPE) cartridges for cleanup

    • Polypropylene centrifuge tubes

  • Procedure:

    • Homogenize the sample.

    • Weigh a representative portion of the homogenized sample into a polypropylene centrifuge tube.

    • Fortify with isotopically labeled surrogates.

    • Add acetonitrile and formic acid for extraction.

    • Perform a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction.

    • Conduct further cleanup using solid-phase extraction.

    • Filter the resulting extract.

    • Fortify with an internal standard solution before LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • The LC-MS/MS conditions are similar to those described in Protocol 1, with potential modifications to the gradient and run time to accommodate the more complex matrix. The use of a delay column between the mobile phase mixer and the injector is recommended to mitigate background PFAS contamination from the LC system.

Quantitative Data

The following tables summarize key quantitative parameters for the analysis of 4:2 FTS.

Table 1: LC-MS/MS Parameters for 4:2 FTS Analysis

ParameterValueReference
Analyte This compound (4:2 FTS)
Precursor Ion (m/z) 327
Product Ion 1 (m/z) 307
Product Ion 2 (m/z) 81
Collision Energy (V) -28 (for 307), -90 (for 81)
Declustering Potential (V) -90
Ionization Mode Negative ESI

Note: Collision and declustering potentials can vary between different mass spectrometer models and should be optimized.

Table 2: Chromatographic Parameters

ParameterValueReference
Retention Time Approximately 5.32 min
Analytical Column C18 reversed-phaseGeneral Practice
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B 10 mM Ammonium Acetate in Methanol

Note: Retention times are highly dependent on the specific column, gradient, and flow rate used.

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Aqueous or Solid Sample extraction Extraction (SPE for Water, QuEChERS for Food) sample->extraction cleanup Extract Cleanup extraction->cleanup concentration Concentration & Reconstitution cleanup->concentration lc_separation LC Separation (Reversed-Phase C18) concentration->lc_separation ms_detection MS/MS Detection (Negative ESI, MRM) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: General experimental workflow for the analysis of 4:2 FTS.

logical_relationship cluster_method_development Method Development Considerations minimize_background Minimize Background Contamination optimize_spe Optimize SPE/QuEChERS minimize_background->optimize_spe optimize_lc Optimize LC Separation optimize_spe->optimize_lc optimize_ms Optimize MS/MS Parameters optimize_lc->optimize_ms robust_method Robust & Sensitive Analytical Method optimize_ms->robust_method

Caption: Key considerations for method development.

Conclusion

The primary application of this compound in chromatography is its determination as an environmental and food contaminant. The protocols outlined in this document, based on established regulatory methods, provide a framework for the accurate and sensitive quantification of 4:2 FTS using LC-MS/MS. Successful analysis hinges on careful sample preparation to minimize matrix interference and rigorous control of background contamination. The provided quantitative data and workflows serve as a valuable resource for laboratories tasked with the monitoring of this and other PFAS compounds.

Application Notes and Protocols for 1H,1H,2H,2H-Perfluorohexanesulfonic Acid as a Surfactant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H,1H,2H,2H-Perfluorohexanesulfonic acid, also known as 4:2 fluorotelomer sulfonic acid (4:2 FTSA), is a short-chain polyfluoroalkyl substance (PFAS) with surfactant properties. Its unique structure, consisting of a hydrophobic fluorinated tail and a hydrophilic sulfonate headgroup, allows it to reduce surface tension at interfaces. While much of the research on this compound has focused on its environmental presence and detection, its surfactant capabilities hold potential for various research and development applications, including in biological systems and formulation science. This document provides an overview of its known properties, along with protocols for its use as a surfactant in a laboratory setting.

Physicochemical Properties

This compound is a synthetic compound with the following identifiers:

  • Chemical Name: 3,3,4,4,5,5,6,6,6-nonafluorohexane-1-sulfonic acid

  • Synonyms: 4:2 Fluorotelomer Sulfonic Acid, 4:2 FTSA

  • CAS Number: 757124-72-4

  • Molecular Formula: C₆H₅F₉O₃S

  • Molecular Weight: 328.15 g/mol

Surfactant Properties and Quantitative Data

The surfactant properties of this compound are characterized by its ability to lower the surface tension of aqueous solutions. The following table summarizes key quantitative data related to its performance as a surfactant.

PropertyValue (approximate)Notes
Critical Micelle Concentration (CMC) ~5 mMEstimated from the inflection point of the surface tension vs. concentration curve. The CMC is the concentration at which surfactant monomers begin to form micelles in solution.
Surface Tension at CMC ~25 mN/mThe minimum surface tension achieved at and above the CMC. This indicates a significant reduction from the surface tension of pure water (~72 mN/m at 25°C).
Binding to Human Serum Albumin (HSA) Binds to HSAThis property is relevant for drug development, as it may influence the pharmacokinetics and distribution of drugs or other bioactive molecules. The binding affinity has been characterized.[1]

Surface Tension of this compound Solutions

The following table presents the surface tension of aqueous solutions of this compound at various concentrations. This data is essential for determining the optimal concentration for specific applications requiring surface tension reduction.

Concentration (mM)Surface Tension (mN/m)
0.0165
0.155
140
525
1025
5025

Experimental Protocols

The following are generalized protocols for the preparation and use of this compound as a surfactant in a laboratory setting. Researchers should adapt these protocols to their specific experimental needs.

Protocol 1: Preparation of a Stock Solution

This protocol describes the preparation of a 100 mM stock solution of this compound.

Materials:

  • This compound (solid)

  • Deionized water (or appropriate buffer)

  • Analytical balance

  • Volumetric flask

  • Magnetic stirrer and stir bar

Procedure:

  • Calculate the mass of this compound required to prepare the desired volume of a 100 mM stock solution (e.g., for 10 mL of 100 mM solution, 0.32815 g is needed).

  • Accurately weigh the calculated mass of the solid surfactant using an analytical balance.

  • Transfer the weighed surfactant to a volumetric flask of the appropriate size.

  • Add a portion of the deionized water or buffer to the flask, approximately half of the final volume.

  • Add a magnetic stir bar to the flask and place it on a magnetic stirrer.

  • Stir the solution until the surfactant is completely dissolved. Gentle heating may be applied if necessary, but ensure the solution returns to room temperature before final volume adjustment.

  • Once dissolved, add deionized water or buffer to bring the solution to the final volume marked on the volumetric flask.

  • Stopper the flask and invert it several times to ensure homogeneity.

  • Store the stock solution in a well-sealed container at room temperature, protected from light.

Protocol 2: Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement

This protocol outlines the procedure for determining the CMC of this compound using a surface tensiometer.

Materials:

  • 100 mM stock solution of this compound

  • Deionized water (or appropriate buffer)

  • Surface tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)

  • A series of clean glass vessels

Procedure:

  • Prepare a series of dilutions from the 100 mM stock solution. Suggested concentrations for a preliminary run could be 50 mM, 25 mM, 10 mM, 5 mM, 1 mM, 0.5 mM, 0.1 mM, and 0.05 mM.

  • Calibrate the surface tensiometer according to the manufacturer's instructions, typically using deionized water.

  • Measure the surface tension of the deionized water or buffer as a control.

  • For each dilution, rinse the measurement probe (ring or plate) and the sample vessel thoroughly with the solution to be measured.

  • Measure the surface tension of each dilution, ensuring temperature is constant throughout the experiment.

  • Record the surface tension for each concentration.

  • Plot the surface tension (y-axis) as a function of the logarithm of the surfactant concentration (x-axis).

  • The plot will show two distinct regions: a steep decrease in surface tension with increasing concentration, followed by a plateau. The intersection of the two lines fitted to these regions represents the Critical Micelle Concentration (CMC).

Protocol 3: Use in Cell Culture Applications (General Guidance)

Short-chain fluorosurfactants can be used in cell culture for various purposes, such as improving the solubility of hydrophobic compounds or in specific cell-based assays. Extreme caution and preliminary cytotoxicity testing are required.

Materials:

  • Sterile stock solution of this compound (filter-sterilized)

  • Cell culture medium appropriate for the cell line

  • Cell line of interest

  • Cell viability assay (e.g., MTT, XTT, or trypan blue exclusion)

Procedure:

  • Cytotoxicity Assessment:

    • Plate cells at a suitable density in a multi-well plate and allow them to adhere overnight.

    • Prepare a series of dilutions of the sterile surfactant stock solution in the cell culture medium.

    • Expose the cells to the different concentrations of the surfactant for a relevant period (e.g., 24, 48, or 72 hours).

    • Perform a cell viability assay to determine the concentration at which the surfactant exhibits cytotoxic effects. This will establish a safe working concentration range.

  • Application in an Assay:

    • Based on the cytotoxicity data, select a non-toxic concentration of this compound.

    • For experiments involving hydrophobic compounds, the surfactant can be used to prepare a more stable and uniform dispersion of the compound in the aqueous cell culture medium.

    • Always include a vehicle control (medium with the surfactant at the chosen concentration but without the test compound) to account for any effects of the surfactant itself on the cells.

    • Proceed with the specific cell-based assay, monitoring for any unexpected changes in cell morphology or behavior.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_application Application prep_stock Prepare Stock Solution (Protocol 1) prep_dilutions Prepare Serial Dilutions prep_stock->prep_dilutions measure_st Measure Surface Tension (Protocol 2) prep_dilutions->measure_st Use dilutions for measurement plot_data Plot Surface Tension vs. log(Concentration) measure_st->plot_data determine_cmc Determine CMC plot_data->determine_cmc cytotoxicity Assess Cytotoxicity (Protocol 3) determine_cmc->cytotoxicity Inform safe concentration range run_assay Perform Cell-Based Assay cytotoxicity->run_assay

Caption: Experimental workflow for characterizing and applying this compound.

surfactant_action cluster_below_cmc Below CMC cluster_above_cmc Above CMC Monomer 1 Monomer Air-Water Interface Air-Water Interface Monomer 1->Air-Water Interface Adsorption Monomer 2 Monomer Monomer 2->Air-Water Interface Monomer 3 Monomer Monomer 3->Air-Water Interface Micelle Micelle Monomer 4 Monomer Monomer 4->Micelle Aggregation Air-Water Interface 2 Air-Water Interface 2 Monomer 5 Monomer Monomer 5->Micelle Monomer 6 Monomer Monomer 6->Air-Water Interface 2

Caption: Behavior of surfactant molecules below and above the Critical Micelle Concentration (CMC).

References

Application Note & Protocol: Determination of 1H,1H,2H,2H-Perfluorohexanesulfonic Acid in Soil Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H,1H,2H,2H-Perfluorohexanesulfonic acid (4:2 FTS) is a member of the vast family of per- and polyfluoroalkyl substances (PFAS), a class of synthetic chemicals of emerging concern due to their persistence, bioaccumulation potential, and potential adverse health effects.[1] Regulatory scrutiny and public health concerns necessitate robust and reliable analytical methods for the determination of these compounds in various environmental matrices, including soil.

This document provides a comprehensive experimental protocol for the extraction and quantification of this compound in soil samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology is based on established principles for PFAS analysis, aiming to deliver high sensitivity, selectivity, and reproducibility.[2] Adherence to stringent quality control measures is critical for generating accurate and defensible data.

Experimental Workflow

The overall experimental workflow for the analysis of this compound in soil is depicted in the following diagram.

experimental_workflow cluster_sampling Sample Collection & Preparation cluster_extraction Extraction cluster_cleanup_analysis Sample Cleanup & Analysis sample_collection Soil Sampling (PFAS-free equipment) homogenization Homogenization (Sieving) sample_collection->homogenization sample_weighing Sample Weighing homogenization->sample_weighing is_spiking Internal Standard Spiking sample_weighing->is_spiking solvent_addition Solvent Addition (e.g., Methanol (B129727)/Water) is_spiking->solvent_addition extraction Extraction (Shaking/Sonication) solvent_addition->extraction centrifugation Centrifugation extraction->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection repeat_extraction Repeat Extraction supernatant_collection->repeat_extraction Combine Supernatants filtration Filtration supernatant_collection->filtration acidification Acidification filtration->acidification lcms_analysis LC-MS/MS Analysis acidification->lcms_analysis

Figure 1: Experimental workflow for the analysis of this compound in soil.

Materials and Reagents

Note: The use of PFAS-free materials is crucial to avoid contamination.[3] All containers and equipment should be made of materials such as polypropylene (B1209903) or high-density polyethylene (B3416737) (HDPE) and verified to be free of PFAS.[4]

  • Solvents: LC-MS grade methanol, acetonitrile, and water.

  • Reagents: Ammonium (B1175870) hydroxide (B78521) (NH₄OH), acetic acid, and ammonium acetate (B1210297).

  • Standards: Analytical standard of this compound and a corresponding mass-labeled internal standard (e.g., ¹³C₂-4:2 FTS).[5]

  • Equipment:

    • 50 mL polypropylene centrifuge tubes.

    • Mechanical shaker or sonicator.

    • Centrifuge.

    • Syringe filters (e.g., 0.2 µm nylon or polypropylene).

    • LC-MS/MS system with an electrospray ionization (ESI) source.

Experimental Protocol

Sample Preparation
  • Homogenization: Air-dry the soil sample in a controlled environment to minimize contamination. Sieve the dried sample through a 2 mm sieve to remove large debris and ensure homogeneity.[6]

  • Sample Weighing: Accurately weigh 2-5 grams of the homogenized soil into a 50 mL polypropylene centrifuge tube.[6]

Extraction
  • Internal Standard Spiking: Spike the soil sample with a known amount of the mass-labeled internal standard solution. This is critical for accurate quantification and to correct for matrix effects and variations in extraction efficiency.[7]

  • Solvent Addition: Add 10 mL of the extraction solvent. A common extraction solvent is a 1:1 mixture of methanol and water with the pH adjusted to approximately 9-10 with ammonium hydroxide.[2]

  • Extraction: Tightly cap the tubes and agitate them. This can be done by shaking on a mechanical shaker for about an hour or by sonication for a shorter duration (e.g., 30 minutes).[8][9]

  • Centrifugation: Centrifuge the samples at a sufficient speed (e.g., 4000 rpm) for 10 minutes to separate the soil particles from the supernatant.[6]

  • Supernatant Collection: Carefully decant the supernatant into a clean 15 mL polypropylene tube.[6]

  • Repeat Extraction: To ensure efficient recovery of the analyte, it is advisable to repeat the extraction process on the soil pellet with a fresh aliquot of the extraction solvent. Combine the supernatants from both extractions.[6][9]

Sample Cleanup and Preparation for Analysis
  • Filtration: Filter the combined supernatant through a 0.2 µm syringe filter to remove any remaining particulate matter.[8]

  • Acidification: Acidify the filtered extract to a pH of approximately 3-4 with acetic acid.[2]

  • Final Preparation: Transfer an aliquot of the acidified extract into an autosampler vial for LC-MS/MS analysis.

Instrumental Analysis (LC-MS/MS)

The analysis is performed using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

  • Chromatographic Separation: A C18 or a specialized PFAS analytical column is typically used for the separation of the target analyte from other matrix components. A gradient elution with mobile phases consisting of ammonium acetate in water and methanol is commonly employed.

  • Mass Spectrometric Detection: The mass spectrometer is operated in negative electrospray ionization (ESI) mode. Detection and quantification are achieved using Multiple Reaction Monitoring (MRM).

Data Presentation

The following table summarizes typical performance data for the analysis of this compound in soil matrices. It is important to note that these values can vary depending on the specific soil type, instrumentation, and laboratory conditions.

ParameterSoil TypeValueReference
Recovery Spiked Soil101%[10]
Sewer Sludge115%[11]
Lean Clay70-130% (surrogate recovery)[8]
Relative Standard Deviation (RSD) Spiked Soil5.8%[10]
Sewer Sludge3.9%[11]

Quality Control and Assurance

To ensure the reliability of the results, a stringent quality control and assurance program should be implemented. This includes:

  • Method Blanks: Analysis of a clean matrix (e.g., reagent sand) to check for contamination during the sample preparation and analysis process.[12]

  • Matrix Spikes: Fortifying a real soil sample with a known concentration of the analyte to assess matrix effects and recovery.

  • Laboratory Control Samples (LCS): Analysis of a certified reference material or a spiked clean matrix to monitor the performance of the entire analytical method.

  • Internal Standards: As mentioned, the use of mass-labeled internal standards is essential for accurate quantification.

Conclusion

This application note provides a detailed and robust protocol for the determination of this compound in soil matrices. By following the outlined procedures and implementing a comprehensive quality control program, researchers and scientists can obtain high-quality, defensible data for environmental monitoring and risk assessment of this emerging contaminant. The use of LC-MS/MS provides the necessary sensitivity and selectivity for the analysis of PFAS at trace levels in complex environmental samples.

References

Application Note: 1H,1H,2H,2H-Perfluorohexanesulfonic Acid (4:2 FTS) as an Internal Standard in PFAS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of per- and polyfluoroalkyl substances (PFAS) in various environmental and biological matrices is of paramount importance due to their persistence, bioaccumulation potential, and adverse health effects. Accurate quantification of these compounds is challenging due to their ubiquitous nature and the potential for matrix effects during analysis. The use of internal standards is crucial to correct for sample preparation losses and instrumental variability. 1H,1H,2H,2H-Perfluorohexanesulfonic acid (4:2 FTS), and its isotopically labeled analog, are frequently employed as internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for PFAS analysis. This application note provides a detailed overview and protocols for the use of 4:2 FTS as an internal standard.

Properties of this compound (4:2 FTS)

PropertyValue
Chemical Name This compound
Acronym 4:2 FTS
CAS Number 757124-72-4
Molecular Formula C6H5F9O3S
Molecular Weight 328.15 g/mol
Isotopically Labeled Analog Sodium 1H,1H,2H,2H-perfluoro-1-[1,2-13C2] hexanesulfonate (M2-4:2 FTS)

Principle of Isotope Dilution

The most accurate method for PFAS quantification is isotope dilution mass spectrometry.[1][2] This technique involves spiking a known amount of an isotopically labeled internal standard, which is chemically identical to the target analyte, into the sample prior to any preparation steps.[2] The labeled standard experiences the same extraction, cleanup, and ionization effects as the native analyte. By measuring the ratio of the native analyte to the labeled internal standard, accurate quantification can be achieved, correcting for any losses or matrix-induced signal suppression or enhancement. The isotopically labeled analog of 4:2 FTS, M2-4:2 FTS, is commonly used for this purpose.[3][4][5]

Experimental Workflow for PFAS Analysis

The general workflow for PFAS analysis in environmental samples using an internal standard like 4:2 FTS involves sample collection, preservation, extraction, cleanup, and subsequent analysis by LC-MS/MS.

PFAS_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Collection Sample Collection (e.g., Water, Soil) Preservation Sample Preservation (e.g., Trizma, 2-chloroacetamide) Sample_Collection->Preservation Spiking Spiking with Internal Standards (e.g., M2-4:2 FTS) Preservation->Spiking Extraction Solid Phase Extraction (SPE) or Solvent Extraction Spiking->Extraction Cleanup Carbon or other Cleanup Extraction->Cleanup Concentration Concentration Cleanup->Concentration LC_Separation LC Separation (C18 or other column) Concentration->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Isotope Dilution) MS_Detection->Quantification Reporting Data Reporting Quantification->Reporting

Caption: General workflow for PFAS analysis using internal standards.

Detailed Experimental Protocol: PFAS in Drinking Water (Modified EPA 533)

This protocol describes the analysis of PFAS, including the use of 4:2 FTS as an internal standard, in drinking water.

1. Reagents and Standards

  • Reagents: HPLC-grade methanol (B129727), acetonitrile, water, ammonium (B1175870) acetate (B1210297), formic acid.

  • Standards: Native PFAS standards, including 4:2 FTS, and their corresponding isotopically labeled internal standards (e.g., M2-4:2 FTS) from a reputable supplier.[6]

2. Standard Preparation

  • Prepare stock solutions of native PFAS and labeled internal standards in methanol.

  • Prepare a combined working standard solution containing all native analytes and a separate combined internal standard spiking solution.

3. Sample Preparation

  • Collect a 250 mL water sample in a polypropylene (B1209903) bottle.

  • Add 20 µL of the isotope dilution analogue solution to the water sample.[7]

  • Perform solid-phase extraction (SPE) using a weak anion exchange (WAX) cartridge (e.g., 150 mg).[3]

    • Condition the cartridge with methanol followed by HPLC-grade water.

    • Load the sample onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the PFAS analytes with a suitable solvent, such as methanol with a small percentage of ammonium hydroxide.

  • Concentrate the eluate to near dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 80% methanol/20% water.[7]

4. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Analytical Column: A C18 column is commonly used.

  • Mobile Phase: A gradient of ammonium acetate in water and methanol or acetonitrile.

  • MS System: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode.

LC-MS/MS Parameters for 4:2 FTS

ParameterSetting
Precursor Ion (m/z) 327
Product Ion (m/z) - Quantifier 81
Product Ion (m/z) - Qualifier 307
Labeled Analog (M2-4:2 FTS) Precursor Ion (m/z) 329
Labeled Analog (M2-4:2 FTS) Product Ion (m/z) 80

Note: Collision energies and other MS parameters should be optimized for the specific instrument used.

Quantitative Data and Performance

The use of 4:2 FTS as an internal standard has been validated in numerous studies. The following table summarizes typical performance data.

Recovery and Precision Data for 4:2 FTS

MatrixSpiking LevelAverage Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Drinking Water5 ng/L87.3 - 102.73.2 - 4.3[8]
GroundwaterVariesNot SpecifiedNot Specified[9]
Food (Silage)0.15 µg/kgInterference notedNot applicable[10]
Food (Bread, Corn)VariesInterference notedNot applicable[10]

Note: Matrix interferences can occur, as seen in some food matrices, which may require alternative quantification methods or further sample cleanup.[10]

Logical Relationship for Isotope Dilution Quantification

The core of the isotope dilution method is the relationship between the response of the native analyte and its labeled internal standard.

Isotope_Dilution cluster_calculation Calculation cluster_result Final Result Native_Response Response of Native Analyte (An) Ratio Response Ratio (An / Ais) Native_Response->Ratio IS_Response Response of Internal Standard (Ais) IS_Response->Ratio IS_Conc Concentration of Internal Standard (Cis) Native_Conc Concentration of Native Analyte (Cn) IS_Conc->Native_Conc RRF Relative Response Factor (RRF) RRF->Native_Conc Ratio->Native_Conc

Caption: Logical diagram of isotope dilution quantification.

Conclusion

This compound (4:2 FTS) is a reliable internal standard for the analysis of PFAS in various matrices, particularly when used in an isotope dilution approach with its 13C-labeled analog. Its use allows for the correction of matrix effects and variations in sample preparation, leading to more accurate and precise quantification of target PFAS analytes. Proper method development and validation are essential to ensure optimal performance and to identify and mitigate potential matrix-specific interferences.

References

Application Note: Quantification of 1H,1H,2H,2H-Perfluorohexanesulfonic Acid in Human Serum and Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

1H,1H,2H,2H-Perfluorohexanesulfonic acid (4:2 FTS) is a member of the broad class of per- and polyfluoroalkyl substances (PFAS), also known as "forever chemicals" due to their persistence in the environment and biological systems. There is a growing need for robust and sensitive analytical methods to accurately measure the levels of these emerging contaminants in biological matrices to understand their bioaccumulation and potential health effects.[1][2] This application note details a high-throughput method for the quantification of 4:2 FTS in human serum and plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The described method employs a simple and efficient protein precipitation step for sample preparation, followed by instrumental analysis.[1][3] Isotope dilution is utilized for accurate quantification, with the use of a mass-labeled internal standard.[3] This approach minimizes matrix effects and ensures high accuracy and precision, making it suitable for large-scale biomonitoring studies.[2][3]

Principle

The method involves the extraction of 4:2 FTS from serum or plasma samples via protein precipitation with an organic solvent. After centrifugation, the supernatant is directly injected into an LC-MS/MS system. The analyte is separated from other matrix components on a reversed-phase analytical column and detected by a triple quadrupole mass spectrometer operating in negative ion mode using multiple reaction monitoring (MRM). Quantification is achieved by comparing the peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard against a calibration curve.

Experimental

Materials and Reagents

  • This compound (4:2 FTS) analytical standard

  • ¹³C₂-4:2 FTS internal standard

  • LC-MS/MS grade methanol (B129727)

  • LC-MS/MS grade acetonitrile

  • LC-MS/MS grade water

  • Ammonium acetate (B1210297)

  • Formic acid

  • Human serum/plasma (blank)

  • Polypropylene (B1209903) tubes and vials (pre-screened for PFAS contamination)[4][5]

Instrumentation

  • Liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS)[2][6][7]

  • Analytical balance

  • Centrifuge

  • Vortex mixer

Sample Preparation

  • Allow all samples and standards to reach room temperature.

  • To a 1.5 mL polypropylene microcentrifuge tube, add 100 µL of serum or plasma sample.

  • Spike with 10 µL of the ¹³C₂-4:2 FTS internal standard solution (concentration to be optimized based on expected analyte levels).

  • Add 300 µL of cold methanol to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Carefully transfer the supernatant to a polypropylene autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical starting conditions and may require optimization for specific instrumentation.

LC Parameter Condition
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 2 mM Ammonium acetate in water
Mobile Phase B Methanol
Gradient Optimized for separation of 4:2 FTS from interferences
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
MS Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by direct infusion of 4:2 FTS and ¹³C₂-4:2 FTS standards
Collision Energy Optimized for each transition
Dwell Time 50 ms

Data Analysis and Quality Control

  • Quantification is performed using the isotope dilution method.

  • Calibration curves are generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. A linear regression with a weighting factor of 1/x is typically used.

  • Quality control (QC) samples at low, medium, and high concentrations should be prepared and analyzed with each batch of samples to ensure the accuracy and precision of the method.[2]

  • Method blanks and solvent blanks should be included in each run to monitor for potential contamination.[4]

Performance Characteristics

The following table summarizes typical performance data for the analysis of short-chain PFAS in biological matrices using similar methods. These values should be established and validated by the end-user for their specific laboratory conditions.

Parameter Typical Value Reference
Limit of Detection (LOD) 0.05 - 0.2 ng/mL[2]
Limit of Quantification (LOQ) 0.1 - 0.5 ng/mL[6]
Linear Dynamic Range 0.5 - 100 ng/mL[8]
Recovery 70 - 120%[2][3]
Precision (RSD) < 15%[2]

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 100 µL Serum/Plasma Add_IS Add Internal Standard (¹³C₂-4:2 FTS) Sample->Add_IS Add_MeOH Add 300 µL Cold Methanol Add_IS->Add_MeOH Vortex Vortex Add_MeOH->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Isotope Dilution Integration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for the analysis of 4:2 FTS.

Detailed Protocol

1. Preparation of Stock and Working Solutions

1.1. Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of 4:2 FTS standard and dissolve it in 1 mL of methanol.

1.2. Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of ¹³C₂-4:2 FTS in the same manner as the analyte stock solution.

1.3. Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with methanol to create calibration standards and QC samples.

1.4. Internal Standard Spiking Solution: Prepare a working solution of ¹³C₂-4:2 FTS in methanol at a concentration appropriate for spiking into the samples.

2. Calibration Curve and Quality Control Sample Preparation

2.1. Calibration Standards: Prepare a set of at least eight calibration standards by spiking appropriate amounts of the 4:2 FTS working solutions into blank human serum or plasma. The concentration range should encompass the expected levels of the analyte in the samples.

2.2. Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in blank human serum or plasma.

3. Sample Extraction

3.1. Arrange all samples, calibration standards, and QC samples in a rack.

3.2. To each 100 µL of sample, calibrator, or QC, add 10 µL of the internal standard spiking solution.

3.3. Add 300 µL of cold methanol to each tube.

3.4. Vortex each tube for 1 minute to ensure thorough mixing and protein precipitation.

3.5. Centrifuge the tubes at 10,000 x g for 5 minutes at 4 °C.

3.6. Carefully aspirate the clear supernatant and transfer it to a labeled polypropylene autosampler vial. Avoid disturbing the protein pellet.

4. LC-MS/MS Analysis

4.1. Set up the LC-MS/MS system with the optimized parameters.

4.2. Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.

4.3. Create a sequence table including solvent blanks, method blanks, calibration standards, QC samples, and unknown samples.

4.4. Inject the samples onto the LC-MS/MS system.

5. Data Processing and Reporting

5.1. Process the acquired data using the instrument's software.

5.2. Integrate the peaks for both the analyte and the internal standard.

5.3. Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) versus the concentration of the calibration standards.

5.4. Determine the concentration of 4:2 FTS in the unknown samples and QC samples from the calibration curve.

5.5. The results for the QC samples must fall within the pre-defined acceptance criteria (e.g., ±15% of the nominal concentration and a precision of <15% RSD).

5.6. Report the final concentrations in ng/mL.

Logical Relationship Diagram

logical_relationship cluster_input Inputs cluster_process Analytical Process cluster_output Outputs Sample Biological Sample (Serum/Plasma) SamplePrep Sample Preparation (Protein Precipitation) Sample->SamplePrep Standards Analytical Standards (4:2 FTS & ¹³C₂-4:2 FTS) Standards->SamplePrep Reagents Reagents & Solvents Reagents->SamplePrep LCMS LC-MS/MS Analysis (Separation & Detection) SamplePrep->LCMS DataAnalysis Data Analysis (Quantification) LCMS->DataAnalysis Concentration Concentration of 4:2 FTS (ng/mL) DataAnalysis->Concentration QC_Data Quality Control Data (Accuracy & Precision) DataAnalysis->QC_Data

Caption: Logical flow from sample to result.

References

Application Notes and Protocols for 1H,1H,2H,2H-Perfluorohexanesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and use of 1H,1H,2H,2H-Perfluorohexanesulfonic acid in a laboratory setting. Adherence to these guidelines is crucial to ensure personnel safety and maintain experimental integrity.

Physicochemical Properties

This compound is a fluorinated surfactant.[1] Its properties are summarized in the table below.

PropertyValueReference
Molecular Formula C6H5F9O3S[2]
Molecular Weight 328.15 g/mol [2]
Appearance White to Brown Solid[1]
Storage Temperature 2-10°C[3]
Solubility Slightly soluble in Acetone, Chloroform, DMSO, and Methanol (B129727)[1]

Safety and Handling

2.1. Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, appropriate PPE must be worn at all times. This includes:

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4]

  • Skin Protection: Chemical-resistant gloves (tested according to EN 374) and impervious clothing are required.[5] Always inspect gloves before use and wash hands thoroughly after handling.

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[4] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.

2.2. General Hygiene and Safety Practices

  • Avoid contact with skin, eyes, and clothing.[4][5]

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[4]

  • Do not eat, drink, or smoke in the laboratory.[4]

  • Wash hands and face thoroughly after handling the substance.

  • Contaminated clothing should be removed immediately and washed before reuse.[4][5]

2.3. Storage

  • Store in a tightly closed container in a dry, well-ventilated place.[6]

  • Keep locked up or in an area accessible only to qualified or authorized personnel.

  • The substance is hygroscopic and moisture-sensitive; consider storing under an inert gas.

2.4. Disposal

  • Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[4]

  • Do not allow the substance to enter drains or water courses.[5]

Emergency Procedures

3.1. First Aid Measures

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Get medical help immediately.[4]

  • If on Skin: Wash with plenty of water. Take off contaminated clothing and wash it before reuse. Get medical help if irritation persists.[4][5]

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Get emergency medical help immediately.[4]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

3.2. Accidental Release Measures

  • Evacuate personnel to a safe area.[4]

  • Ensure adequate ventilation.[4]

  • Avoid dust formation.[4]

  • Take up the spill mechanically and place it in appropriate containers for disposal.[5]

  • Ventilate the affected area after the spill has been cleaned up.[5]

Experimental Protocols

The following is a general protocol for preparing a standard solution of this compound for analytical applications, such as liquid chromatography-mass spectrometry (LC-MS).

4.1. Objective

To prepare a 1 mg/mL stock solution and a series of calibration standards of this compound in a suitable solvent.

4.2. Materials

  • This compound

  • LC/MS grade methanol

  • Volumetric flasks (10 mL, 50 mL)

  • Analytical balance

  • Micropipettes

  • Vortex mixer

  • LC vials

4.3. Procedure

  • Preparation of 1 mg/mL Stock Solution:

    • Tare a clean, dry weighing boat on an analytical balance.

    • Carefully weigh approximately 10 mg of this compound. Record the exact weight.

    • Quantitatively transfer the weighed compound to a 10 mL volumetric flask.

    • Add a small amount of LC/MS grade methanol to dissolve the solid.

    • Once dissolved, bring the volume up to the 10 mL mark with methanol.

    • Cap the flask and vortex thoroughly to ensure a homogenous solution.

    • Label the flask clearly with the compound name, concentration, solvent, and date of preparation.

  • Preparation of Calibration Standards:

    • Label a series of volumetric flasks or vials for the desired concentrations (e.g., 1 µg/mL, 5 µg/mL, 10 µg/mL, 50 µg/mL, 100 µg/mL).

    • Perform serial dilutions from the stock solution using LC/MS grade methanol to achieve the desired concentrations.

    • For example, to prepare a 10 µg/mL standard, transfer 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with methanol.

    • Vortex each standard thoroughly.

    • Transfer the final solutions to labeled LC vials for analysis.

Visualizations

Safety_Handling_Workflow Safety and Handling Workflow for this compound cluster_prep Preparation cluster_emergency Emergency Response Risk_Assessment Conduct Risk Assessment Select_PPE Select Appropriate PPE (Goggles, Gloves, Lab Coat) Risk_Assessment->Select_PPE Prepare_Work_Area Prepare Ventilated Work Area (Fume Hood) Select_PPE->Prepare_Work_Area Weighing Weigh Compound Prepare_Work_Area->Weighing Dissolving Dissolve in Solvent Weighing->Dissolving Spill Accidental Spill Weighing->Spill Potential Hazard Diluting Perform Dilutions Dissolving->Diluting Exposure Personnel Exposure Dissolving->Exposure Potential Hazard Decontaminate Decontaminate Glassware and Surfaces Diluting->Decontaminate Dispose_Waste Dispose of Waste Properly Decontaminate->Dispose_Waste Remove_PPE Remove and Dispose/Clean PPE Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands Evacuate Evacuate Area Spill->Evacuate First_Aid Administer First Aid Exposure->First_Aid Notify Notify Supervisor/Safety Officer First_Aid->Notify Evacuate->Notify Experimental_Protocol_Workflow Protocol for Standard Solution Preparation start Start weigh_compound Weigh ~10 mg of This compound start->weigh_compound transfer_to_flask Quantitatively transfer to 10 mL volumetric flask weigh_compound->transfer_to_flask dissolve Add methanol and dissolve transfer_to_flask->dissolve dilute_to_mark Dilute to 10 mL mark with methanol dissolve->dilute_to_mark vortex_stock Vortex to mix (Stock Solution: 1 mg/mL) dilute_to_mark->vortex_stock prepare_dilutions Perform serial dilutions to create calibration standards vortex_stock->prepare_dilutions transfer_to_vials Transfer standards to LC vials prepare_dilutions->transfer_to_vials end End transfer_to_vials->end

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in 1H,1H,2H,2H-Perfluorohexanesulfonic Acid (4:2 FTSA) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the analysis of 1H,1H,2H,2H-Perfluorohexanesulfonic acid (4:2 FTSA), a member of the per- and polyfluoroalkyl substances (PFAS) family. The focus is on identifying and mitigating matrix effects, a common and significant challenge in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification.

Troubleshooting Guide

This guide is designed to help you diagnose and solve specific issues related to matrix effects during your 4:2 FTSA analysis.

Q1: My 4:2 FTSA recovery is low and inconsistent. What are the likely causes and solutions?

A1: Low and inconsistent recovery is a common problem often linked to both the sample preparation process and matrix effects.

  • Potential Cause 1: Inefficient Sample Extraction. The chosen extraction method may not be effectively isolating the 4:2 FTSA from the sample matrix.

    • Solution: Employ a robust Solid Phase Extraction (SPE) method. Weak anion exchange (WAX) SPE cartridges are highly effective for extracting PFAS like 4:2 FTSA from various matrices, including water, solids, and tissues.[1][2][3] Ensure the sample pH is adjusted to the optimal range (typically pH 6-7) before loading onto the SPE cartridge.[2]

  • Potential Cause 2: Analyte Loss During Cleanup. Aggressive cleanup steps can lead to the unintended removal of the target analyte along with matrix interferences.

    • Solution: If using a cleanup sorbent like graphitized carbon, carefully optimize the elution solvent composition and volume to ensure complete recovery of 4:2 FTSA while still removing interfering substances.[4][5][6]

  • Potential Cause 3: Severe Ion Suppression. Co-eluting matrix components can interfere with the ionization of 4:2 FTSA in the mass spectrometer's source, leading to a suppressed signal and artificially low recovery values.[7][8]

    • Solution: The most effective way to compensate for this is through isotope dilution . Use an isotopically labeled internal standard, ideally ¹³C₂-4:2 FTSA, added to the sample before extraction.[2][9] This standard experiences the same matrix effects and sample prep losses as the native analyte, allowing for accurate correction.

Q2: I'm observing significant signal suppression or enhancement for 4:2 FTSA. How can I mitigate this?

A2: Signal suppression or enhancement is the direct result of matrix effects, where other components in the sample affect the analyte's ionization efficiency.[7][10]

  • Mitigation Strategy 1: Improve Sample Cleanup. The most direct approach is to remove the interfering components before analysis.

    • SPE: Utilize WAX SPE cartridges for extraction, which provides a degree of selectivity.[1][2]

    • Carbon Cleanup: For particularly complex matrices, adding a carbon-based cleanup step after the initial extraction can effectively remove many interfering compounds.[2][4]

  • Mitigation Strategy 2: Use an Isotopically Labeled Internal Standard. As mentioned above, ¹³C₂-4:2 FTSA is the ideal internal standard. It co-elutes with the native 4:2 FTSA and is affected by ion suppression or enhancement in the same way, providing the most reliable quantification.[2][9]

  • Mitigation Strategy 3: Matrix-Matched Calibration. If a suitable blank matrix (free of 4:2 FTSA) is available, prepare your calibration standards in an extract of this blank matrix.[11][12] This helps to replicate the matrix effects seen in the samples, improving accuracy compared to standards prepared in solvent alone.

  • Mitigation Strategy 4: Sample Dilution. If the 4:2 FTSA concentration is high enough, diluting the final extract can reduce the concentration of interfering matrix components, thereby lessening their impact on the ion source. However, this will also raise your method's detection limit.

Q3: My results show high variability (%RSD) between replicate samples. What should I investigate?

A3: High relative standard deviation (%RSD) indicates a lack of precision, which can stem from inconsistent sample preparation or variable matrix effects.[11]

  • Investigation Point 1: Sample Homogeneity. Ensure that your initial sample is completely homogenized before taking aliquots for extraction. This is especially critical for solid matrices like soil, food, or tissues.

  • Investigation Point 2: Procedural Consistency. Every step of your sample preparation protocol must be performed identically for all samples and replicates. Pay close attention to volumes, mixing times, and pH adjustments. Automating sample preparation with SPE systems can reduce human error.[13]

  • Investigation Point 3: Inconsistent Matrix Effects. If the matrix composition varies significantly between your replicate samples, it can cause variable ion suppression/enhancement.

    • Solution: Improve the sample cleanup procedure to more effectively remove these variable components. The use of an isotopically labeled internal standard is also critical here to correct for this variability.[9]

Q4: How can I differentiate between matrix effects and background contamination from my LC system or lab environment?

A4: Background contamination is a pervasive issue in PFAS analysis and can be mistaken for matrix effects or lead to false positives.[1][14]

  • Analysis of Blanks: Regularly analyze procedural blanks (reagent blanks) that go through the entire sample preparation process. If 4:2 FTSA is detected in these blanks, it points to contamination from solvents, reagents, or labware.[1]

  • System Contamination Check:

    • PFAS-Free Components: Ensure your LC system does not contain PTFE tubing or other fluoropolymer parts in the solvent flow path. Replace them with PEEK or LLDPE alternatives.[13][14] Use polyethylene (B3416737) or polypropylene (B1209903) vials and caps (B75204) instead of glass vials with PTFE-lined septa.[1][13]

    • Delay Column: Install a "delay" or "trap" column between the solvent mixer and the autosampler.[1][13] This will retain any PFAS contaminants coming from the mobile phase or pump, causing them to elute at a different time than the 4:2 FTSA peak from your injected sample, allowing for clear separation and identification of system-based contamination.[13]

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in the context of 4:2 FTSA analysis?

A1: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[8][10] When analyzing 4:2 FTSA with LC-MS/MS using electrospray ionization (ESI), these other compounds can compete for ionization, leading to a suppressed signal (ion suppression), or in some cases, enhance the signal (ion enhancement).[7] This directly impacts the accuracy and reproducibility of the quantification if not properly addressed.[11]

Q2: Why is an isotopically labeled internal standard, like ¹³C₂-4:2 FTSA, so important?

A2: An isotopically labeled internal standard is a version of the target analyte where one or more atoms have been replaced by their heavy isotopes (e.g., ¹³C instead of ¹²C). ¹³C₂-4:2 FTSA is the ideal internal standard for 4:2 FTSA analysis because it has nearly identical chemical and physical properties.[2][9] This means it behaves the same way during sample extraction, cleanup, and chromatographic separation, and it experiences the same degree of ion suppression or enhancement in the MS source. By comparing the signal of the native analyte to the known concentration of the labeled standard, one can accurately correct for both matrix effects and analyte loss during sample preparation.[9]

Q3: What are the most effective sample preparation techniques to reduce matrix effects for 4:2 FTSA?

A3: A multi-step approach is generally most effective.

  • Solid Phase Extraction (SPE): This is the cornerstone of sample prep for PFAS. Weak anion exchange (WAX) cartridges are particularly effective as they retain acidic compounds like 4:2 FTSA while allowing many neutral or cationic interferences to be washed away.[1][2]

  • QuEChERS: For complex food and feed samples, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction can be used prior to further cleanup with SPE.[15]

  • Carbon Cleanup: The addition of a cleanup step using graphitized carbon sorbents can further remove interfering compounds that may not have been eliminated by SPE alone.[2][5]

Q4: When should I use matrix-matched calibration?

A4: Matrix-matched calibration should be used when you do not have access to an ideal isotopically labeled internal standard for 4:2 FTSA, or as an additional measure of quality control.[12] This technique is most effective when you can obtain a representative sample matrix that is certified to be free of 4:2 FTSA. By preparing your calibration standards in an extract of this blank matrix, you ensure that your standards and samples experience similar matrix effects, leading to more accurate quantification.[11]

Quantitative Data Summary

The following table summarizes reported method performance data for 4:2 FTSA analysis in various matrices, highlighting the effectiveness of robust analytical methods.

Matrix TypeMethod HighlightsRecovery (%)Precision (%RSD)Citation
WastewaterSPE with WAX cartridge, isotope dilution86%2%[2]
Food Plastic BagIsotope dilution, LC-MS/MS76% - 89%13%[9]
Paper StrawIsotope dilution, LC-MS/MS76% - 87%13%[16]

Recommended Experimental Protocol: 4:2 FTSA in Wastewater

This protocol is based on methodologies similar to those described in EPA Method 1633 for the analysis of PFAS in aqueous samples.[1][2]

1. Materials and Reagents

  • Sample Containers: 15 mL polypropylene (PP) conical tubes.[2]

  • Internal Standard: ¹³C₂-4:2 FTSA solution.[2]

  • Reagents: Methanol (B129727), Ammonium (B1175870) hydroxide (B78521), Acetic acid, Formic acid (all high purity, LC-MS grade).

  • SPE Cartridges: Weak Anion Exchange (WAX) cartridges (e.g., 0.5 g, 6 mL).[1]

  • Cleanup Cartridges (Optional): Graphitized carbon cartridges.[2]

  • Vials: 250 µL Polypropylene autosampler vials.[2]

2. Sample Preparation & Extraction

  • Transfer a 10 mL aliquot of the wastewater sample into a 15 mL PP tube.[2]

  • Spike the sample with the isotopically labeled internal standard (¹³C₂-4:2 FTSA).

  • Vortex the sample to ensure thorough mixing.

  • Check the sample pH and adjust to between 6.0 and 7.0 using ammonium hydroxide or acetic acid if necessary.[2]

3. Solid Phase Extraction (SPE)

  • Condition the WAX SPE cartridge by passing 5 mL of 1% methanolic ammonium hydroxide followed by 5 mL of methanol and 15 mL of reagent water.[1][2] Do not allow the cartridge to go dry.

  • Load the entire 10 mL sample onto the conditioned cartridge at a flow rate of approximately 2 mL/min.[2]

  • Wash the cartridge with 2 x 5 mL of reagent water to remove hydrophilic interferences.[2]

  • Follow with a wash of 2.5 mL of 1:1 0.1 M formic acid:methanol.[2]

  • Dry the cartridge thoroughly under vacuum for 5-10 minutes.

  • Elute the 4:2 FTSA and its labeled analog from the cartridge using 5 mL of 1% methanolic ammonium hydroxide.[2]

  • Add 25 µL of acetic acid to the eluate and vortex well.[2]

4. Extract Concentration and Reconstitution

  • Dry the sample eluate under a gentle stream of nitrogen in a water bath at 50-55 °C.[2]

  • Reconstitute the dried extract to a final volume of 0.5 mL with methanol/water (e.g., 96:4 v/v).[2][17]

  • Vortex well to dissolve the residue.

  • Centrifuge the sample at 3,000 rcf for 5 minutes to pellet any remaining particulates.[2]

  • Transfer the final extract to a PP autosampler vial for LC-MS/MS analysis.[2]

5. LC-MS/MS Analysis

  • LC Column: C18 column (e.g., Zorbax Eclipse Plus, 3.0 x 50 mm, 1.8 µm).[3]

  • Mobile Phase: Gradient elution using 2 mM ammonium acetate (B1210297) in water and methanol.[3]

  • MS Detection: Tandem mass spectrometer operating in negative electrospray ionization (ESI-) mode with Multiple Reaction Monitoring (MRM).[3]

  • Quantification: Quantify native 4:2 FTSA using the response ratio relative to the ¹³C₂-4:2 FTSA internal standard.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues related to matrix effects in 4:2 FTSA analysis.

Troubleshooting_Matrix_Effects start Inaccurate 4:2 FTSA Quantification (Low Recovery, High RSD, Signal Suppression) cause1 Potential Cause: Matrix Effects start->cause1 cause2 Potential Cause: Inefficient Sample Prep start->cause2 cause3 Potential Cause: System Contamination start->cause3 diag1a Is an isotopically labeled internal standard (IS) used? cause1->diag1a diag1b Is sample cleanup sufficient? cause1->diag1b diag2a Is the SPE protocol optimized for 4:2 FTSA? cause2->diag2a diag3a Is 4:2 FTSA present in procedural blanks? cause3->diag3a diag3b Is a delay column installed? cause3->diag3b sol1a_yes Good. IS corrects for suppression/enhancement. diag1a->sol1a_yes Yes sol1a_no Implement ¹³C₂-4:2 FTSA for accurate correction. diag1a->sol1a_no No sol1b_yes Consider matrix-matched calibration for extra accuracy. diag1b->sol1b_yes Yes sol1b_no Optimize SPE. Add carbon cleanup step. diag1b->sol1b_no No sol2a_yes Verify procedural consistency and sample homogeneity. diag2a->sol2a_yes Yes sol2a_no Use WAX SPE. Verify pH, wash/elution steps. diag2a->sol2a_no No sol3a_yes Source contamination: reagents, solvents, labware. Use PFAS-free materials. diag3a->sol3a_yes Yes sol3a_no Contamination from sample or system is more likely. diag3a->sol3a_no No sol3b_yes Good. Differentiates system vs. sample analyte. diag3b->sol3b_yes Yes sol3b_no Install delay column to isolate LC system background. diag3b->sol3b_no No

A workflow for troubleshooting inaccurate 4:2 FTSA quantification.

References

improving recovery of 1H,1H,2H,2H-Perfluorohexanesulfonic acid from environmental samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of 1H,1H,2H,2H-Perfluorohexanesulfonic acid (4:2 FTS) from environmental samples.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in analyzing this compound (4:2 FTS) in environmental samples?

A1: The primary challenges include potential for widespread background contamination, the need for very low detection limits, and the presence of complex sample matrices that can interfere with the analysis.[1][2] Special care must be taken during sample collection, preparation, and analysis to avoid cross-contamination.[1]

Q2: Which analytical technique is most suitable for the determination of 4:2 FTS?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and effective technique for the analysis of 4:2 FTS and other PFAS compounds due to its high sensitivity and selectivity.

Q3: What type of Solid-Phase Extraction (SPE) sorbent is recommended for 4:2 FTS?

A3: Weak Anion Exchange (WAX) SPE cartridges are frequently used and have shown high recovery rates for 4:2 FTS and other anionic PFAS.[3][4] Polymeric sorbents and graphitized carbon black (GCB) are also utilized, sometimes in combination, for effective cleanup of complex samples.[5][6][7]

Q4: How can I minimize background contamination during analysis?

A4: To minimize background contamination, it is crucial to use PFAS-free labware (e.g., polypropylene (B1209903) instead of glass), test all consumables for PFAS before use, and install a delay column in the LC system to separate any background PFAS from the analytes of interest.[2][8] Additionally, using high-purity, LC-MS grade solvents and reagents is essential.[9]

Q5: Are there official methods available for the analysis of 4:2 FTS?

A5: Yes, 4:2 FTS is included in several official methods for PFAS analysis, such as EPA Method 1633 for various environmental matrices and FDA Method C-010.02 for food and feed samples.[10][11][12]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of 4:2 FTS.

Problem 1: Low recovery of 4:2 FTS in spiked samples.

Possible Cause Troubleshooting Step
Inefficient SPE Extraction - Ensure the WAX SPE cartridge is properly conditioned according to the protocol. - Optimize the sample loading flow rate; a slower rate can improve retention. - Verify that the pH of the sample is appropriate for the retention of 4:2 FTS on the WAX sorbent.
Analyte Breakthrough - Check for breakthrough by analyzing the effluent after sample loading on the SPE cartridge. If 4:2 FTS is present, consider reducing the sample volume or using a larger sorbent mass.
Inefficient Elution - Ensure the elution solvent is appropriate and the volume is sufficient to fully elute 4:2 FTS from the SPE cartridge. Methanolic ammonium (B1175870) hydroxide (B78521) is a common and effective eluent. - Allow for a soak step during elution, where the solvent remains in the cartridge for a short period to improve desorption.
Matrix Effects - Matrix components can suppress the ionization of 4:2 FTS in the mass spectrometer. Improve sample cleanup, for example by using a dual-sorbent SPE cartridge (e.g., WAX/Carbon).[6][7] - Use an isotopically labeled internal standard for 4:2 FTS to correct for recovery losses and matrix effects.[13]
Evaporative Losses - While fluorotelomer sulfonates (FTS) are generally stable during solvent evaporation, significant losses can occur under certain conditions.[14] Avoid excessive heat during the evaporation step.

Problem 2: High variability in replicate analyses.

Possible Cause Troubleshooting Step
Inconsistent Sample Preparation - Ensure all samples are treated identically throughout the extraction and cleanup process. - Use an automated SPE system for better reproducibility if available.
LC-MS/MS System Instability - Check for pressure fluctuations in the LC system, which could indicate a blockage or leak. - Verify the stability of the MS signal by repeatedly injecting a standard solution. - Ensure the mobile phase composition is consistent and freshly prepared.
Contamination - Intermittent contamination can lead to variable results. Re-evaluate all potential sources of PFAS contamination in the laboratory.

Problem 3: Peak tailing or splitting in the chromatogram.

Possible Cause Troubleshooting Step
Column Contamination - Flush the analytical column with a strong solvent. - If the problem persists, consider replacing the column.
Inappropriate Injection Solvent - The injection solvent should be compatible with the initial mobile phase to ensure good peak shape.
Column Void - A void at the head of the column can cause peak splitting. This may require column replacement.
Extra-column Effects - Minimize the length and diameter of tubing between the injector, column, and detector.

Data Presentation

Table 1: Recovery of this compound (4:2 FTS) in Spiked Wastewater using EPA Method 1633.

Replicate Recovery (%)
IDC-189
IDC-298
IDC-394
IDC-496
Average 94.25
RSD (%) 3.90

Data sourced from a validation study of EPA Method 1633 using a semi-automated SPE system.[15]

Table 2: Recovery of this compound (4:2 FTS) in Various Food Matrices using a Modified FDA Method C-010.02.

Matrix Recovery (%) ± SD
Lettuce71.7 ± 3.4
Milk71.5 ± 2.8
Salmon92.9 ± 2.8
Bread88.4 ± 3.1
Eggs65.9 ± 5.4
Clams65.5 ± 3.2

Data from a study utilizing a modified QuEChERS extraction and dSPE cleanup.[16]

Experimental Protocols

Protocol 1: Extraction and Analysis of 4:2 FTS in Water Samples (Based on EPA Method 1633)

  • Sample Preservation: Collect samples in polypropylene bottles and store at ≤6 °C.

  • Spiking: Fortify a 500 mL water sample with an isotopically labeled internal standard for 4:2 FTS.

  • SPE Cartridge Conditioning:

    • Condition a weak anion exchange (WAX) SPE cartridge (150 mg) with 15 mL of 1% methanolic ammonium hydroxide.

    • Follow with 5 mL of 0.3 M formic acid.

    • Equilibrate with reagent water.

  • Sample Loading: Load the water sample onto the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

  • Cartridge Rinsing:

    • Rinse the cartridge with reagent water.

    • Rinse with a 1:1 solution of formic acid and methanol (B129727).

  • Elution: Elute the analytes from the cartridge with 1% methanolic ammonium hydroxide.

  • Extract Cleanup:

    • Add acetic acid to the eluate.

    • Perform a cleanup step with loose carbon.

    • Centrifuge the sample.

  • Final Preparation: Filter the supernatant through a nylon syringe filter into an autosampler vial containing a non-extracted internal standard.

  • LC-MS/MS Analysis: Analyze the extract using an LC-MS/MS system equipped with a C18 analytical column.

Protocol 2: Extraction and Analysis of 4:2 FTS in Soil Samples (Based on Methanol Extraction)

  • Sample Preparation: Weigh 2 g of the soil sample into a polypropylene centrifuge tube.

  • Spiking: Spike the sample with an isotopically labeled internal standard for 4:2 FTS.

  • Extraction:

    • Add 10 mL of 1% ammoniated methanol to the tube.

    • Tumble for 1 hour.

    • Centrifuge at 1,900 rpm for 10 minutes.

  • SPE Cleanup (Pass-through):

    • Decant the supernatant into a Carbon S SPE cartridge.

    • Collect the eluate.

  • Final Preparation:

    • Neutralize the eluate with acetic acid.

    • Combine an aliquot of the extract with an isotope performance standard and purified water.

  • LC-MS/MS Analysis: Analyze the final extract by LC-MS/MS.

Visualizations

experimental_workflow_water cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_cleanup Extract Cleanup cluster_analysis Analysis sample 500 mL Water Sample spike Spike with Labeled Standard sample->spike condition Condition WAX Cartridge load Load Sample condition->load rinse Rinse Cartridge load->rinse elute Elute with Methanolic NH4OH rinse->elute carbon Carbon Cleanup elute->carbon filter Filter carbon->filter lcms LC-MS/MS Analysis filter->lcms

Caption: Workflow for 4:2 FTS analysis in water.

troubleshooting_low_recovery cluster_spe SPE Issues cluster_matrix Matrix Effects cluster_other Other Issues start Low Recovery of 4:2 FTS spe_check Check SPE Protocol (Conditioning, Loading, Elution) start->spe_check matrix_check Improve Sample Cleanup (e.g., Carbon) start->matrix_check evaporation Check Evaporation Conditions (Avoid High Heat) start->evaporation breakthrough Analyze Effluent for Breakthrough spe_check->breakthrough elution_vol Optimize Elution Solvent/Volume spe_check->elution_vol is_check Use Isotope-Labeled Internal Standard matrix_check->is_check

Caption: Troubleshooting low recovery of 4:2 FTS.

References

Technical Support Center: Quantification of 1H,1H,2H,2H-Perfluorohexanesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 1H,1H,2H,2H-Perfluorohexanesulfonic acid (6:2 FTSA). This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their analytical experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the quantification of 6:2 FTSA in a question-and-answer format.

Issue 1: Significant Signal Suppression or Enhancement (Matrix Effects)

Question: Why am I observing significant signal suppression or enhancement for 6:2 FTSA in my samples?

Answer:

Signal suppression or enhancement, collectively known as matrix effects, is a common challenge in LC-MS/MS analysis, particularly for per- and polyfluoroalkyl substances (PFAS) like 6:2 FTSA. This phenomenon occurs when co-eluting components from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][2]

Common Causes:

  • Complex Sample Matrices: Samples such as wastewater, soil extracts, and biological fluids contain numerous compounds that can co-elute with 6:2 FTSA and affect its ionization efficiency.[1]

  • Ionization Competition: Co-eluting substances can compete with 6:2 FTSA for ionization, leading to a decrease in its signal (suppression).[1]

  • Ionization Enhancement: In some cases, matrix components can facilitate the ionization of 6:2 FTSA, resulting in an artificially high signal (enhancement).[1][3]

  • Insufficient Sample Cleanup: Inadequate removal of matrix components during sample preparation is a primary reason for significant matrix effects.[1]

Troubleshooting Steps:

  • Use Isotopically Labeled Internal Standards: The most effective way to compensate for matrix effects is to use an isotopically labeled internal standard for 6:2 FTSA (e.g., 13C2-6:2 FTSA). This standard will experience similar matrix effects as the native analyte, allowing for accurate correction during data processing.

  • Improve Sample Preparation: A robust sample preparation protocol is crucial for minimizing matrix effects. Solid Phase Extraction (SPE) with a weak anion exchange (WAX) sorbent is a commonly used and effective technique for cleaning up complex samples before LC-MS/MS analysis.[1][4]

  • Dilute the Sample: If the concentration of 6:2 FTSA in the sample is high enough, a simple dilution of the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on ionization.

  • Matrix-Matched Calibrants: Prepare calibration standards in a matrix that is similar to the samples being analyzed. This helps to ensure that the calibration curve accurately reflects the analytical conditions of the unknown samples.[5]

Issue 2: Background Contamination and High Blanks

Question: I am detecting 6:2 FTSA in my blank samples. How can I identify and eliminate the source of contamination?

Answer:

PFAS, including 6:2 FTSA, are ubiquitous in many laboratory materials, which can lead to background contamination and compromise the accuracy of your results.

Common Sources of Contamination:

  • LC System Components: PTFE tubing, frits, and other components in the LC system can leach PFAS.

  • Sample Containers and Labware: Glassware can have surface adsorption issues, and some plasticware (especially those containing PTFE) can be a source of contamination.[6] Polypropylene (B1209903) is generally a better choice.[1]

  • Solvents and Reagents: Ensure that all solvents (e.g., methanol (B129727), water) are of high purity and specifically tested for PFAS.

  • Sample Preparation Materials: SPE cartridges, pipette tips, and other consumables can introduce contamination if not certified as PFAS-free.

Troubleshooting Steps:

  • Install a Delay Column: A delay column is installed between the LC pump and the injector. It separates PFAS contamination originating from the mobile phase and LC system from the analytes injected with the sample, allowing for their distinct detection.[7]

  • Use PFAS-Free Labware: Whenever possible, use polypropylene vials, tubes, and pipette tips.[1] Avoid using any materials containing PTFE.

  • Thoroughly Clean Glassware: If glassware must be used, ensure it is meticulously cleaned. A common procedure involves rinsing with methanol followed by the mobile phase.

  • Check Solvents and Reagents: Run solvent blanks to check for contamination in your mobile phases and other reagents. Use LC-MS grade or higher purity solvents.

  • Systematic Blank Analysis: Prepare and analyze a series of blank samples at different stages of your workflow (e.g., solvent blank, instrument blank, method blank) to pinpoint the source of contamination.

Issue 3: Poor Peak Shape (Tailing or Fronting)

Question: The chromatographic peak for 6:2 FTSA is showing significant tailing or fronting. What could be the cause?

Answer:

Poor peak shape can negatively impact integration and the overall accuracy and precision of your quantification.

Common Causes:

  • Column Overload: Injecting too much analyte onto the column can lead to peak fronting.

  • Secondary Interactions: The analyte may have secondary interactions with the stationary phase or active sites on the column, causing peak tailing.

  • Inappropriate Mobile Phase: The pH or organic composition of the mobile phase may not be optimal for the analyte.

  • Column Degradation: The analytical column may be nearing the end of its lifespan or have been contaminated.

Troubleshooting Steps:

  • Reduce Injection Volume/Concentration: If you suspect column overload, try injecting a smaller volume or a more dilute sample.

  • Optimize Mobile Phase: Adjusting the mobile phase composition or pH can improve peak shape. For 6:2 FTSA, mobile phases containing methanol or acetonitrile (B52724) with additives like ammonium (B1175870) acetate (B1210297) or formic acid are commonly used.[1]

  • Use a Guard Column: A guard column can help protect the analytical column from contaminants and extend its lifetime.

  • Flush or Replace the Column: If the column is suspected to be the issue, try flushing it according to the manufacturer's instructions. If peak shape does not improve, the column may need to be replaced.

Issue 4: High Bias in 6:2 FTSA Quantification

Question: My quantified concentrations of 6:2 FTSA seem unexpectedly high, even with an isotopically labeled internal standard. What could be the reason?

Answer:

A known issue with 6:2 FTSA quantification is a high bias caused by the natural abundance of the ³⁴S isotope.

Explanation:

High concentrations of native 6:2 FTSA can interfere with the primary product ion signal of the M2-6:2 FTSA surrogate (isotopically labeled standard). This interference is due to the natural abundance of the ³⁴S isotope (approximately 4.2%) in the native 6:2 FTSA. This can lead to a high bias in the recovery of the surrogate and, consequently, an underestimation of the native analyte concentration.[8]

Troubleshooting Steps:

  • Use a Secondary Product Ion for Quantification: To minimize this interference, use a secondary product ion for the quantification of the M2-6:2 FTSA surrogate. For example, instead of the primary transition, use a transition that monitors a fragment ion that does not contain the sulfur atom, if possible, or a different, less intense but more specific fragment. EPA method 8327 suggests using the m/z 81 product ion for the surrogate to reduce this interference.[8]

Quantitative Data Summary

The following table summarizes typical mass spectrometry parameters for the analysis of 6:2 FTSA. Note that these parameters may need to be optimized for your specific instrument and method.

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
This compound (6:2 FTSA)42740781
¹³C₂-1H,1H,2H,2H-Perfluorohexanesulfonic acid (¹³C₂-6:2 FTSA)42940981

Table 1: Example MRM transitions for 6:2 FTSA and its isotopically labeled internal standard. These values should be optimized on your specific mass spectrometer.

Experimental Protocol: Quantification of 6:2 FTSA in Water by SPE-LC-MS/MS

This protocol is a general guideline and may require optimization for specific water matrices and instrumentation.

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Cartridge Conditioning: Condition a weak anion exchange (WAX) SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of ultrapure water.[1] Do not let the sorbent go dry.

  • Sample Loading: Load 250 mL of the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Cartridge Washing: Wash the cartridge with 5 mL of ultrapure water to remove any unbound interferences.

  • Cartridge Drying: Dry the cartridge under vacuum or with nitrogen for 10-15 minutes.

  • Elution: Elute the analytes from the cartridge with 5 mL of methanol. A second elution with 5 mL of 0.1% ammonium hydroxide (B78521) in methanol can be performed to ensure complete recovery of all PFAS. The eluates can be combined.

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a known volume (e.g., 500 µL) of 80:20 methanol:water. Add the isotopically labeled internal standard at this stage.

2. LC-MS/MS Analysis

  • LC System: An HPLC or UHPLC system equipped with a delay column.

  • Analytical Column: A C18 column is commonly used for PFAS analysis.

  • Mobile Phase A: 2 mM Ammonium acetate in water.

  • Mobile Phase B: Methanol.

  • Gradient: A typical gradient starts with a high percentage of mobile phase A and ramps up to a high percentage of mobile phase B to elute the analytes.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

3. Quality Control

  • Method Blank: An aliquot of reagent water treated exactly as a sample.

  • Laboratory Fortified Blank (LFB): A method blank spiked with a known concentration of analytes.

  • Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a sample spiked with a known concentration of analytes.

  • Internal Standards: Isotopically labeled internal standards should be added to all samples, blanks, and standards.

Visualization

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the quantification of 6:2 FTSA.

TroubleshootingWorkflow Troubleshooting Workflow for 6:2 FTSA Quantification start Start: Analytical Issue Observed issue_type Identify Issue Type start->issue_type poor_peak Poor Peak Shape (Tailing/Fronting) issue_type->poor_peak Peak Shape low_sensitivity Low Sensitivity / No Signal issue_type->low_sensitivity Sensitivity high_blank High Blank / Contamination issue_type->high_blank Contamination poor_repro Poor Reproducibility issue_type->poor_repro Reproducibility check_column Check Column (Overload, Age, Contamination) poor_peak->check_column check_ms Check MS Tuning & Parameters (Source, Gas Flow, Voltages) low_sensitivity->check_ms check_lc_system Check LC System (PTFE, Delay Column) high_blank->check_lc_system check_is Check Internal Standard Addition poor_repro->check_is optimize_mp Optimize Mobile Phase (Composition, pH) check_column->optimize_mp resolved Issue Resolved optimize_mp->resolved check_sample_prep Review Sample Prep (SPE Recovery, Evaporation) check_ms->check_sample_prep check_sample_prep->resolved check_solvents Check Solvents & Reagents check_lc_system->check_solvents check_labware Check Labware (Vials, Pipettes) check_solvents->check_labware check_labware->resolved check_autosampler Check Autosampler Performance check_is->check_autosampler check_autosampler->resolved

A flowchart for troubleshooting common issues in 6:2 FTSA quantification.

References

Technical Support Center: Analysis of 1H,1H,2H,2H-Perfluorohexanesulfonic Acid (6:2 FTSA) by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1H,1H,2H,2H-Perfluorohexanesulfonic acid (6:2 FTSA) using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for the quantification of 6:2 FTSA?

A1: The most common and sensitive technique for the analysis of 6:2 FTSA is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[1][2] This method offers high selectivity and sensitivity, which is crucial for detecting the low concentrations of 6:2 FTSA often found in environmental and biological samples.

Q2: Which ionization mode is recommended for 6:2 FTSA analysis?

A2: Electrospray ionization (ESI) in negative ion mode is the standard and most effective method for ionizing 6:2 FTSA.[3][4] The sulfonic acid group readily deprotonates to form a negative ion, which allows for sensitive detection.

Q3: What are the typical precursor and product ions for 6:2 FTSA and its isotopically labeled internal standard in MS/MS analysis?

A3: For quantitative analysis using tandem mass spectrometry, specific precursor and product ion transitions are monitored. The table below summarizes commonly used transitions for 6:2 FTSA and its M2-labeled internal standard. It is important to note that a secondary transition for the internal standard can be used to avoid interference from the natural sulfur isotope in the native analyte.[5]

CompoundPrecursor Ion (m/z)Product Ion (m/z) - Primary (Quantifier)Product Ion (m/z) - Secondary (Qualifier/for Interference)
6:2 FTSA42740781
M2-6:2 FTSA42940981

Q4: What are common sources of background contamination when analyzing for 6:2 FTSA?

A4: Background contamination is a significant challenge in PFAS analysis. Common sources include:

  • Solvents: Teflon liners in solvent bottle caps (B75204) can be a major source of PFAS contamination. It is recommended to use solvents from bottles with non-Teflon liners.[6]

  • LC System Components: Tubing, fittings, and other components made of fluoropolymers can leach PFAS. Using a PFAS-free LC system or installing a delay column can help mitigate this.

  • Sample Preparation: Vials, SPE cartridges, and syringe filters can all be potential sources of contamination. It is crucial to test all materials for background levels of 6:2 FTSA before use.[5]

Troubleshooting Guides

Issue 1: High Background Signal for 6:2 FTSA

High background noise can significantly impact the limit of detection and the accuracy of your results.

Troubleshooting Steps:

  • Blank Analysis: Sequentially inject and analyze method blanks, solvent blanks, and system blanks to pinpoint the source of contamination.

  • Solvent Check: Verify that your solvents are PFAS-free. If you suspect contamination from the solvent bottle cap, try a new bottle from a different lot or a manufacturer that provides PFAS-free certified solvents.[6]

  • LC System Flush: Thoroughly flush the entire LC system with a high-percentage organic solvent (e.g., methanol (B129727) or acetonitrile) to remove any accumulated contaminants.

  • Delay Column: Install a delay column between the solvent mixer and the injector. This will separate the analyte peak from any contamination originating from the mobile phase or LC pump.

  • Sample Preparation Materials: Test all consumables used in sample preparation (e.g., vials, pipette tips, SPE cartridges) for 6:2 FTSA leaching.

Issue 2: Poor Sensitivity or No Signal for 6:2 FTSA

Low sensitivity can be due to a number of factors, from sample preparation to mass spectrometer settings.

Troubleshooting Steps:

  • Mass Spectrometer Tuning: Ensure your mass spectrometer is properly tuned and calibrated.

  • ESI Source Optimization: The efficiency of the electrospray ionization process is critical. Key parameters to optimize include:

    • Spray Voltage: Optimize for a stable and consistent spray.

    • Gas Flows (Nebulizer and Drying Gas): Adjust to ensure efficient desolvation of the droplets.

    • Source Temperature: Optimize for efficient solvent evaporation without causing thermal degradation of the analyte.

  • Collision Energy Optimization: The collision energy in the collision cell directly impacts the fragmentation of the precursor ion. Infuse a standard solution of 6:2 FTSA and vary the collision energy to find the value that maximizes the signal of the desired product ion.

  • Cone Voltage/Fragmentor Voltage Optimization: This voltage influences the transmission of ions from the source to the mass analyzer and can also induce in-source fragmentation. Optimize this parameter to maximize the precursor ion signal.

  • Sample Preparation Recovery: Evaluate the efficiency of your extraction and cleanup steps by spiking a known amount of 6:2 FTSA into a blank matrix and calculating the recovery. Low recovery may indicate issues with your sample preparation protocol.

Issue 3: Inaccurate Quantification of M2-6:2 FTSA Internal Standard

Inaccurate recovery of the internal standard can lead to biased results for the native analyte.

Troubleshooting Steps:

  • Isotopic Interference: High concentrations of native 6:2 FTSA can interfere with the primary transition of the M2-6:2 FTSA internal standard due to the natural abundance of the ³⁴S isotope.[5]

  • Use Secondary Transition: To mitigate this interference, use the secondary product ion (m/z 81) for the quantitation of M2-6:2 FTSA.[5] This transition is less susceptible to interference from the native compound.

Experimental Protocols

Protocol 1: Optimization of ESI-MS/MS Parameters

This protocol describes a general workflow for optimizing key mass spectrometry parameters for 6:2 FTSA analysis.

  • Prepare a Standard Solution: Prepare a 1 µg/L solution of 6:2 FTSA in a suitable solvent (e.g., 50:50 methanol:water).

  • Direct Infusion: Infuse the standard solution directly into the mass spectrometer using a syringe pump at a flow rate compatible with your ESI source (e.g., 5-10 µL/min).

  • Optimize Cone/Fragmentor Voltage:

    • Set the mass spectrometer to monitor the precursor ion of 6:2 FTSA (m/z 427).

    • Vary the cone voltage (or equivalent parameter like fragmentor voltage) in small increments (e.g., 5-10 V) and record the ion intensity.

    • Plot the intensity versus the voltage and select the value that gives the maximum signal for the precursor ion.

  • Optimize Collision Energy:

    • Select the precursor ion (m/z 427) for fragmentation.

    • Vary the collision energy in increments (e.g., 2-5 eV) and monitor the intensity of the desired product ion (e.g., m/z 407).

    • Plot the product ion intensity versus the collision energy and choose the energy that provides the highest and most stable signal.

  • Optimize Source Parameters:

    • While infusing the standard, systematically adjust the ESI source parameters, including nebulizer gas flow, drying gas flow, and source temperature.

    • Optimize one parameter at a time to achieve the highest and most stable signal.

Table of Example Mass Spectrometry Parameters:

The optimal parameters will vary depending on the specific instrument and its configuration. The following table provides a range of typical starting values found in the literature.

ParameterTypical Value/Range
Ionization ModeNegative ESI
Capillary Voltage2.5 - 4.0 kV
Cone/Fragmentor Voltage10 - 60 V[7]
Source Temperature100 - 350 °C
Desolvation Temperature250 - 400 °C
Nebulizer Gas FlowInstrument Dependent
Drying Gas FlowInstrument Dependent
Collision EnergyInstrument and Analyte Dependent

Visualizations

MS_Parameter_Optimization_Workflow cluster_Preparation Preparation cluster_Optimization Optimization Workflow cluster_Finalization Finalization A Prepare 6:2 FTSA Standard Solution B Direct Infusion into Mass Spectrometer A->B C Optimize Cone/ Fragmentor Voltage (Maximize Precursor Ion) B->C D Optimize Collision Energy (Maximize Product Ion) C->D E Optimize ESI Source Parameters (Spray Voltage, Gas Flows, Temp.) D->E F Finalize Optimized Method Parameters E->F

Caption: Workflow for the systematic optimization of mass spectrometry parameters.

Troubleshooting_High_Background Start High Background Signal for 6:2 FTSA Detected Q1 Is contamination present in method blank? Start->Q1 A1_Yes Analyze solvent blank Q1->A1_Yes Yes A1_No Contamination likely from sample matrix or carryover. Clean injector and column. Q1->A1_No No Q2 Is contamination present in solvent blank? A1_Yes->Q2 End Problem Resolved A1_No->End A2_Yes Source is likely mobile phase or LC system components. Check solvent source and LC tubing. Q2->A2_Yes Yes A2_No Contamination is likely from sample preparation (vials, SPE, etc.). Q2->A2_No No A2_Yes->End A2_No->End

Caption: Decision tree for troubleshooting high background signals.

References

reducing background contamination for 1H,1H,2H,2H-Perfluorohexanesulfonic acid analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 1H,1H,2H,2H-Perfluorohexanesulfonic acid (also known as 4:2 FTSA) and other per- and polyfluoroalkyl substances (PFAS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background contamination and ensure accurate analytical results.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of PFAS contamination in a laboratory?

A1: PFAS are ubiquitous, making background contamination a significant challenge.[1] Common sources include:

  • Laboratory Equipment: Polytetrafluoroethylene (PTFE) components in (U)HPLC systems, vial caps (B75204), tubing, and filters are frequent sources of background interference.[2][3]

  • Solvents and Reagents: Even high-purity or LC/MS-grade solvents like methanol (B129727) and water can contain trace levels of PFAS.[4][5] Reagents and preservatives, such as ammonium (B1175870) acetate (B1210297), can also introduce contamination.[4]

  • Sample Containers: Materials used for sample collection and storage are critical. Glass containers should be avoided for aqueous samples as PFAS can adsorb to the surface.[5][6]

  • Consumables: Items like pipette tips, solid-phase extraction (SPE) cartridges, and filters can be sources of contamination if not certified as PFAS-free.[5][7]

  • Environmental and Personal Sources: Dust and air in the lab can be contaminated.[8] Personal care products (cosmetics, lotions, sunscreens), waterproof clothing, and food packaging used by lab personnel can also introduce PFAS into the experimental environment.[8][9][10]

Q2: What materials should I use for sample collection and analysis to minimize contamination?

A2: To minimize background contamination, it is crucial to use materials that are known to be free of PFAS. The following table summarizes recommended and restricted materials.[5]

CategoryRecommended MaterialsMaterials to Avoid
Sample Containers High-Density Polyethylene (HDPE), Polypropylene (B1209903) (PP)[6][9]Glass (for aqueous samples), Polytetrafluoroethylene (PTFE)[3][5][6]
LC System Tubing PEEK (Polyether Ether Ketone)[11]PTFE, Teflon®[2][11]
Vial Caps & Septa Polypropylene caps with silicone/polyimide septa[7]PTFE-lined septa
Gloves Powder-free Nitrile Gloves[8][9]Latex gloves[8]
Labware HDPE, Polypropylene[9][12]Glassware (unless rigorously cleaned and tested), PTFE-coated items
Filtration PFAS-free Polypropylene or Regenerated Cellulose syringe filters[7][9]PTFE filters
Storage Wrapping Clean Polypropylene or HDPE plastic sheeting[13][14]Aluminum Foil[9][14]

Q3: How can I ensure the purity of my solvents and reagents?

A3: Always use solvents (e.g., methanol, water) that are specifically tested and certified for PFAS analysis.[5] It is a best practice to test each new lot of solvent or reagent for PFAS contamination before use by analyzing a reagent blank.[4] Preparing mobile phases fresh daily can also help minimize the introduction of contaminants.

Q4: What are "blanks" and why are they important in PFAS analysis?

A4: Blanks are quality control samples that do not contain the analyte of interest and are used to monitor for contamination. Running various types of blanks is critical for identifying the source of background noise.[15]

  • Method Blank/Reagent Blank: This consists of all reagents used in the sample preparation process and is run to check for contamination from solvents and reagents themselves.[4][15]

  • Field Blank: A sample of PFAS-free water is taken to the sampling site, exposed to the environment, and handled like a real sample to check for contamination during the collection process.[12]

  • Equipment Rinsate Blank: This is created by rinsing the sampling equipment with PFAS-free water and analyzing the rinsate to ensure the cleaning procedure was effective.[13][14]

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.

Problem: I am seeing high background levels of 4:2 FTSA in my blank samples.

  • Potential Cause 1: Contaminated LC-MS/MS System.

    • Solution: Fluoropolymers are common in LC instrument parts and can contribute to trace-level contamination.[9] Install a delay column between the mobile phase mixer and the sample injector. This traps PFAS contaminants from the solvent and pump, causing them to elute at a different time than the analytes in your sample.[11][15][16] Additionally, replace any PTFE tubing in your system with PEEK tubing.[11] Regularly flush the entire LC system to reduce background levels.[4]

  • Potential Cause 2: Contaminated Solvents or Reagents.

    • Solution: Procure solvents and reagents certified for PFAS analysis. Before extensive use, analyze a reagent blank from any new bottle or lot to confirm its purity.[4] If a specific reagent like ammonium acetate is suspected, use a separate bottle for mobile phase preparation and sample preservation to prevent cross-contamination.[4]

  • Potential Cause 3: Leaching from Labware and Consumables.

    • Solution: Strictly use labware made from HDPE or polypropylene.[9] Ensure all consumables, including vials, caps, pipette tips, and SPE cartridges, are certified as PFAS-free.[7] Avoid using any labware that contains PTFE.[2]

  • Potential Cause 4: Ineffective Cleaning Protocol.

    • Solution: Implement and validate a rigorous cleaning protocol for all reusable labware. Standard procedures involve sequential washing with a laboratory-grade detergent, tap water, deionized water, and a final rinse with methanol.[13][14] (See detailed protocol below).

Experimental Protocols

Protocol 1: Standard Cleaning Procedure for Labware

This protocol details the steps for cleaning sampling and laboratory equipment (HDPE, polypropylene, stainless steel, or glass) to minimize PFAS background contamination.[13][14]

  • Initial Rinse: Rinse the equipment with warm tap water to remove loose solids.[13]

  • Detergent Wash: Using a dedicated brush and a low-phosphate lab detergent (e.g., Liquinox®, Luminox®), scrub all surfaces to remove residues.[13][14] Do not use detergents that contain fluoro-surfactants.[14]

  • Tap Water Rinse: Rinse the equipment thoroughly three times with tap water.[13]

  • Deionized Water Rinse: Follow the tap water rinse by rinsing three times with PFAS-free deionized water.[13]

  • Solvent Rinse: Finally, rinse the equipment three times with methanol. Collect this rinsate for proper chemical waste disposal.[13]

  • Drying and Storage: Allow the equipment to air-dry in a clean environment. Store items inverted or wrapped in clean HDPE or polypropylene sheeting to prevent contamination from dust.[13][14] Do not wrap equipment in aluminum foil.[14]

Protocol 2: General Solid-Phase Extraction (SPE) Workflow for Water Samples

This protocol outlines the key steps for extracting and concentrating PFAS from water samples using SPE, as referenced in methods like EPA 537.1.[9][11]

  • Sample Preservation: Ensure the water sample has been preserved correctly. For example, EPA Method 537.1 requires Trizma®, while EPA 533 requires ammonium acetate.[17]

  • Cartridge Conditioning: Condition a polystyrene-divinylbenzene (SDVB) or weak anion exchange (WAX) SPE cartridge by passing methanol followed by PFAS-free water through it.[5][9]

  • Sample Loading: Load the water sample onto the conditioned SPE cartridge at a consistent and controlled flow rate.

  • Cartridge Washing: Wash the cartridge with a specific volume of a wash solution (e.g., a low percentage of methanol in water) to remove potential interferences while ensuring the target analytes are retained.[5]

  • Elution: Elute the retained PFAS from the cartridge using a small volume of methanol.[5][11]

  • Concentration and Reconstitution: Concentrate the eluate to a final volume, often using a nitrogen evaporator, and reconstitute it in the appropriate solvent mixture for LC-MS/MS analysis.

Visualizations

cluster_prep Sample Preparation & Collection cluster_extract Sample Extraction (SPE) cluster_analysis LC-MS/MS Analysis prep Wear Nitrile Gloves & Avoid Personal Care Products collect Collect Sample in HDPE/Polypropylene Container prep->collect store Store Sample at ≤ 6°C collect->store qc QC Checks: Run Field, Method, & Equipment Blanks collect->qc condition Condition SPE Cartridge (PFAS-Free) store->condition load Load Sample condition->load wash Wash Cartridge to Remove Interferences load->wash elute Elute 4:2 FTSA with Methanol wash->elute inject Inject into PFAS-Free LC System (PEEK Tubing) elute->inject delay Utilize Delay Column to Mitigate System Background inject->delay detect Detect with Mass Spectrometer delay->detect

Caption: Experimental workflow for minimizing 4:2 FTSA contamination.

start High Background Detected in Blank Sample q1 Are Reagent Blanks Contaminated? start->q1 solvents Source: Solvents/Reagents q1->solvents  Yes q2 Are Equipment Rinsate Blanks Contaminated? q1->q2  No sol_fix Action: 1. Test new lot of solvents. 2. Use PFAS-certified reagents. 3. Prepare mobile phase daily. solvents->sol_fix labware Source: Labware/Cleaning q2->labware  Yes lc_system Source: LC-MS/MS System q2->lc_system  No lab_fix Action: 1. Re-clean all labware per protocol. 2. Ensure no PTFE/glass is used. 3. Check cleaning water/methanol. labware->lab_fix lc_fix Action: 1. Install/check delay column. 2. Flush LC system. 3. Replace any PTFE tubing with PEEK. lc_system->lc_fix

Caption: Troubleshooting flowchart for background contamination sources.

References

Technical Support Center: Stability of 1H,1H,2H,2H-Perfluorohexanesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1H,1H,2H,2H-Perfluorohexanesulfonic acid (also known as 4:2 Fluorotelomer Sulfonic Acid or 4:2 FTSA) in various solvents. This information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in common laboratory solvents at room temperature?

Based on studies of structurally similar fluorotelomer sulfonates, this compound is expected to be stable in a range of common laboratory solvents under standard room temperature conditions. A study on 21 per- and polyfluoroalkyl substances (PFAS), including the close structural analog 6:2 fluorotelomer sulfonate (6:2 FTS), found no measurable degradation in deionized water, methanol, isopropyl alcohol, acetonitrile, acetone, or dimethyl sulfoxide (B87167) (DMSO) over approximately 30 days at 20.2°C.[1][2] The recoveries of 6:2 FTS in these solvents were between 92% and 108%.[1] Furthermore, a safety data sheet for this compound states that the material is stable under normal ambient and anticipated storage and handling conditions.[3]

Q2: Are there any solvents in which this compound might degrade?

While stable in common organic solvents under normal conditions, degradation of some PFAS has been observed in polar aprotic solvents like acetonitrile, acetone, and DMSO, particularly for a class of compounds known as per- and polyfluoroalkyl ether acids (PFEAs).[1][2][4] However, fluorotelomer sulfonates such as this compound do not belong to this chemical class and have been shown to be stable in these solvents.[1] It is important to note that the material may react violently with strong oxidizers.[3]

Q3: Can this compound degrade under other experimental conditions?

Yes, degradation can be induced under specific, high-energy conditions. For instance, ultrasonic treatment has been shown to degrade 4:2, 6:2, and 8:2 fluorotelomer sulfonates.[5] In one study, 4:2 FTSA degraded the fastest among these three compounds when subjected to ultrasound, with thermolysis at the interface of cavitation bubbles being the primary degradation pathway.[5]

Q4: What about the environmental degradation of this compound?

In environmental systems, particularly in the presence of microorganisms, this compound can undergo biotransformation. Aerobic biodegradation of fluorotelomer sulfonates has been observed in soil and wastewater treatment plant sludge.[6][7][8] This process typically involves the transformation of the fluorotelomer sulfonate into various intermediate products and ultimately to more persistent perfluoroalkyl carboxylic acids (PFCAs), such as perfluorobutanoic acid (PFBA) and perfluoropentanoic acid (PFPeA).[6][9]

Data Presentation

Table 1: Stability of a Structural Analog (6:2 Fluorotelomer Sulfonate) in Various Solvents

This table summarizes the recovery of 6:2 Fluorotelomer Sulfonate, a compound structurally similar to this compound, after approximately 30 days at room temperature (20.2°C). The high recovery rates suggest a high degree of stability.

SolventPercent Recovery (%)
Deionized Water92 - 104%
Methanol96 - 103%
Acetonitrile (ACN)96 - 106%
Acetone95 - 105%
Dimethyl Sulfoxide (DMSO)93 - 104%
Isopropyl Alcohol (IPA)102 - 108%
(Data sourced from a study on the stability of 21 PFAS compounds.[1])
Table 2: Solubility of this compound

This table provides qualitative solubility information.

SolventSolubility
Dimethylformamide (DMF)10 mg/ml
Dimethyl Sulfoxide (DMSO)10 mg/ml
Ethanol10 mg/ml
PBS (pH 7.2)10 mg/ml

Experimental Protocols

Protocol: Assessing the Stability of this compound in Organic Solvents

This protocol provides a general methodology for determining the stability of this compound in a chosen solvent.

1. Materials and Reagents:

  • This compound (analytical standard)

  • High-purity solvents (e.g., methanol, acetonitrile, DMSO)

  • Deionized water

  • Polypropylene (PP) tubes

  • Vortex mixer

  • Analytical balance

  • High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS) system

2. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol) to prepare a concentrated stock solution.

3. Sample Preparation and Incubation:

  • In separate PP tubes, add a known volume of the stock solution.

  • Evaporate the solvent from the stock solution under a gentle stream of nitrogen to leave a residue of the acid.

  • Add the test solvent (e.g., acetonitrile, DMSO, or deionized water) to the tubes to achieve the desired starting concentration.

  • Vortex the tubes to ensure the compound is fully dissolved.

  • Store the tubes at a constant temperature (e.g., room temperature, 20.2°C) and protect them from light.[1]

4. Sampling and Analysis:

  • At predetermined time points (e.g., t=0, 1 day, 7 days, 14 days, 30 days), take an aliquot from each tube.[1]

  • Dilute the aliquot with deionized water to a concentration suitable for HPLC-MS/MS analysis.[1]

  • Analyze the samples using a validated HPLC-MS/MS method to determine the concentration of this compound.

5. Data Analysis:

  • Plot the concentration of this compound versus time.

  • Calculate the percent recovery at each time point relative to the initial concentration (t=0). A stable compound will show minimal change in concentration over time.

  • If degradation is observed, the degradation kinetics (e.g., half-life) can be determined by fitting the data to an appropriate kinetic model (e.g., first-order kinetics).[1]

Visualizations

experimental_workflow Experimental Workflow for Stability Testing cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis stock Prepare Stock Solution evap Aliquot and Evaporate Solvent stock->evap dissolve Dissolve in Test Solvents evap->dissolve incubate Incubate at Constant Temperature dissolve->incubate sampling Collect Aliquots at Time Points (t=0, 1, 7, 14, 30 days) incubate->sampling dilute Dilute Samples sampling->dilute hplc Analyze by HPLC-MS/MS dilute->hplc data Calculate Recovery / Degradation Rate hplc->data biodegradation_pathway Aerobic Biodegradation Pathway of Fluorotelomer Sulfonates cluster_intermediates Biotransformation Intermediates cluster_products Terminal Products parent 1H,1H,2H,2H-Perfluoroalkanesulfonic Acid (n:2 FTSA) ftoh Fluorotelomer Alcohol (n:2 FTOH) parent->ftoh Desulfonation ftca Fluorotelomer Carboxylic Acid (n:2 FTCA) ftoh->ftca Oxidation ftuca Fluorotelomer Unsaturated Carboxylic Acid (n:2 FTUCA) ftca->ftuca Defluorination pfca_short Shorter-chain PFCAs (e.g., PFPeA, PFBA) ftuca->pfca_short Chain Shortening

References

Technical Support Center: Analysis of Short-Chain PFAS (Featuring 4:2 FTSA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of short-chain per- and polyfluoroalkyl substances (PFAS), with a specific focus on 4:2 Fluorotelomer Sulfonic Acid (4:2 FTSA).

Frequently Asked Questions (FAQs)

Q1: Why is the analysis of short-chain PFAS like 4:2 FTSA challenging?

A1: The analysis of short-chain PFAS, such as 4:2 FTSA, presents several analytical difficulties. Due to their higher polarity and water solubility compared to long-chain PFAS, they exhibit poor retention on traditional reversed-phase liquid chromatography columns, often eluting in the void volume where matrix interferences are most significant.[1] Additionally, their ubiquitous presence in laboratory environments can lead to background contamination, and their analysis can be hampered by matrix effects from complex sample types.

Q2: What is the most common analytical technique for 4:2 FTSA analysis?

A2: The most common and sensitive technique for the quantification of 4:2 FTSA is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3][4] This method offers high selectivity and sensitivity, which is crucial for detecting the low concentrations of 4:2 FTSA often found in environmental and biological samples.

Q3: How can I improve the chromatographic retention of 4:2 FTSA?

A3: To improve the retention of 4:2 FTSA and other short-chain PFAS, several strategies can be employed. These include using specialized analytical columns with different chemistries, such as those with mixed-mode or anion-exchange properties.[5] Optimizing the mobile phase composition, for instance by adjusting the pH or using different organic modifiers, can also enhance retention.

Q4: What are common sources of background contamination for 4:2 FTSA, and how can I minimize them?

A4: Background contamination is a significant issue in PFAS analysis. Common sources include laboratory equipment made of PTFE (Teflon), such as tubing, vials, and filters, as well as solvents and reagents. To minimize contamination, it is essential to use PFAS-free laboratory ware (e.g., polypropylene (B1209903) or polyethylene), high-purity solvents, and to meticulously clean all equipment.[6] Incorporating a delay column in the LC system can also help to chromatographically separate background contamination from the analytes of interest.

Q5: What are "matrix effects" and how do they impact 4:2 FTSA analysis?

A5: Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting compounds from the sample matrix. This can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. In the analysis of 4:2 FTSA, complex matrices like wastewater, soil, and biological tissues can cause significant matrix effects.[6] To mitigate these effects, effective sample cleanup, the use of isotopically labeled internal standards, and matrix-matched calibration curves are recommended.

Troubleshooting Guides

Low Recovery of 4:2 FTSA

Problem: Consistently low recovery of 4:2 FTSA during sample preparation and analysis.

Potential Cause Troubleshooting Steps Expected Outcome & Quantitative Data
Inefficient Solid-Phase Extraction (SPE) Optimize the SPE method: - Evaluate different sorbent types (e.g., Weak Anion Exchange - WAX, Graphitized Carbon Black - GCB). - Adjust sample pH before loading. - Optimize wash and elution solvent composition and volume.Improved recovery rates. For instance, studies have shown that for soil samples, a method using ammoniated methanol (B129727) extraction followed by cleanup with Carbon S SPE cartridges can achieve average recoveries of 99.9% with a relative standard deviation of 13.5%.[2] For water samples, WAX cartridges are often recommended.[7]
Analyte Breakthrough during SPE Loading - Ensure the sample loading flow rate is slow and consistent. - Do not exceed the sorbent capacity. If high concentrations are expected, use a larger sorbent mass or dilute the sample.Minimal loss of analyte during the loading step, leading to higher recovery.
Incomplete Elution from SPE Cartridge - Use a stronger elution solvent or a mixture of solvents. For WAX cartridges, an ammoniated organic solvent is typically effective. - Increase the volume of the elution solvent and perform multiple elution steps.Complete elution of 4:2 FTSA from the SPE cartridge. Aim for elution recoveries >90%.
Analyte Degradation - For biological samples, ensure proper storage conditions (e.g., -20°C or lower) to prevent enzymatic degradation. - Avoid exposure of standards and extracts to high temperatures or direct sunlight.Preservation of analyte integrity, leading to more accurate and reproducible results.
Poor Chromatographic Peak Shape

Problem: Tailing, fronting, or split peaks for 4:2 FTSA.

Potential Cause Troubleshooting Steps Expected Outcome & Quantitative Data
Poor Retention on Analytical Column - Switch to an analytical column designed for polar compounds or short-chain PFAS. - Optimize the mobile phase: adjust the percentage of organic solvent, the pH, and the type and concentration of additives (e.g., ammonium (B1175870) acetate (B1210297), formic acid).Improved retention and peak shape. For example, using a mixed-mode column can significantly increase the retention of ultra-short-chain PFAS.[5]
Secondary Interactions with the Column - Ensure the mobile phase pH is appropriate for the analyte's pKa to maintain a consistent ionic state. - Consider using a column with a different stationary phase chemistry to minimize unwanted interactions.Symmetrical, Gaussian-shaped peaks.
Contamination of the Guard or Analytical Column - Replace the guard column. - If the problem persists, flush the analytical column with a strong solvent or replace it.Restoration of good peak shape and chromatographic performance.
Injector Issues - Clean the injection port and syringe. - Ensure the injection volume is appropriate for the column dimensions and mobile phase conditions.Consistent and reproducible peak shapes.

Experimental Protocols

Detailed Methodology for LC-MS/MS Analysis of 4:2 FTSA in Water Samples

This protocol is a general guideline and may require optimization based on the specific matrix and instrumentation.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Materials:

    • Weak Anion Exchange (WAX) SPE cartridges (e.g., 200 mg, 6 mL).[6]

    • Methanol (LC-MS grade).

    • Ammonium hydroxide (B78521) (NH₄OH).

    • Water (LC-MS grade).

    • Isotopically labeled internal standard for 4:2 FTSA (e.g., ¹³C₂-4:2 FTSA).

  • Procedure:

    • Spike the water sample (e.g., 100 mL) with the isotopically labeled internal standard.

    • Condition the WAX SPE cartridge:

      • Pass 5 mL of 0.1% NH₄OH in methanol through the cartridge.

      • Pass 5 mL of methanol through the cartridge.

      • Pass 5 mL of LC-MS grade water through the cartridge.

    • Load the sample: Pass the water sample through the conditioned cartridge at a slow, steady flow rate (e.g., 5-10 mL/min).

    • Wash the cartridge:

      • Pass 5 mL of LC-MS grade water to remove hydrophilic interferences.

    • Dry the cartridge: Apply vacuum or nitrogen for 10-15 minutes to remove residual water.

    • Elute the analyte:

      • Elute the 4:2 FTSA with 5 mL of 0.1% NH₄OH in methanol.

    • Concentrate the eluate: Evaporate the eluate to near dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

    • Reconstitute: Reconstitute the residue in a known volume (e.g., 500 µL) of the initial mobile phase.

2. LC-MS/MS Analysis

  • Instrumentation:

    • Liquid Chromatograph coupled to a Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source.

  • LC Parameters (Example):

    • Analytical Column: A column suitable for polar compounds (e.g., a mixed-mode or C18 column with polar endcapping).

    • Mobile Phase A: 20 mM ammonium acetate in water.[4]

    • Mobile Phase B: Methanol.

    • Gradient: Optimize the gradient to achieve good separation of 4:2 FTSA from interferences. A typical gradient might start with a high aqueous percentage and ramp up to a high organic percentage.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

    • Column Temperature: 30 - 40°C.

  • MS/MS Parameters (Example for 4:2 FTSA):

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Precursor Ion (m/z): 327.[3][6]

    • Product Ions (m/z): 307, 81.[6]

    • Collision Energy (CE) and Declustering Potential (DP): These parameters must be optimized for the specific instrument. Example values from literature can be used as a starting point (e.g., DP: -50 to -90 V, CE: -24 to -28 V for the 327 -> 307 transition).[4][6]

Table of Quantitative MS/MS Parameters for 4:2 FTSA

AnalytePrecursor Ion (m/z)Product Ion (Quantifier) (m/z)Product Ion (Qualifier) (m/z)Declustering Potential (V)Collision Energy (eV)
4:2 FTSA 32730781-50 to -90-24 to -28
¹³C₂-4:2 FTSA32930981(Optimize)(Optimize)

Note: The optimal DP and CE values are instrument-dependent and should be determined experimentally.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Water Sample spike Spike with Internal Standard sample->spike spe_loading Sample Loading spike->spe_loading spe_conditioning SPE Cartridge Conditioning spe_conditioning->spe_loading spe_wash Cartridge Washing spe_loading->spe_wash spe_elution Analyte Elution spe_wash->spe_elution concentration Evaporation & Concentration spe_elution->concentration reconstitution Reconstitution concentration->reconstitution lc_injection LC Injection reconstitution->lc_injection lc_separation Chromatographic Separation lc_injection->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: Experimental workflow for the analysis of 4:2 FTSA in water samples.

References

Technical Support Center: Enhancing 1H,1H,2H,2H-Perfluorohexanesulfonic Acid (6:2 FTSA) Detection Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of 1H,1H,2H,2H-Perfluorohexanesulfonic acid (6:2 FTSA) detection methods.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for sensitive detection of 6:2 FTSA?

A1: The most common and highly sensitive technique for the quantification of 6:2 FTSA at trace levels is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4] This method offers excellent selectivity and sensitivity, making it suitable for complex matrices such as environmental samples, food, and biological fluids.[1][2][5]

Q2: Why is contamination a significant issue in 6:2 FTSA analysis, and how can it be minimized?

A2: Per- and polyfluoroalkyl substances (PFAS), including 6:2 FTSA, are widely used in many laboratory consumables, which can lead to background contamination and compromise the sensitivity of the analysis. To minimize contamination, it is crucial to use laboratory materials specifically tested and certified as PFAS-free. This includes vials, caps, tubing, solvents, and solid-phase extraction (SPE) cartridges.[6] Additionally, incorporating a system and solvent contaminant minimization kit with an isolator column in the LC system can further reduce background noise.

Q3: What are the typical precursor and product ions for 6:2 FTSA detection in negative ion mode LC-MS/MS?

A3: For 6:2 FTSA (C8H5F13O3S), the typical precursor ion (m/z) is 426.9 or 427.[1][7] Common product ions for quantitation and confirmation include m/z 407, 81, and 80.[1][7] The transition m/z 427 → m/z 81 is often highly favored and used for quantitation.[7]

Q4: How can I improve the extraction efficiency of 6:2 FTSA from solid samples like soil or biosolids?

A4: For solid matrices, a robust extraction method is key. A common approach involves solvent extraction using methanol (B129727), often made basic with sodium hydroxide (B78521) or ammonium (B1175870) hydroxide.[1][8] Techniques like sonication and mechanical shaking can enhance the extraction efficiency.[1][5] Following extraction, a cleanup step using solid-phase extraction (SPE) is often necessary to remove matrix interferences.[9][10]

Q5: What is the "Total Oxidizable Precursor" (TOP) assay, and is it relevant for 6:2 FTSA?

A5: The TOP assay is a method used to oxidize precursor compounds to their corresponding perfluoroalkyl acids (PFAAs), providing an estimate of the total PFAA concentration, including those from unknown precursors.[11] While 6:2 FTSA is a known compound, the TOP assay can be relevant in understanding the broader context of PFAS contamination in a sample, as it can reveal the presence of precursors that may degrade into 6:2 FTSA or other PFAAs.[11][12]

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of 6:2 FTSA.

Issue 1: High Bias in M2-6:2 FTS Surrogate Recovery
  • Symptom: You observe an unusually high recovery percentage for the isotopically labeled internal standard (IS), M2-6:2 FTS, potentially exceeding 130%.

  • Potential Cause: This is a known issue caused by the natural abundance of the sulfur-34 (B105110) (³⁴S) isotope in the native 6:2 FTSA analyte.[6] High concentrations of native 6:2 FTSA can lead to an interference where the ³⁴S isotope of the native analyte is detected at the same mass-to-charge ratio as the primary product ion of the M2-6:2 FTS surrogate.[6]

  • Solution:

    • Utilize a Secondary Product Ion: Switch the quantification transition for the M2-6:2 FTS surrogate to a secondary product ion that is not affected by this isotopic interference. For example, instead of using the primary transition that may be interfered with, use a transition such as m/z 429 → m/z 81.[6] The m/z 81 product ion corresponds to [SO₃H]⁻ and is less prone to this interference.[6]

    • Verify in EPA Method 8327: This issue and its solution are described in EPA method 8327, which provides guidance on selecting appropriate product ions to minimize such interferences.[6]

Issue 2: Poor Peak Shape and Low Sensitivity
  • Symptom: Chromatographic peaks for 6:2 FTSA are broad, tailing, or show low intensity, leading to poor sensitivity and inaccurate quantification.

  • Potential Causes & Solutions:

    • Suboptimal Mobile Phase: The choice of mobile phase is critical. Ensure the pH and organic modifier are optimized. A common mobile phase combination is a gradient of ammonium acetate (B1210297) or ammonium hydroxide in water and methanol or acetonitrile.[10][13]

    • Column Contamination or Degradation: The analytical column can accumulate matrix components over time, leading to poor performance. Implement a regular column washing routine. If performance does not improve, consider replacing the column. Using a guard column can help extend the life of the analytical column.

    • Matrix Effects: Complex sample matrices can cause ion suppression or enhancement in the mass spectrometer's source.

      • Improve Sample Cleanup: Enhance the solid-phase extraction (SPE) cleanup procedure to remove more interfering compounds.[1][4]

      • Dilution: Dilute the sample extract to reduce the concentration of matrix components.[14]

      • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed to compensate for matrix effects.[4]

Issue 3: Inconsistent Results and Poor Reproducibility
  • Symptom: Significant variation in quantitative results across replicate injections or different sample batches.

  • Potential Causes & Solutions:

    • Inconsistent Sample Preparation: Ensure that all steps of the sample preparation, from weighing to extraction and cleanup, are performed consistently and accurately. Automated sample preparation systems can improve reproducibility.

    • LC System Instability: Check for leaks in the LC system, ensure the pump is delivering a stable flow rate, and that the autosampler is injecting a consistent volume.

    • Contamination from Labware: Inconsistent contamination from different batches of vials, pipette tips, or other labware can lead to variable results.[6] Pre-screen all labware for PFAS contamination or purchase certified PFAS-free products.

    • Internal Standard Addition: Ensure the isotopically labeled internal standard is added accurately and at the same concentration to all samples and calibration standards before any extraction steps.

Quantitative Data Summary

The following tables summarize key quantitative parameters for 6:2 FTSA analysis from various sources.

Table 1: LC-MS/MS Parameters for 6:2 FTSA Detection

ParameterValueReference
Precursor Ion (m/z)426.9[1]
Product Ion 1 (m/z)407[1]
Product Ion 2 (m/z)81[1]
Product Ion 3 (m/z)80[1]
Collision Energy (V)28 (for m/z 407), 44 (for m/z 81/80)[1]

Table 2: Method Performance Data for 6:2 FTSA

MatrixMethod Detection Limit (MDL) / Limit of Quantification (LOQ)Recovery (%)Reference
Food Contact Material (Paper Straws)0.06 µg/kg (MDL)89 - 92
Food Contact Material (Plastic Bag)0.07 µg/kg (MDL)91 - 89[14]
Human Plasma0.009 - 0.245 µg/L (LLOQ)87.9 - 113.1[2]
Sludge< 0.02 µg/g dry weight (MDL)80 - 118[4]

Experimental Protocols

Protocol 1: Extraction of 6:2 FTSA from Biosolids

This protocol is adapted from a method for the analysis of various PFAS in biosolids.[1]

  • Sample Preparation: Homogenize, freeze-dry, and finely grind the biosolid samples.

  • Spiking: Weigh 0.5 to 1 g of the ground sample into a 50 mL polypropylene (B1209903) centrifuge tube. Spike with an isotopically labeled internal standard for 6:2 FTSA.

  • Extraction:

    • Add 4.65 mL of 10 mM NaOH in methanol to the tube.

    • Sonicate for 30 minutes.

    • Shake overnight for 12 hours.

  • Neutralization and Cleanup:

    • Neutralize the extract with 100 µL of glacial acetic acid and cool on ice.

    • Add 100 mg of C18 and 50 mg of primary secondary amine (PSA) sorbent to remove interferences.

    • Agitate for approximately 1 minute and then centrifuge at 10,000 rpm at 10 °C for 10 minutes. Repeat the centrifugation step.

  • Final Preparation: Filter the supernatant through a pre-rinsed syringe filter before LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) of 6:2 FTSA from Water Samples

This protocol is based on the ISO 21675:2019 standard for water analysis.[9]

  • Sample pH Adjustment: Adjust the pH of a 500 mL water sample to 3 with acetic acid or ammonia (B1221849) solution.

  • SPE Cartridge Conditioning:

    • Add 4 mL of 0.1% NH₃ in methanol.

    • Add 4 mL of methanol.

    • Add 4 mL of water.

  • Sample Loading: Load the water sample onto the SPE cartridge at a flow rate of 3-6 mL/min. Do not let the sorbent go dry.

  • Washing: Wash the cartridge with 4 mL of water and 4 mL of acetate buffer (0.025 mol/L, pH 4).

  • Elution:

    • Elute with 4 mL of methanol.

    • Follow with 4 mL of 0.1% NH₃ in methanol. Collect the eluates separately.

  • Evaporation and Reconstitution:

    • Evaporate the methanol eluate to a final volume of 0.5 mL under a gentle stream of nitrogen.

    • Evaporate the 0.1% NH₃ in methanol eluate to dryness at 40 °C under nitrogen.

    • Reconstitute the residues in a suitable solvent (e.g., methanol) to a final volume, ready for injection.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Water, Soil, Plasma) Spike Spike with Isotopically Labeled IS Sample->Spike Add Internal Standard Extraction Extraction (Solvent or SPE) Spike->Extraction Cleanup Extract Cleanup (e.g., dSPE, Filtration) Extraction->Cleanup LC Liquid Chromatography (Separation) Cleanup->LC Inject Extract MS Tandem Mass Spectrometry (Detection) LC->MS Integration Peak Integration MS->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Reporting Quantification->Report

Caption: General experimental workflow for sensitive 6:2 FTSA detection.

Troubleshooting_Tree Start High Bias in M2-6:2 FTS Recovery? CheckNative High Concentration of Native 6:2 FTSA? Start->CheckNative Yes CheckContamination Check for Labware/ Solvent Contamination Start->CheckContamination No SwitchIon Action: Switch to Secondary Product Ion for Quantitation (e.g., m/z 81) CheckNative->SwitchIon Yes CheckNative->CheckContamination No Resolved Issue Resolved SwitchIon->Resolved CheckContamination->Resolved

Caption: Troubleshooting decision tree for high surrogate recovery.

References

Technical Support Center: Method Development for 1H,1H,2H,2H-Perfluorohexanesulfonic Acid (4:2 FTS) in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in developing robust analytical methods for 1H,1H,2H,2H-Perfluorohexanesulfonic acid (4:2 FTS) in complex matrices.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of 4:2 FTS. For a quick overview of problems, their potential causes, and solutions, please refer to the summary table below.

Summary of Common Troubleshooting Issues
Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape or Tailing - Inappropriate LC column chemistry- Mobile phase mismatch- Contamination of the analytical column or guard column- Use a column specifically designed for PFAS analysis (e.g., C18).- Optimize mobile phase composition (e.g., methanol (B129727)/water with ammonium (B1175870) acetate (B1210297) or formic acid).- Implement a column wash step or replace the guard/analytical column.
Low Analyte Recovery - Inefficient sample extraction- Analyte loss due to adsorption to container surfaces- Matrix suppression effects- Optimize the solid-phase extraction (SPE) procedure (e.g., sorbent type, elution solvent).- Use polypropylene (B1209903) containers and avoid glass to minimize adsorption.[1][2]- Employ isotope-labeled internal standards to compensate for matrix effects.[3][4]
High Background Contamination - Contamination from laboratory equipment (e.g., PTFE components)[5]- Contaminated solvents or reagents- Cross-contamination between samples- Use PFAS-free laboratory ware and instrument components.- Test all solvents and reagents for PFAS background before use.- Implement strict sample handling protocols to prevent cross-contamination.[2]
Signal Suppression or Enhancement (Matrix Effects) - Co-eluting matrix components interfering with ionization- Optimize sample cleanup procedures to remove interferences.- Use a matrix-matched calibration curve.- Dilute the sample extract to reduce the concentration of interfering components.
Inconsistent or Irreproducible Results - Variability in sample preparation- Instrument instability- Inconsistent integration of chromatographic peaks- Standardize all sample preparation steps and use automated systems where possible.- Perform regular instrument maintenance and calibration.- Optimize peak integration parameters and ensure consistent application.
Detailed Troubleshooting Q&A

Question: My 4:2 FTS peak is showing significant tailing. What could be the cause and how can I fix it?

Answer: Peak tailing for 4:2 FTS is a common issue that can often be attributed to secondary interactions with the stationary phase of your LC column. Here are a few troubleshooting steps:

  • Column Chemistry: Ensure you are using a high-quality C18 column suitable for PFAS analysis. Some residual silanol (B1196071) groups on silica-based columns can interact with the sulfonate group of 4:2 FTS, leading to tailing.

  • Mobile Phase Optimization: The pH and ionic strength of your mobile phase are critical. Using a buffered mobile phase, such as ammonium acetate or formic acid in water and methanol, can help to ensure consistent ionization of 4:2 FTS and minimize secondary interactions.

  • System Contamination: Contamination can build up on your guard column and the head of your analytical column. Implement a robust column washing procedure between runs or consider replacing your guard column.

Question: I am experiencing low recovery of 4:2 FTS from my soil samples. What can I do to improve it?

Answer: Low recovery from complex matrices like soil is a frequent challenge. Consider the following to enhance your extraction efficiency:

  • Extraction Solvent: Acetonitrile is commonly used for the extraction of PFAS from solid matrices. Ensure your solvent is of high purity.

  • Solid-Phase Extraction (SPE): A weak anion exchange (WAX) SPE cartridge is often effective for cleaning up soil extracts and concentrating 4:2 FTS.[6] Experiment with different sorbents and elution solvents to find the optimal conditions for your specific soil type.

  • Matrix Modifiers: The addition of a small amount of ammonium hydroxide (B78521) or other base to the extraction solvent can help to deprotonate the sulfonic acid group, improving its extraction from the soil matrix.

  • Use of Internal Standards: Incorporating an isotopically labeled 4:2 FTS internal standard at the beginning of your sample preparation process is crucial for accurately quantifying recovery and correcting for losses during extraction and cleanup.

Question: I am seeing a high background signal for 4:2 FTS in my blank samples. What are the likely sources of contamination?

Answer: PFAS compounds are ubiquitous in the laboratory environment, making background contamination a significant challenge.[5] Potential sources include:

  • PTFE-containing materials: Avoid any laboratory equipment that contains polytetrafluoroethylene (PTFE), such as tubing, bottle caps, and syringe filters, as these can leach PFAS.

  • Solvents and Reagents: Pre-test all solvents, water, and reagents for PFAS contamination. Use HPLC-grade or higher purity solvents.

  • Sample Containers: Use polypropylene or high-density polyethylene (B3416737) (HDPE) containers for sample collection and preparation, as PFAS can adsorb to glass surfaces.[1][2]

  • Laboratory Environment: Dust and airborne particles in the lab can be a source of PFAS contamination. Maintain a clean working environment.

Frequently Asked Questions (FAQs)

Q1: What are the typical precursor and product ions for 4:2 FTS in negative ion mode LC-MS/MS?

A1: For this compound (4:2 FTS), the deprotonated molecule [M-H]⁻ is typically used as the precursor ion. Common transitions monitored in multiple reaction monitoring (MRM) mode are:

  • Precursor Ion (Q1): m/z 327[6][7]

  • Product Ions (Q3): m/z 307 and m/z 81[6][7]

Q2: What is a good starting point for a liquid chromatography gradient for 4:2 FTS analysis?

A2: A common approach for separating 4:2 FTS and other PFAS is reversed-phase chromatography using a C18 column. A typical gradient could be:

  • Mobile Phase A: 2-5 mM ammonium acetate in water

  • Mobile Phase B: Methanol

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 10-20%), and gradually increase to a high percentage (e.g., 90-95%) over 10-15 minutes to elute the more retained PFAS.

Q3: How can I minimize matrix effects when analyzing 4:2 FTS in complex matrices like wastewater or biological fluids?

A3: Matrix effects, which can cause ion suppression or enhancement, are a major challenge in complex matrices.[8] To mitigate these effects:

  • Effective Sample Cleanup: Utilize robust sample preparation techniques like Solid-Phase Extraction (SPE) to remove interfering compounds. WAX cartridges are often a good choice.[6]

  • Isotope Dilution: The use of a mass-labeled internal standard, such as ¹³C₂-4:2 FTS, is the most effective way to compensate for matrix effects. The internal standard should be added to the sample before any extraction or cleanup steps.

  • Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix extract that is similar to your samples. This helps to mimic the matrix effects seen in the actual samples.

  • Dilution: If the concentration of 4:2 FTS is high enough, diluting the sample extract can reduce the concentration of matrix components and thereby lessen their impact on ionization.

Q4: Are there any official EPA methods that include the analysis of 4:2 FTS?

A4: Yes, this compound (4:2 FTS) is included in several EPA methods for PFAS analysis. For instance, EPA Method 1633, a method for analyzing PFAS in aqueous, solid, and biosolids samples, includes 4:2 FTS in its list of target analytes.[9] EPA Method 8327 for non-potable water also includes 4:2 FTS.[10]

Experimental Protocols

Protocol 1: Extraction of 4:2 FTS from Water Samples using Solid-Phase Extraction (SPE)

This protocol outlines a general procedure for the extraction of 4:2 FTS from water samples. Optimization may be required for specific water matrices.

Materials:

  • ENVIRO-CLEAN® WAX SPE cartridges (or equivalent)[6]

  • Methanol (HPLC grade)

  • Ammonium hydroxide

  • PFAS-free water

  • Polypropylene tubes (15 mL and 50 mL)

  • SPE manifold

  • Nitrogen evaporator

Procedure:

  • Sample Preservation: Adjust the pH of the water sample to 7.

  • Cartridge Conditioning: a. Wash the WAX SPE cartridge with 5 mL of methanol. b. Equilibrate the cartridge with 5 mL of PFAS-free water. Do not allow the cartridge to go dry.

  • Sample Loading: a. Load 250 mL of the water sample onto the cartridge at a flow rate of approximately 5 mL/min.

  • Cartridge Washing: a. Wash the cartridge with 5 mL of PFAS-free water to remove any unbound matrix components.

  • Cartridge Drying: a. Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for 10-15 minutes to remove residual water.

  • Elution: a. Elute the retained analytes with 5 mL of 1% ammonium hydroxide in methanol into a 15 mL polypropylene tube.

  • Concentration: a. Evaporate the eluate to a final volume of 1 mL under a gentle stream of nitrogen at 40°C.

  • Reconstitution: a. Add the internal standard and bring the final volume to 1 mL with methanol. The sample is now ready for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of 4:2 FTS

This protocol provides typical starting parameters for the analysis of 4:2 FTS. Instrument-specific optimization is necessary.

Instrumentation:

  • Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer (LC-MS/MS)

LC Conditions:

  • Column: C18 column (e.g., 2.1 x 100 mm, 2.7 µm)

  • Mobile Phase A: 5 mM Ammonium Acetate in Water

  • Mobile Phase B: Methanol

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Gradient:

    Time (min) %B
    0.0 10
    1.0 10
    8.0 95
    10.0 95
    10.1 10

    | 12.0 | 10 |

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 350 °C

  • MRM Transitions:

    Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    4:2 FTS (Quantifier) 327 307 10
    4:2 FTS (Qualifier) 327 81 25

    | ¹³C₂-4:2 FTS (IS) | 329 | 309 | 10 |

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing sample Complex Matrix Sample (e.g., Soil, Water) spike Spike with Isotope-Labeled IS sample->spike Add IS extraction Extraction (e.g., Sonication, Shaking) spike->extraction Extract Analytes cleanup Cleanup (Solid-Phase Extraction) extraction->cleanup Remove Interferences concentrate Concentration (Nitrogen Evaporation) cleanup->concentrate Increase Concentration reconstitute Reconstitution concentrate->reconstitute Prepare for Injection lcms LC-MS/MS Analysis reconstitute->lcms Inject Sample data Data Acquisition (MRM Mode) lcms->data Detect Ions integrate Peak Integration data->integrate Measure Peak Area quantify Quantification (Internal Standard Method) integrate->quantify Calculate Concentration report Reporting quantify->report Final Results

Caption: Experimental workflow for 4:2 FTS analysis.

troubleshooting_logic start Analytical Problem Encountered peak_shape Poor Peak Shape? start->peak_shape recovery Low Recovery? start->recovery background High Background? start->background peak_shape->recovery No check_column Check LC Column & Mobile Phase peak_shape->check_column Yes recovery->background No optimize_spe Optimize SPE Method recovery->optimize_spe Yes check_blanks Identify Contamination Source background->check_blanks Yes end Other Issue background->end No solution1 Improve Chromatography check_column->solution1 solution2 Enhance Extraction optimize_spe->solution2 solution3 Eliminate Contamination check_blanks->solution3

Caption: Troubleshooting logic for 4:2 FTS analysis.

References

Technical Support Center: Chromatography for 1H,1H,2H,2H-Perfluorohexanesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of 1H,1H,2H,2H-Perfluorohexanesulfonic acid (PFHxS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common peak-related issues and optimize their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatographic peak issues observed for this compound?

A1: The most frequently encountered issues during the analysis of PFHxS and other per- and polyfluoroalkyl substances (PFAS) are peak tailing, peak fronting, split peaks, and poor resolution between isomers or from matrix interferences. These problems can compromise the accuracy and precision of quantification.

Q2: Why is my this compound peak tailing?

A2: Peak tailing for acidic compounds like PFHxS is often caused by secondary interactions between the analyte and the stationary phase. Specifically, interactions with residual silanol (B1196071) groups on the silica-based columns are a primary cause. Other potential causes include column overload, where too much sample is injected, or issues with the column itself, such as a void or a partially blocked frit.

Q3: What causes peak fronting in my chromatogram?

A3: Peak fronting is less common than tailing but can occur due to column overload, where the sample concentration is too high for the column's capacity. It can also be a sign of a catastrophic column failure, such as a collapse of the packed bed, especially when operating at high pH or temperature.

Q4: I am observing split peaks for PFHxS. What could be the reason?

A4: Split peaks can arise from several factors. A common cause is a partially blocked inlet frit on the column, which distorts the sample band. It can also be caused by the sample being dissolved in a solvent that is much stronger than the mobile phase, leading to poor sample introduction. Additionally, co-elution with an interfering compound can manifest as a split peak or a shoulder.

Q5: How can I improve the resolution of PFHxS from other isomers or matrix components?

A5: Improving resolution is a key challenge in PFAS analysis. Strategies to enhance resolution include optimizing the mobile phase composition (e.g., changing the organic modifier from methanol (B129727) to acetonitrile), adjusting the pH, and using a column with a different selectivity. Longer columns or columns with smaller particle sizes can also increase efficiency and, consequently, resolution. For complex matrices like human serum, specific columns like the ACQUITY HSS T3 have been shown to resolve PFHxS from interferences like steroid sulfates.

Troubleshooting Guides

Issue 1: Peak Tailing

Symptoms: The peak asymmetry factor is greater than 1.2, with the latter half of the peak being broader than the front half.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps Experimental Protocol
Secondary Silanol Interactions Lower the mobile phase pH to suppress the ionization of residual silanol groups. A pH of around 2.5-3.0 is often effective. Use a highly end-capped column or a column with a positively charged surface to minimize these interactions.Mobile Phase pH Adjustment: Prepare a mobile phase with a buffer (e.g., 20 mM ammonium (B1175870) acetate) and adjust the pH using an appropriate acid (e.g., formic acid or acetic acid). Equilibrate the column with the new mobile phase for at least 10-15 column volumes before injection.
Column Overload Reduce the injection volume or dilute the sample. If necessary, use a column with a larger internal diameter or a higher loading capacity.Sample Dilution Study: Prepare a serial dilution of your sample (e.g., 1:2, 1:5, 1:10) and inject each dilution. Observe the peak shape at each concentration. The concentration at which the peak becomes symmetrical is within the column's linear range.
Column Contamination/Void If a void is suspected, reverse the column (if permissible by the manufacturer) and flush it with a strong solvent. A partially blocked inlet frit can also cause tailing.Column Flushing Procedure: 1. Disconnect the column from the detector. 2. Reverse the column direction. 3. Flush with a sequence of solvents, for example, water, methanol, acetonitrile, and then back to the initial mobile phase composition. 4. Reconnect the column in the correct orientation and equilibrate thoroughly.
Issue 2: Peak Fronting

Symptoms: The peak asymmetry factor is less than 0.8, with the front half of the peak being broader than the latter half.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps Experimental Protocol
Column Overload Decrease the sample concentration or injection volume.Load Reduction Analysis: Systematically decrease the amount of analyte injected onto the column by either diluting the sample or reducing the injection volume. Monitor the peak shape for improvement.
Column Collapse This is often irreversible. Replace the column. Ensure that the operating conditions (pH, temperature) are within the manufacturer's recommendations for the column.New Column Installation: When installing a new column, carefully follow the manufacturer's instructions for conditioning and equilibration to ensure optimal performance and longevity.
Issue 3: Split Peaks

Symptoms: The peak appears as two or more closely eluting peaks instead of a single sharp peak.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps Experimental Protocol
Partially Blocked Inlet Frit Try back-flushing the column to dislodge any particulate matter. If this fails, the frit may need to be replaced, or the entire column may need replacement.Column Back-flushing: 1. Disconnect the column from both the injector and the detector. 2. Reverse the direction of the column. 3. Connect the outlet of the column to the pump and flush with a strong, filtered solvent to a waste container at a low flow rate. 4. Re-install the column in the correct orientation.
Incompatible Sample Solvent Dissolve the sample in the initial mobile phase composition or a weaker solvent whenever possible.Solvent Matching: If the sample is dissolved in a strong solvent (e.g., 100% acetonitrile) for solubility reasons, inject the smallest possible volume to minimize the solvent mismatch effect. Ideally, evaporate the strong solvent and reconstitute the sample in the mobile phase.
Co-elution of Isomers Optimize the chromatographic method to improve the separation of isomers. This can involve changing the organic modifier (e.g., methanol vs. acetonitrile), adjusting the gradient profile, or trying a different column chemistry.Method Optimization: Systematically vary one chromatographic parameter at a time (e.g., gradient slope, mobile phase additive, column temperature) while monitoring the resolution between the split peaks.

Quantitative Data Summary

The following table summarizes typical starting parameters for the analysis of PFHxS and other PFAS, gathered from various analytical methods. These should be considered as a starting point for method development and optimization.

Parameter Typical Values and Conditions Notes
LC Column C18 columns are commonly used. For improved peak shape of polar PFAS, columns with positively charged surfaces (e.g., HALO® PCS Phenyl-Hexyl) or those designed for aqueous mobile phases (e.g., InertSustain AQ-C18) are recommended.The choice of column chemistry is critical for achieving good separation and peak shape.
Mobile Phase A 2-20 mM Ammonium Acetate or Ammonium Formate in Water.Buffers are essential for controlling pH and improving peak shape.
Mobile Phase B Methanol or Acetonitrile.Acetonitrile can sometimes provide better resolution for PFHxS isomers compared to methanol.
Gradient Elution A typical gradient might start at 10-20% B, ramp up to 90-95% B, hold, and then return to initial conditions for re-equilibration.The gradient profile needs to be optimized for the specific analytes and matrix.
Flow Rate 0.3 - 0.5 mL/min for standard 2.1 mm ID columns.Lower flow rates can sometimes improve resolution but will increase run time.
Column Temperature 30 - 50 °C.Higher temperatures can reduce viscosity and improve efficiency, but stability of the analyte and column must be considered.
Injection Volume 1 - 10 µL.Keep the injection volume as low as possible to avoid overload, especially when the sample solvent is stronger than the mobile phase.
Mass Spectrometry Detection Negative ion electrospray ionization (ESI-) is used. Multiple Reaction Monitoring (MRM) is typically employed for quantification.Common transitions for PFHxS are m/z 399 -> 80 and 399 -> 99.

Experimental Workflows and Diagrams

Troubleshooting Workflow for Chromatographic Peak Issues

The following diagram illustrates a logical workflow for troubleshooting common peak problems encountered during the analysis of this compound.

Caption: A flowchart for troubleshooting common chromatographic peak issues.

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 1H,1H,2H,2H-Perfluorohexanesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of analytical methodologies for the quantitative analysis of 1H,1H,2H,2H-Perfluorohexanesulfonic acid (4:2 FTS), a member of the per- and polyfluoroalkyl substances (PFAS) family. The primary methods covered are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, Combustion Ion Chromatography (CIC) is discussed as a complementary technique for total organic fluorine screening. This document is intended for researchers, scientists, and drug development professionals seeking to select and validate appropriate analytical methods for this compound.

Data Presentation: A Comparative Overview of Analytical Techniques

The selection of an analytical method for 4:2 FTS depends on various factors, including the required sensitivity, selectivity, sample matrix, and the specific research question. The following tables summarize the key performance characteristics of the discussed methods.

Table 1: Performance Comparison of Analytical Techniques for 4:2 FTS

ParameterLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)Combustion Ion Chromatography (CIC)
Principle Separation by liquid chromatography followed by mass analysis of the parent ion and its fragments.Separation of volatile compounds by gas chromatography followed by mass analysis. Requires derivatization for non-volatile analytes.Combustion of the sample to convert all organic fluorine to hydrogen fluoride (B91410), followed by quantification using ion chromatography.
Specificity for 4:2 FTS HighHigh (with appropriate derivatization and chromatographic separation)Low (measures total organic fluorine)
Limit of Detection (LOD) Low ng/L to sub-ng/L range.[1][2]Generally higher than LC-MS/MS for non-volatile compounds; specific data for 4:2 FTS is limited. For related volatile PFAS (fluorotelomer alcohols), LODs in the low ng/L range have been reported after derivatization.[3]~2.5 ng/mL (as fluoride).[4]
Limit of Quantification (LOQ) Low ng/L range.[1][2][5]Specific data for 4:2 FTS is limited. For related volatile PFAS, LOQs are in the low ng/L range.[3]5 ng/L for total adsorbable organic fluorine.[6]
Accuracy/Recovery Typically 70-130%.[7][8] EPA Method 533 specifies 70-130% for most analytes.[7] A study using a direct injection method showed recoveries of 84-113% for a range of PFAS including 4:2 FTS.[2]Recoveries for PFAS can be variable and are dependent on the efficiency of the derivatization step.Recoveries of 80-120% for total organic fluorine have been reported.[4]
Precision (%RSD) Generally <20%.[9]Typically <15-20% for validated methods.Good precision for total fluorine measurement.
Sample Throughput High, especially with direct injection methods.Lower, due to the potential need for a derivatization step.Moderate to high.
Primary Application Targeted quantification of 4:2 FTS and other PFAS in various matrices.Analysis of volatile and semi-volatile PFAS. Can be used for 4:2 FTS after derivatization.Screening tool for total organic fluorine content.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical technique. This section outlines the typical experimental protocols for the analysis of 4:2 FTS using LC-MS/MS, GC-MS, and CIC.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most common and widely accepted method for the quantification of 4:2 FTS in various environmental and biological matrices due to its high sensitivity and specificity.[2]

1. Sample Preparation (Solid Phase Extraction - SPE) as per EPA Method 533: [7][10][11]

  • A 250 mL water sample is fortified with isotopically labeled surrogates.

  • The sample is passed through a weak anion exchange (WAX) solid phase extraction cartridge.

  • Interferences are removed by washing the cartridge with a buffered solution.

  • The analytes are eluted with a small volume of a basic methanolic solution.

  • The eluate is concentrated, and an internal standard is added prior to analysis.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of an aqueous solution (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is typically employed.[1]

  • Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is used.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is utilized for targeted quantification. This involves monitoring the transition of the precursor ion (the deprotonated molecule of 4:2 FTS) to one or more specific product ions.[8]

  • Precursor Ion for 4:2 FTS: m/z 327.

  • Product Ions for 4:2 FTS: Common product ions include m/z 307 and m/z 81.[12]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds. For non-volatile compounds like 4:2 FTS, a derivatization step is necessary to increase their volatility.

1. Sample Preparation and Derivatization:

  • Extraction: Similar to LC-MS/MS, an extraction step such as SPE may be required to isolate the analyte from the sample matrix.

  • Derivatization: The sulfonic acid group of 4:2 FTS needs to be converted to a less polar, more volatile functional group. This can be achieved through various reactions, such as esterification or amidation.

2. Gas Chromatography (GC) Conditions:

  • Column: A non-polar or semi-polar capillary column is typically used.

  • Carrier Gas: Helium is the most common carrier gas.

  • Injection Mode: Splitless injection is often used for trace analysis.

  • Temperature Program: A temperature gradient is used to separate the analytes based on their boiling points.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) or Chemical Ionization (CI) can be used.

  • Analysis Mode: Selected Ion Monitoring (SIM) is often employed for targeted analysis to enhance sensitivity.

Combustion Ion Chromatography (CIC)

CIC is a technique used for the determination of total organic fluorine (TOF) or adsorbable organic fluorine (AOF) in a sample. It serves as a screening tool to assess the overall PFAS contamination rather than quantifying individual compounds.[13]

1. Sample Preparation (for AOF):

  • The water sample is passed through a cartridge containing activated carbon to adsorb organic compounds.

  • Inorganic fluoride is removed by rinsing the cartridge with a nitrate (B79036) solution.

2. Combustion:

  • The activated carbon with the adsorbed organic fluorine is combusted in a high-temperature furnace (typically 900-1100°C) in the presence of oxygen and steam.[14]

  • This process converts all organically bound fluorine into hydrogen fluoride (HF) gas.

3. Absorption and Ion Chromatography (IC) Analysis:

  • The HF gas is trapped in an aqueous absorption solution.

  • The concentration of fluoride in the absorption solution is then determined by ion chromatography with conductivity detection.[13]

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the described analytical methods.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Water Sample (250 mL) Fortification Fortify with Isotopically Labeled Surrogates Sample->Fortification SPE Solid Phase Extraction (WAX Cartridge) Fortification->SPE Wash Wash Cartridge SPE->Wash Elution Elute with Basic Methanol Wash->Elution Concentration Concentrate Eluate Elution->Concentration IS_Addition Add Internal Standard Concentration->IS_Addition LC Liquid Chromatography (C18 Column) IS_Addition->LC MSMS Tandem Mass Spectrometry (ESI-, MRM) LC->MSMS Quantification Quantification of 4:2 FTS MSMS->Quantification GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Water Sample Extraction Extraction (e.g., SPE) Sample->Extraction Derivatization Derivatization (e.g., Esterification) Extraction->Derivatization GC Gas Chromatography Derivatization->GC MS Mass Spectrometry (EI or CI, SIM) GC->MS Quantification Quantification of 4:2 FTS Derivative MS->Quantification CIC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Water Sample Adsorption Adsorption onto Activated Carbon Sample->Adsorption Rinse Rinse to Remove Inorganic Fluoride Adsorption->Rinse Combustion Combustion (900-1100°C) Rinse->Combustion Absorption Absorption of HF Gas Combustion->Absorption IC Ion Chromatography Absorption->IC Quantification Quantification of Total Organic Fluorine IC->Quantification

References

A Comparative Analysis of 1H,1H,2H,2H-Perfluorohexanesulfonic Acid (6:2 FTSA) and Perfluorohexanesulfonic Acid (PFHxS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of 1H,1H,2H,2H-Perfluorohexanesulfonic acid (6:2 FTSA) and Perfluorohexanesulfonic acid (PFHxS), two prominent compounds within the vast family of per- and polyfluoroalkyl substances (PFAS). This analysis is supported by experimental data to highlight their distinct physicochemical properties, toxicokinetics, and toxicological profiles.

Physicochemical Properties

The structural differences between 6:2 FTSA, a polyfluoroalkyl substance, and PFHxS, a perfluoroalkyl substance, fundamentally influence their behavior in biological and environmental systems. 6:2 FTSA possesses a partially fluorinated structure with a hydrogenated spacer, while PFHxS has a fully fluorinated carbon chain.[1]

PropertyThis compound (6:2 FTSA)Perfluorohexanesulfonic acid (PFHxS)
CAS Number 27619-97-2355-46-4
Molecular Formula C6HF13CH2CH2SO3HC6HF13O3S
Molar Mass Not explicitly found400.11 g/mol [2]
Water Solubility 8.55x10⁻⁴ mol/L (at 20 °C)[3]6.2 mg/L (25 °C)[2]
pKa 1.31[3]-3.45[2]
Physical State Not explicitly foundSolid white powder (for its potassium salt)[4]

Environmental Fate and Transport

The environmental journey of these two compounds differs significantly, largely due to their structural disparities.

6:2 FTSA is known to be biodegradable under aerobic conditions.[5] It can be transformed into other compounds, including 6:2 fluorotelomer alcohol (6:2 FTOH) and ultimately shorter-chain perfluoroalkyl carboxylic acids (PFCAs).[5][6] However, it is persistent in anaerobic environments.[3] Sorption to soil and sediment is a key process, influenced by organic matter content and pH.[3] Compared to PFHxS, 6:2 FTSA tends to be slightly less strongly bound to soil.[3]

PFHxS , being a perfluorinated compound, is highly resistant to degradation.[7] Its strong carbon-fluorine bonds contribute to its extreme persistence in the environment.[7] This persistence is a hallmark of perfluoroalkyl substances.

Toxicokinetics and Bioaccumulation

The way these substances are absorbed, distributed, metabolized, and excreted in living organisms shows notable differences.

6:2 FTSA has demonstrated a potential for bioaccumulation, although it is generally considered to have a lower bioaccumulation potential than long-chain perfluoroalkyl acids.[8][9] Studies in fish have shown that while tissue concentrations of 6:2 FTSA can increase initially, elimination rates appear to increase with exposure, leading to a rapid decrease in tissue concentrations.[10] Biotransformation of 6:2 FTSA into other more water-soluble PFAS has been observed in fish.[10] In mice, 6:2 FTSA was detected at high levels in serum and very high levels in the liver, indicating bioaccumulation potential and slow elimination.[8][9]

PFHxS is known for its bioaccumulative properties and has a remarkably long half-life in humans, estimated to be around 5.3 years.[2] This is longer than both its longer-chain and shorter-chain counterparts like PFOS and PFBS.[2] PFHxS binds to proteins in the blood, particularly albumin.[2][11] Unlike many other persistent organic pollutants, PFAAs like PFHxS do not have a high affinity for fatty tissues but distribute primarily to the liver, blood serum, and kidneys.[12]

ParameterThis compound (6:2 FTSA)Perfluorohexanesulfonic acid (PFHxS)
Bioconcentration Factor (BCF) in fish <40[5]Data not directly comparable, but generally considered more bioaccumulative than 6:2 FTSA.
Dietary Biomagnification Factor (BMF) 0.295[5]Biomagnification does occur, with BMFs >1 reported.[7]
Half-life in humans Not found~5.3 years[2]

Toxicological Effects

Both 6:2 FTSA and PFHxS have been shown to exert toxic effects, although the nature and potency of these effects can differ.

6:2 FTSA has been shown to be less acutely toxic to aquatic organisms compared to PFOS.[5] In mammalian studies, 6:2 FTSA induced liver weight increase, inflammation, and necrosis in mice at a dose of 5 mg/kg/day for 28 days.[8][9] Interestingly, while PFOS and PFOA are known to activate peroxisome proliferator-activated receptor α (PPARα), 6:2 FTSA was found to increase PPARγ and related proteins.[8][9]

PFHxS is considered a persistent, bioaccumulative, and toxic substance.[5] While specific aquatic toxicity data is limited, it is generally understood that long-chain PFAS are more toxic than short-chain ones.[5][13] In humans, exposure to PFHxS has been associated with various health outcomes, though evidence is still developing.[2] Animal studies have shown that PFHxS can affect lipid metabolism and cause liver damage.[14] Developmental neurotoxicity has also been observed in mice exposed to PFHxS.[14]

EffectThis compound (6:2 FTSA)Perfluorohexanesulfonic acid (PFHxS)
Aquatic Toxicity (Acute LC50) >108 mg/L (Rainbow Trout)[5]Limited data available for direct comparison.[5]
Hepatotoxicity (in mice) Induced liver weight increase, inflammation, and necrosis.[8][9]Affects lipid metabolism and can cause liver damage.[14]
Neurotoxicity Inhibited neurite outgrowth in in vitro studies.[15]Developmental neurotoxicant in mice.[14]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for reproducibility and further research.

Aquatic Toxicity Testing of 6:2 FTSA

The acute aquatic toxicity of 6:2 FTSA was evaluated using rainbow trout. The test was conducted for 96 hours, and the LC50 (the concentration lethal to 50% of the test organisms) was determined to be greater than 108 mg/L. No mortality or sublethal effects were observed at the limit test concentration.[5]

Hepatotoxicity Study of 6:2 FTSA in Mice

Adult male mice were exposed to 5 mg/kg/day of 6:2 FTSA for 28 days to investigate its hepatotoxicological effects. Following the exposure period, serum and liver tissues were collected for analysis. Histopathological analysis of liver sections was performed to identify inflammation and necrosis. Gene expression analysis was also conducted to understand the molecular mechanisms of toxicity.[8][9]

The following diagram illustrates the general workflow for such a toxicological study.

Experimental_Workflow cluster_animal_exposure Animal Exposure Phase cluster_sample_collection Sample Collection & Analysis Animal_Model Adult Male Mice Dosing Oral Gavage (5 mg/kg/day 6:2 FTSA) Animal_Model->Dosing Duration 28 Days Dosing->Duration Sacrifice Euthanasia Duration->Sacrifice Post-Exposure Tissue_Collection Serum & Liver Collection Sacrifice->Tissue_Collection Histopathology Histopathological Analysis (H&E Staining) Tissue_Collection->Histopathology Gene_Expression Gene Expression Profiling (RNA Sequencing) Tissue_Collection->Gene_Expression

Caption: General experimental workflow for a 28-day oral toxicity study in mice.

Signaling Pathway

The following diagram depicts a simplified hypothetical signaling pathway based on these findings.

PPARg_Signaling FTSA 6:2 FTSA PPARg PPARγ FTSA->PPARg Activates Target_Genes Target Genes (e.g., related to adipogenesis, inflammation) PPARg->Target_Genes Regulates Transcription Biological_Response Biological Response (e.g., Liver Inflammation, Necrosis) Target_Genes->Biological_Response Leads to

Caption: Hypothetical signaling pathway of 6:2 FTSA-induced hepatotoxicity via PPARγ activation.

References

Navigating the Analytical Maze: An Inter-Laboratory Comparison for the Measurement of 1H,1H,2H,2H-Perfluorohexanesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and analytical scientists on the current state of inter-laboratory performance for the measurement of 1H,1H,2H,2H-Perfluorohexanesulfonic acid (6:2 FTSA), a prominent member of the per- and polyfluoroalkyl substances (PFAS) family. This document provides a comparative overview of analytical methodologies and the corresponding quantitative data from various studies, offering insights into the precision and reliability of current analytical methods.

The increasing concern over the environmental and health impacts of PFAS has led to a growing demand for robust and reproducible analytical methods. This compound (6:2 FTSA) is a significant fluorotelomer-derived compound that has been detected in various environmental matrices. This guide summarizes findings from inter-laboratory studies to aid researchers, scientists, and drug development professionals in evaluating and selecting appropriate analytical strategies.

Quantitative Performance Across Laboratories

The precision of 6:2 FTSA measurements in inter-laboratory studies is often reported as the coefficient of variation (CV) or relative standard deviation (RSD). These metrics provide a standardized measure of the variability in results among different laboratories. A lower CV or RSD indicates better agreement and higher precision.

A key inter-laboratory assessment coordinated by the United Nations Environment Programme (UNEP) provides valuable data on the performance of laboratories analyzing for a range of PFAS, including 6:2 FTSA.[1] In a test solution, the CV for 6:2 FTSA was found to be 16%.[1] This level of variability highlights the challenges associated with achieving consistent quantification of this analyte across different analytical setups.

ParameterValueMatrixStudy
Coefficient of Variation (CV)16%Test SolutionUNEP Interlaboratory Assessment (2018/2019)[1]

It is important to note that the complexity of the sample matrix can significantly influence the variability of results. While the UNEP study provides a baseline in a controlled test solution, performance in environmental matrices like water, soil, or biological tissues can be expected to show higher variability.

Experimental Protocols: A Closer Look

The most common analytical technique for the determination of 6:2 FTSA and other PFAS is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3] This powerful technique allows for the separation, identification, and quantification of target analytes at very low concentrations. The United States Environmental Protection Agency (EPA) has developed standardized methods for PFAS analysis in drinking water, namely EPA Method 537.1 and EPA Method 533, which are also widely adapted for other water matrices.[4][5]

Sample Preparation: Solid Phase Extraction (SPE)

A critical step in the analytical workflow is sample preparation, which typically involves solid-phase extraction (SPE) to concentrate the analytes and remove potential interferences from the sample matrix.[6][7]

Key Steps in SPE for Water Samples:

  • Cartridge Conditioning: The SPE cartridge is conditioned with a solvent, typically methanol, followed by reagent water to prepare the sorbent for sample loading.

  • Sample Loading: A measured volume of the water sample is passed through the conditioned SPE cartridge. The PFAS analytes, including 6:2 FTSA, are retained on the sorbent material.

  • Washing: The cartridge is washed with a solution to remove any co-adsorbed interfering compounds.

  • Elution: The retained PFAS are eluted from the cartridge using a small volume of an appropriate solvent, such as methanol.

  • Concentration and Reconstitution: The eluate is often evaporated to near dryness and then reconstituted in a known volume of a solvent compatible with the LC-MS/MS system.

Instrumental Analysis: LC-MS/MS

The prepared sample extract is then injected into the LC-MS/MS system.

  • Liquid Chromatography (LC): The analytes are separated based on their physicochemical properties as they pass through a chromatographic column.

  • Tandem Mass Spectrometry (MS/MS): Following separation by LC, the analytes are ionized and detected by the mass spectrometer. The use of tandem mass spectrometry provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the analysis of 6:2 FTSA in water samples.

6_2_FTSA_Analysis_Workflow Sample Water Sample Collection SPE_Condition SPE Cartridge Conditioning Sample_Loading Sample Loading SPE_Condition->Sample_Loading Conditioned Cartridge Washing Cartridge Washing Sample_Loading->Washing Loaded Cartridge Elution Analyte Elution Washing->Elution Cleaned Cartridge Concentration Concentration & Reconstitution Elution->Concentration Eluate LC_MSMS LC-MS/MS Analysis Concentration->LC_MSMS Reconstituted Extract Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing

Caption: A generalized workflow for the analysis of 6:2 FTSA in water samples.

Conclusion

The inter-laboratory data for this compound (6:2 FTSA) indicates a moderate level of variability, underscoring the importance of standardized methods and rigorous quality control. The prevalent use of LC-MS/MS combined with solid-phase extraction provides a sensitive and selective approach for its quantification. For researchers and scientists, understanding the nuances of the analytical methodologies and the expected inter-laboratory performance is crucial for generating reliable and comparable data. As regulatory scrutiny of PFAS continues to increase, participation in proficiency testing and adherence to validated methods will be paramount in ensuring data quality and consistency across the scientific community.

References

Performance Showdown: A Comparative Guide to SPE Cartridges for 1H,1H,2H,2H-Perfluorohexanesulfonic Acid (4:2 FTS) Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of per- and polyfluoroalkyl substances (PFAS) analysis, the efficient extraction of these compounds is paramount. This guide provides a detailed comparison of the performance of various Solid-Phase Extraction (SPE) cartridges for the extraction of 1H,1H,2H,2H-Perfluorohexanesulfonic acid (4:2 FTS), a prominent emerging PFAS compound.

The selection of an appropriate SPE cartridge is a critical step that significantly influences the accuracy, precision, and sensitivity of analytical methods. This report synthesizes performance data from various manufacturers' application notes and technical documents to offer a comparative overview of popular SPE cartridges, with a focus on Weak Anion Exchange (WAX) and mixed-mode sorbents.

Comparative Performance of SPE Cartridges for 4:2 FTS Extraction

The following table summarizes the quantitative performance data for the extraction of this compound (4:2 FTS) using different commercially available SPE cartridges. It is important to note that this data is compiled from individual manufacturer's studies, and while efforts have been made to select comparable datasets, the experimental conditions may not be identical.

SPE CartridgeSorbent TypeRecovery (%)Relative Standard Deviation (%RSD)Sample Matrix
Restek Resprep PFAS Weak Anion Exchange + Graphitized Carbon Black1045Reagent Water
Agilent Bond Elut PFAS WAX Weak Anion Exchange105Not SpecifiedDrinking Water
Waters Oasis WAX Weak Anion Exchange~90-100<10Drinking Water
Phenomenex Strata™ PFAS Weak Anion Exchange + Graphitized Carbon BlackSee Note 1See Note 1Wastewater, Groundwater, Surface Water
Phenomenex Strata®-X-AW Weak Anion ExchangeSee Note 1See Note 1Wastewater, Groundwater, Surface Water

Note 1: A direct numerical recovery and %RSD for 4:2 FTS was not provided in the compared study. However, a qualitative comparison of absolute recovery in various water matrices showed that the stacked Strata™ PFAS cartridge and the Strata®-X-AW cartridge followed by dispersive SPE with graphitized carbon black (dSPE GCB) provided equivalent performance for 4:2 FTS[1].

Experimental Workflows and Protocols

A generalized experimental workflow for the solid-phase extraction of 4:2 FTS is depicted below. This is followed by detailed, cartridge-specific protocols as described in the respective manufacturer's literature.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction cluster_analysis Analysis Sample Aqueous Sample Spike Spike with Internal Standards Sample->Spike Condition Condition Cartridge Spike->Condition Equilibrate Equilibrate Cartridge Condition->Equilibrate Load Load Sample Equilibrate->Load Wash Wash Cartridge Load->Wash Elute Elute Analytes Wash->Elute Concentrate Concentrate Eluate Elute->Concentrate Reconstitute Reconstitute in Solvent Concentrate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

A generalized workflow for the solid-phase extraction of 4:2 FTS.
Detailed Experimental Protocols

1. Waters Oasis WAX SPE Protocol (adapted from EPA Method 533)

This protocol is designed for the extraction of a broad range of PFAS, including 4:2 FTS, from drinking water.[2]

  • Cartridge Conditioning:

    • Add 15 mL of methanol (B129727) to the Oasis WAX cartridge.

    • Let the methanol drain by gravity until the sorbent bed is just exposed.

    • Add 15 mL of reagent water to the cartridge.

    • Let the water drain by gravity until the sorbent bed is just exposed. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the 250 mL water sample onto the conditioned cartridge at a flow rate of approximately 10-15 mL/min.

  • Cartridge Washing:

    • After the entire sample has passed through, wash the cartridge with 15 mL of a 25 mM ammonium (B1175870) acetate (B1210297) buffer at pH 4.

    • Dry the cartridge under vacuum for 5-10 minutes.

  • Elution:

  • Concentration and Reconstitution:

    • Concentrate the eluate to dryness under a gentle stream of nitrogen at 60-65 °C.

    • Reconstitute the residue in 1 mL of 96:4 (v/v) methanol:water.

2. Agilent Bond Elut PFAS WAX SPE Protocol

This protocol is suitable for the extraction of PFAS from drinking water.[3]

  • Cartridge Conditioning:

    • Place the Bond Elut PFAS WAX cartridges on a vacuum manifold.

    • Rinse each cartridge with 10 mL of methanol.

    • Rinse each cartridge with 10 mL of 0.1 M phosphate (B84403) buffer.

  • Sample Loading:

    • Fill the reservoirs with 60 mL of the 250 mL sample and adjust the flow rate to approximately 5 mL/min.

    • Repeat the filling step until the entire sample has been transferred.

  • Cartridge Washing:

    • After the sample has passed through, wash the cartridge with 10 mL of reagent water.

    • Dry the cartridge under high vacuum for 5 minutes.

  • Elution:

    • Rinse the sample bottles and reservoirs with 5 mL of 2% ammonium hydroxide in methanol and elute through the cartridges.

    • Repeat the elution with a second 5 mL portion of 2% ammonium hydroxide in methanol.

  • Concentration and Reconstitution:

    • Evaporate the 10 mL extracts under a gentle stream of nitrogen at 55-60 °C until dry.

    • Reconstitute the extract in 1 mL of 80/20 (v/v) methanol/water.

3. Restek Resprep PFAS SPE Protocol (Dual-Bed WAX/Carbon)

This protocol utilizes a dual-bed cartridge for simultaneous extraction and cleanup of PFAS from various water matrices.

  • Cartridge Conditioning:

    • Rinse the Resprep PFAS cartridge with 15 mL of 1% ammonium hydroxide in methanol.

    • Rinse with 5 mL of 0.3 M formic acid in water.

  • Sample Loading:

    • Load the sample onto the SPE cartridge dropwise at a flow rate of 5 mL/min.

  • Cartridge and Bottle Rinsing:

    • Rinse the sample bottle with 5 mL of deionized water and load it onto the cartridge. Repeat this step.

    • Rinse the bottle with 5 mL of 1:1 (v/v) 0.1 M formic acid:methanol and load it onto the cartridge.

  • Drying:

    • Flow nitrogen through the cartridge for 15 minutes.

  • Elution:

    • Rinse the sample bottle with 5 mL of 1% ammonium hydroxide in methanol and elute into a collection vessel.

  • Post-Elution Addition:

    • Add 25 µL of concentrated acetic acid to the eluate.

Concluding Remarks

The selection of an SPE cartridge for the extraction of this compound (4:2 FTS) is a critical decision that impacts data quality. Weak Anion Exchange (WAX) sorbents, either alone or in combination with graphitized carbon, have demonstrated high recovery and good reproducibility for this analyte. The data presented in this guide, compiled from manufacturer-provided documentation, indicates that Waters Oasis WAX, Agilent Bond Elut PFAS WAX, and Restek Resprep PFAS cartridges are all capable of achieving excellent recovery for 4:2 FTS.

Researchers should consider the specific requirements of their sample matrix and analytical instrumentation when selecting an SPE cartridge. The detailed protocols provided herein offer a starting point for method development and optimization. For complex matrices, dual-bed cartridges that combine WAX and carbon sorbents may offer a streamlined workflow for simultaneous extraction and cleanup. It is always recommended to perform in-house validation to ensure the chosen SPE method meets the specific performance criteria of the intended application.

References

A Comparative Analysis of the Toxicological Profiles of Short-Chain and Long-Chain Perfluoroalkyl Sulfonic Acids

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the distinct toxicities of short- and long-chain perfluoroalkyl sulfonic acids (PFSAs), supported by quantitative data, detailed experimental methodologies, and mechanistic insights.

Perfluoroalkyl and polyfluoroalkyl substances (PFAS) are a large class of synthetic chemicals characterized by their exceptional persistence in the environment and biological systems. Within this class, perfluoroalkyl sulfonic acids (PFSAs) have garnered significant scientific and regulatory attention due to their widespread detection in wildlife and humans, and their association with a range of adverse health effects. A key determinant of the toxicological properties of PFSAs is the length of their perfluorinated carbon chain. This guide provides a detailed comparison of the toxicity of short-chain (≤ 5 carbons) and long-chain (≥ 6 carbons) PFSAs, focusing on two representative compounds: perfluorobutane sulfonic acid (PFBS) as a short-chain example and perfluorooctane (B1214571) sulfonic acid (PFOS) as a long-chain example.

Quantitative Toxicity Data

The following table summarizes key quantitative toxicity data for PFBS and PFOS from various experimental studies. Long-chain PFSAs, such as PFOS, generally exhibit higher toxicity, as indicated by lower LD50, NOAEL, and LOAEL values, compared to their short-chain counterparts like PFBS.

Toxicity EndpointShort-Chain PFSA: Perfluorobutane Sulfonate (PFBS)Long-Chain PFSA: Perfluorooctane Sulfonate (PFOS)Reference Species
Acute Oral LD50 >2000 mg/kg251 mg/kg (males), 271 mg/kg (females)Rat
90-Day Oral NOAEL 60 mg/kg/day (males)0.05 mg/kg/dayRat
90-Day Oral LOAEL 200 mg/kg/day (males, based on hematological effects)0.15 mg/kg/dayRat
Developmental Toxicity NOAEL 100 mg/kg/day0.1 mg/kg/dayRat[1]
Developmental Toxicity LOAEL 300 mg/kg/day0.3 mg/kg/dayRat
Zebrafish Developmental Toxicity (BMC) Not consistently observed at concentrations up to 100 µM7.48 µMZebrafish (Danio rerio)[2]

LD50: Median Lethal Dose; NOAEL: No Observed Adverse Effect Level; LOAEL: Lowest Observed Adverse Effect Level; BMC: Benchmark Concentration.

Experimental Protocols

The data presented in this guide are derived from standardized toxicological studies. Below are detailed methodologies for key experiments cited.

Rodent Oral Gavage Toxicity Study

This protocol is a generalized representation of subchronic oral toxicity studies conducted in rodents to assess the effects of PFSA exposure.[3][4][5]

  • Test Species: Sprague-Dawley rats or C57BL/6 mice, typically 6-8 weeks old at the start of the study.

  • Animal Husbandry: Animals are housed in controlled conditions with a 12-hour light/dark cycle, and access to standard chow and water ad libitum, except during dosing.

  • Dose Administration: The test substance (PFBS or PFOS) is administered daily via oral gavage. The compound is typically dissolved or suspended in a vehicle such as deionized water, corn oil, or a 0.5% Tween-20 solution. A control group receives the vehicle only.

  • Dose Groups: A minimum of three dose levels and a concurrent control group are used, with at least 10 animals per sex per group.

  • Duration: For subchronic studies, the duration is typically 28 or 90 days.

  • Endpoints Monitored:

    • Clinical Observations: Daily checks for signs of toxicity, morbidity, and mortality.

    • Body Weight and Food Consumption: Measured weekly.

    • Hematology and Clinical Chemistry: Blood samples are collected at termination to analyze a panel of parameters, including red and white blood cell counts, hemoglobin, hematocrit, and markers of liver and kidney function.

    • Organ Weights: At necropsy, major organs (liver, kidneys, spleen, thymus, etc.) are weighed.

    • Histopathology: Tissues from all major organs are preserved, sectioned, stained, and examined microscopically for pathological changes.

Zebrafish Developmental Toxicity Assay

The zebrafish model is increasingly used for medium-throughput screening of the developmental toxicity of chemicals.[2][6][7][8][9]

  • Test Organism: Zebrafish (Danio rerio) embryos.

  • Exposure System: Embryos are individually placed in wells of a multi-well plate.

  • Exposure Solution: The test compound is dissolved in embryo medium, often with a small amount of a solvent like DMSO. A solvent control group is included.

  • Exposure Period: Exposure typically starts at 6 hours post-fertilization (hpf) and continues until 120 hpf (5 days post-fertilization). The exposure solutions are renewed daily.

  • Concentrations: A range of concentrations is tested to establish a concentration-response relationship.

  • Endpoints Evaluated: At the end of the exposure period, larvae are examined for a variety of morphological and developmental endpoints, including:

    • Mortality

    • Hatching success

    • Swim bladder inflation

    • Pericardial and yolk sac edema

    • Craniofacial abnormalities

    • Spinal curvature

    • Overall growth (length)

  • Data Analysis: The data are used to determine the benchmark concentration (BMC), which is the concentration that causes a specified level of response (e.g., 10% incidence of malformations).

Mechanistic Insights: Disruption of Thyroid Hormone Synthesis

One of the key mechanisms through which PFSAs exert their toxicity is by disrupting the synthesis of thyroid hormones. This process involves multiple steps, from iodine uptake to the final production of thyroxine (T4) and triiodothyronine (T3). The following diagram illustrates the key points of interference by PFSAs in this pathway.[10][11][12][13][14]

PFAS_Thyroid_Disruption cluster_follicle_cell Thyroid Follicular Cell cluster_bloodstream Bloodstream cluster_pfas PFAS Interference NIS Sodium-Iodide Symporter (NIS) Iodide_in Iodide (I-) TPO Thyroperoxidase (TPO) Iodide_in->TPO Oxidation MIT_DIT MIT & DIT TPO->MIT_DIT Organification TG Thyroglobulin (TG) TG->TPO Iodination T3_T4 T3 & T4 MIT_DIT->T3_T4 Coupling T3_T4_blood T3 & T4 T3_T4->T3_T4_blood Secretion Iodide_blood Iodide (I-) Iodide_blood->NIS PFAS PFSAs PFAS->NIS Inhibition PFAS->TPO Inhibition PFAS->TG Binding Interference

PFAS disruption of thyroid hormone synthesis.

Conclusion

The available evidence clearly indicates that the toxicity of perfluoroalkyl sulfonic acids is significantly influenced by their carbon chain length. Long-chain PFSAs like PFOS are demonstrably more toxic and bioaccumulative than their short-chain counterparts such as PFBS. This is reflected in lower acute toxicity thresholds and the observation of adverse effects at much lower concentrations in subchronic and developmental studies. However, it is crucial to note that short-chain PFSAs are not inert and have been associated with health effects, particularly at higher doses. Their increased mobility in the environment also presents a unique set of challenges for environmental remediation and public health. The disruption of thyroid hormone synthesis is a critical mechanism of PFSA toxicity, with longer-chain compounds generally exhibiting a greater potential for interference. This comparative guide underscores the importance of considering chain length in the risk assessment and regulation of this persistent class of environmental contaminants. Further research is warranted to fully elucidate the long-term health consequences of exposure to the expanding variety of short-chain PFAS.

References

Comparative Guide to Certified Reference Materials for 1H,1H,2H,2H-Perfluorohexanesulfonic Acid (4:2 FTSA)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of per- and polyfluoroalkyl substances (PFAS), the selection of a high-quality certified reference material (CRM) is paramount for ensuring the accuracy and reliability of experimental data. This guide provides a comparative overview of commercially available CRMs for 1H,1H,2H,2H-Perfluorohexanesulfonic acid (also known as 4:2 fluorotelomer sulfonate or 4:2 FTSA), a significant short-chain PFAS.

Product Performance Comparison

The key performance indicators for a CRM are its certified concentration and uncertainty, purity, and traceability to national or international standards. Most reputable suppliers produce their CRMs under an ISO 17034 accredited quality system, which ensures the competence of the manufacturer and the reliability of the certified values. Furthermore, the characterization of these materials is often performed in laboratories accredited to ISO/IEC 17025.[1] For instance, Sigma-Aldrich's TraceCERT® CRMs are certified in accordance with ISO/IEC 17025 and ISO 17034 and are traceable to primary materials from a National Metrology Institute (NMI).[2]

The choice of a CRM will also depend on the specific application and the analytical technique employed, most commonly Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The matrix of the CRM (e.g., methanol (B129727), water) and its concentration are critical factors to consider for compatibility with the chosen analytical method.

Table 1: Comparison of Certified Reference Materials for this compound (4:2 FTSA)

SupplierProduct Name/NumberFormatConcentrationMatrixCAS NumberKey Features
LGC Standards DRE-C15986903NeatNot ApplicableNot Applicable757124-72-4Produced under ISO/IEC 17025.[1]
Sigma-Aldrich TraceCERT® (Various)SolutionVaries (e.g., 10 µg/mL)Methanol757124-72-4Produced and certified in accordance with ISO/IEC 17025 and ISO 17034; Traceable to NMI primary material.[2]
AccuStandard (Various)SolutionVaries (e.g., 100 µg/mL)Methanol355-46-4 (for PFHxS)Certified Reference Material under ISO 17034.[3] Note: While a direct listing for 4:2 FTSA was not found, AccuStandard provides a wide range of PFAS standards.
FUJIFILM Wako 169-29601StandardNot specifiedNot specified757124-72-4For environmental analysis.[4]
Cambridge Isotope Laboratories CDLM-10753-1.2Solution50 µg/mLMethanol27619-93-8 (unlabeled)Isotopically labeled (¹³C₂, D₄) standard for use as an internal standard.

Experimental Protocols

The analysis of 4:2 FTSA in various matrices typically involves sample preparation followed by LC-MS/MS analysis. The following is a generalized experimental protocol based on established methods such as EPA Method 1633.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common technique for the extraction and concentration of PFAS, including 4:2 FTSA, from aqueous samples.

  • Sample Fortification: Spike the water sample with an isotopically labeled internal standard corresponding to 4:2 FTSA to correct for matrix effects and recovery losses.

  • Cartridge Conditioning: Condition a weak anion exchange (WAX) SPE cartridge by passing methanol followed by reagent water.

  • Sample Loading: Load the fortified water sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a mild solvent to remove interferences.

  • Elution: Elute the retained analytes, including 4:2 FTSA, with a suitable solvent mixture, such as methanol with a small percentage of ammonium (B1175870) hydroxide.

  • Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a known volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Analytical Column: A C18 reversed-phase column is commonly used. To mitigate background contamination from the LC system, a delay column installed before the injector is recommended.[5]

    • Mobile Phase A: Typically an aqueous solution with a buffer, such as ammonium acetate.

    • Mobile Phase B: An organic solvent, usually methanol.

    • Gradient: A gradient elution is employed to separate the target analytes.

  • Mass Spectrometric Detection:

    • Mass Spectrometer: A triple quadrupole mass spectrometer is most commonly used for its high sensitivity and selectivity.

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. The transitions for 4:2 FTSA would be specific precursor and product ions. For example, a potential transition could be m/z 327 > 307.[6]

Visualizations

Experimental Workflow for 4:2 FTSA Analysis

The following diagram illustrates a typical workflow for the analysis of 4:2 FTSA in an environmental water sample.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Water Sample fortify Fortify with Isotopically Labeled Internal Standard sample->fortify spe Solid-Phase Extraction (SPE) fortify->spe elute Elution spe->elute concentrate Concentration & Reconstitution elute->concentrate lc_separation LC Separation (C18 Column) concentrate->lc_separation ms_detection MS/MS Detection (Negative ESI, MRM) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Typical workflow for 4:2 FTSA analysis.
Logical Relationship in Quantitative Analysis

The following diagram illustrates the logical relationship between the certified reference material, the analytical instrument, and the final reported concentration of 4:2 FTSA.

logical_relationship crm Certified Reference Material (Known Concentration) calibration Calibration Curve crm->calibration Establishes instrument LC-MS/MS Instrument instrument->calibration response Instrument Response instrument->response sample Unknown Sample sample->response Generates result Reported Concentration of 4:2 FTSA calibration->result Used to Calculate response->result

Logical relationship in quantitative analysis.

References

A Comparative Guide to LC-MS and GC-MS Methods for the Analysis of 1H,1H,2H,2H-Perfluorohexanesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 1H,1H,2H,2H-Perfluorohexanesulfonic acid (also known as 4:2 fluorotelomer sulfonate or 4:2 FTS). The information presented is based on a review of established analytical methodologies and scientific literature.

Executive Summary

The analysis of this compound, a member of the per- and polyfluoroalkyl substances (PFAS) family, is predominantly performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity for ionic compounds like 4:2 FTS without the need for chemical derivatization. In contrast, Gas Chromatography-Mass Spectrometry (GC-MS) is generally more suited for volatile and non-ionic compounds. The analysis of acidic compounds such as 4:2 FTS by GC-MS necessitates a derivatization step to increase volatility, and validated methods specifically for this compound are not widely documented. This guide will delve into the experimental protocols and performance data for both techniques, highlighting the current landscape of analytical options.

Data Presentation: A Comparative Overview

The following tables summarize the key performance parameters for the analysis of this compound by LC-MS/MS. Due to the limited availability of validated methods, a direct quantitative comparison for GC-MS is not feasible at this time.

Table 1: Quantitative Performance of LC-MS/MS for this compound Analysis

ParameterReported ValuesCitation
Limit of Detection (LOD)0.03 µg/L[1]
Limit of Quantitation (LOQ)Not explicitly stated for 4:2 FTS, but generally in the low ng/L range for similar PFAS.[2][3]
Linearity Range5 – 200 ng/L[2]
Accuracy (% Recovery)84 – 113%[2]
Precision (% RSD)< 3%[1]

Note: The performance of GC-MS for this specific analyte is not well-documented in the literature. The necessity of a derivatization step introduces variability and can impact the overall accuracy and precision of the method.

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the established and preferred method for the analysis of 4:2 FTS in various matrices.[4][5]

Sample Preparation (Solid-Phase Extraction - SPE)

  • Conditioning: The SPE cartridge (e.g., Weak Anion Exchange - WAX) is conditioned with methanol (B129727) followed by reagent water.

  • Loading: The aqueous sample is passed through the conditioned cartridge.

  • Washing: The cartridge is washed with a mild solvent to remove interferences.

  • Elution: The target analyte is eluted from the cartridge using a stronger solvent, typically methanol with a modifier like ammonium (B1175870) hydroxide.

  • Concentration: The eluate is concentrated under a gentle stream of nitrogen.

  • Reconstitution: The dried extract is reconstituted in a suitable solvent (e.g., methanol/water) for LC-MS/MS analysis.

LC-MS/MS Instrumental Parameters

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Analytical Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, often with an additive like ammonium acetate (B1210297) or formic acid to improve peak shape and ionization.

  • Mass Spectrometer: A triple quadrupole mass spectrometer (MS/MS) operated in negative electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification, monitoring specific precursor-to-product ion transitions for 4:2 FTS.

Gas Chromatography-Mass Spectrometry (GC-MS)

The analysis of 4:2 FTS by GC-MS is not a routine application. Due to its ionic nature and low volatility, derivatization is a mandatory step.

Derivatization

The sulfonic acid group of 4:2 FTS must be converted into a less polar and more volatile derivative. Potential derivatization strategies, based on methods for other perfluoroalkyl sulfonates, include:

  • Esterification: Reaction with an alcohol (e.g., isopropanol) in the presence of an acid catalyst to form a sulfonate ester.

  • In-port Derivatization: Techniques like in-port arylation using diaryl iodonium (B1229267) salts have been explored for other PFAS.

GC-MS Instrumental Parameters

  • Gas Chromatograph: A gas chromatograph equipped with a suitable capillary column (e.g., a mid-polarity column).

  • Injection: Splitless injection is typically used for trace analysis.

  • Carrier Gas: Helium is the most common carrier gas.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes.

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.

  • Ionization: Electron Ionization (EI) is a common ionization technique for GC-MS.

Mandatory Visualization

experimental_workflow cluster_lcms LC-MS/MS Workflow cluster_gcms GC-MS Workflow lcms_sample Aqueous Sample lcms_spe Solid-Phase Extraction (SPE) lcms_sample->lcms_spe Enrichment lcms_analysis LC-MS/MS Analysis lcms_spe->lcms_analysis Injection lcms_data Data Processing & Quantification lcms_analysis->lcms_data gcms_sample Aqueous Sample gcms_extraction Liquid-Liquid or Solid-Phase Extraction gcms_sample->gcms_extraction gcms_derivatization Derivatization gcms_extraction->gcms_derivatization Chemical Modification gcms_analysis GC-MS Analysis gcms_derivatization->gcms_analysis Injection gcms_data Data Processing & Quantification gcms_analysis->gcms_data

Caption: Comparative experimental workflows for LC-MS/MS and GC-MS analysis.

logical_relationship node_result node_result start Analyze 4:2 FTS? ionic_compound Is the analyte ionic? start->ionic_compound validated_method Validated method available? ionic_compound->validated_method No (for GC-MS) lcms LC-MS/MS ionic_compound->lcms Yes gcms GC-MS with Derivatization validated_method->gcms Yes (in principle) research Further Method Development Required validated_method->research No (specifically for 4:2 FTS)

Caption: Decision tree for selecting an analytical method for 4:2 FTS.

Conclusion

References

A Comparative Analysis of the Bioaccumulation Potential of 1H,1H,2H,2H-Perfluorohexanesulfonic Acid (6:2 FTSA) and PFOS

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

The replacement of legacy per- and polyfluoroalkyl substances (PFAS) with shorter-chain alternatives has become a key strategy in mitigating environmental persistence and bioaccumulation. This guide provides a detailed comparison of the bioaccumulation potential of 1H,1H,2H,2H-Perfluorohexanesulfonic acid (commonly known as 6:2 FTSA), a prominent alternative, and Perfluorooctanesulfonic acid (PFOS), a legacy compound known for its high persistence and bioaccumulative properties. This comparison is based on available experimental data to inform researchers, scientists, and drug development professionals.

Quantitative Bioaccumulation Data

The bioaccumulation potential of a chemical is often quantified using metrics such as the Bioconcentration Factor (BCF), Bioaccumulation Factor (BAF), and Biomagnification Factor (BMF). The following tables summarize key experimental data for 6:2 FTSA and PFOS.

Parameter Species Tissue/Medium 6:2 FTSA Value PFOS Value Reference
Bioconcentration Factor (BCF)Aquatic OrganismsWhole Body< 40-[1]
Root BCF (BCFroot)Urban Spontaneous PlantsRoot7.6 - 17.836.0 - 83.6[2]
Biomagnification Factor (BMF)Aquatic SystemsDietary0.295-[1]
Table 1: Comparative Bioaccumulation and Bioconcentration Factors.
Parameter Species/System 6:2 FTSA Value PFOS Value Reference
Growth-Corrected Half-LifeFish23.1 - 23.5 days-[1]
Elimination Half-LifeHumansNot Available3.4 - 5.4 years[3][4]
Table 2: Comparative Toxicokinetic Parameters.

Based on the available data, 6:2 FTSA demonstrates a significantly lower potential for bioaccumulation in aquatic organisms and plants compared to PFOS.[2][5] The BCF for 6:2 FTSA in fish is reported to be less than 40, and the dietary BMF is 0.295, indicating it is unlikely to bioaccumulate or biomagnify in aquatic food webs.[1] In contrast, studies in urban plants show the root concentration factor for PFOS is substantially higher than for 6:2 FTSA.[2]

A key factor in the lower bioaccumulation of 6:2 FTSA in fish is its susceptibility to biotransformation.[6] Studies have shown that 6:2 FTSA can be metabolized into shorter, more water-soluble PFAS compounds, which facilitates more rapid elimination.[6] However, it is noteworthy that one study in mice reported that 6:2 FTSA was detected at high levels in serum and liver, suggesting a potential for bioaccumulation and slow elimination in mammalian species that warrants further investigation.[7] PFOS, a long-chain perfluoroalkyl substance, is highly persistent and has a half-life of several years in humans.[3][4][8]

Experimental Protocols

The data presented above are derived from controlled laboratory and field studies. Understanding the methodologies is crucial for interpreting the results.

Aquatic Bioaccumulation and Bioconcentration Studies (based on Hoke et al., 2015)
  • Test Organism: Rainbow trout (Oncorhynchus mykiss) are commonly used for these studies.

  • Exposure Routes:

    • Aqueous Exposure (for BCF): Fish are exposed to a constant, low concentration of the test substance (e.g., 6:2 FTSA) in the surrounding water. The study consists of an uptake phase (e.g., 42-56 days) where the chemical is present, followed by a depuration phase (e.g., 24 days or more) in clean water.

    • Dietary Exposure (for BMF): Fish are fed a diet spiked with a known concentration of the test substance. This mimics the uptake of chemicals through the food chain.

  • Sample Collection and Analysis: Water samples and whole fish tissue are collected at multiple time points during both the uptake and depuration phases. Concentrations of the PFAS are quantified using analytical techniques such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Data Calculation:

    • BCF: Calculated as the concentration of the chemical in the fish tissue divided by the concentration in the water at steady-state.

    • BMF: Calculated based on the assimilation efficiency from the diet and the depuration rate.

    • Half-life: Determined by measuring the rate of decline of the chemical concentration in the fish tissue during the depuration phase.

Plant Bioaccumulation Study (based on Zhi et al., 2022)
  • Test System: A controlled greenhouse exposure using a hydroponic (soil-free) system.[2]

  • Test Organisms: Various species of common urban spontaneous plants.[2]

  • Exposure: Plant roots are exposed to a culture solution containing a known concentration of the target PFAS compounds.[2]

  • Sample Collection and Analysis: After the exposure period, the roots and shoots of the plants are harvested separately. PFAS concentrations in the plant tissues and the culture solution are measured.[2]

  • Data Calculation:

    • Root Bioaccumulation Factor (BCFroot): Calculated by dividing the PFAS concentration in the root by the concentration in the culture solution.[2]

    • Shoot Bioaccumulation Factor (BCFshoot): Calculated by dividing the PFAS concentration in the shoot by the concentration in the culture solution.[2]

Visualizing Workflows and Relationships

Diagrams can effectively illustrate complex processes and comparative relationships.

G cluster_setup Setup Phase cluster_exposure Exposure Phase cluster_depuration Depuration Phase cluster_analysis Analysis Phase acclimation Test Organism Acclimation uptake Uptake Phase (Aqueous or Dietary Exposure) acclimation->uptake depuration Depuration Phase (Clean Medium) uptake->depuration sampling Sample Collection (Tissue, Water) uptake->sampling depuration->sampling analysis Chemical Analysis (e.g., LC-MS/MS) sampling->analysis calculation Data Calculation (BCF, BMF, Half-life) analysis->calculation

Caption: Experimental workflow for an aquatic bioaccumulation study.

G cluster_pfos PFOS cluster_fsta 6:2 FTSA pfos_node Perfluorooctanesulfonic Acid (PFOS) potential Bioaccumulation Potential pfos_node->potential High pfos_char • Long-chain (C8) • Highly Persistent • High BCF in Plants • Long Human Half-life fsta_node This compound (6:2 FTSA) fsta_node->potential Low fsta_char • Fluorotelomer • Undergoes Biotransformation • Low BCF in Fish (<40) • Lower BCF in Plants

Caption: Logical comparison of bioaccumulation potential.

Conclusion

The available experimental data strongly indicates that 6:2 FTSA has a lower bioaccumulation potential in aquatic organisms and plants than PFOS. This difference is largely attributed to the shorter-chain characteristics and the potential for biotransformation of 6:2 FTSA, which contrasts with the high persistence of PFOS. While 6:2 FTSA appears to be a safer alternative from a bioaccumulation perspective in aquatic ecosystems, the observation of its potential accumulation in mammalian models suggests that further research is necessary for a complete risk assessment.[7] Continuous monitoring and toxicological studies of 6:2 FTSA and its degradation products are essential to fully understand its long-term environmental and health profile.

References

Evaluating 1H,1H,2H,2H-Perfluorohexanesulfonic Acid as a PFOS Replacement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phasing out of perfluorooctanesulfonic acid (PFOS) due to its persistence, bioaccumulation, and toxicity has spurred the search for viable alternatives. Among the candidates is 1H,1H,2H,2H-Perfluorohexanesulfonic acid (also known as 4:2 fluorotelomer sulfonate or 4:2 FTSA), a shorter-chain polyfluoroalkyl substance. This guide provides an objective comparison of 4:2 FTSA and PFOS, focusing on available experimental data regarding their performance as surfactants, environmental fate, and toxicity. Due to a notable scarcity of direct comparative studies, this guide synthesizes available data for each compound to facilitate an initial assessment, while clearly indicating existing data gaps.

Performance as a Surfactant

The primary function of both PFOS and 4:2 FTSA in many applications is to reduce the surface tension of liquids. Key metrics for evaluating surfactant performance include the surface tension isotherm, which shows the relationship between concentration and surface tension, and the critical micelle concentration (CMC), the concentration at which surfactant molecules begin to form micelles.

While extensive data is available for the surface tension and CMC of PFOS, there is a significant lack of publicly available, quantitative data for 4:2 FTSA.

Table 1: Comparison of Surfactant Properties

PropertyThis compound (4:2 FTSA)Perfluorooctanesulfonic Acid (PFOS)
Chemical Structure C₆H₅F₉O₃SC₈HF₁₇O₃S
Molar Mass 328.15 g/mol [1]500.13 g/mol
Surface Tension Data not readily available in a comparable format.Can lower the surface tension of water to below 20 mN/m.[2] The surface tension of aqueous solutions of PFOS ranges from 72.0 to 16.7 mN/m depending on the concentration and presence of other dissolved solids.[2]
Critical Micelle Concentration (CMC) Data not readily available.Reported values vary, with one study citing a CMC of 698 mg/L.[3] Another study mentions a CMC of 4573 mg/L.[4] Hemi-micelles may form at concentrations as low as 0.1% to 1% of the CMC.[4]

Environmental Fate and Transport

The environmental persistence and potential for long-range transport are critical considerations for any chemical intended for widespread use. PFOS is known for its extreme stability and resistance to degradation. Information on 4:2 FTSA is less comprehensive, with much of the available research focusing on its formation from the degradation of larger precursor molecules.

Table 2: Environmental Fate and Transport Properties

PropertyThis compound (4:2 FTSA)Perfluorooctanesulfonic Acid (PFOS)
Biodegradation Can be formed from the aerobic biotransformation of precursor compounds like fluorotelomer thioether amido sulfonates (FtTAoS).[3][4][5][6] Direct quantitative data on its own biodegradability is limited.Highly resistant to biodegradation under both aerobic and anaerobic conditions.
Environmental Occurrence Detected in drinking water, surface waters, and as a component in some aqueous film-forming foam (AFFF) formulations.[7][8][9]Ubiquitous global pollutant found in water, soil, sediment, and biota.[10]
Degradation Pathways One study showed that 4:2 FTSA degraded the fastest among n:2 fluorotelomer sulfonates (n=4, 6, 8) under ultrasonic treatment, suggesting thermolysis as a primary degradation pathway.[11]Extremely persistent, does not readily degrade in the environment.

Toxicological Profile

The toxicological profiles of PFOS and its potential replacements are of paramount importance for human health and environmental safety. PFOS is a well-characterized toxicant with a range of adverse effects. In contrast, the toxicological database for 4:2 FTSA is significantly less developed.

Table 3: Toxicological Data

EndpointThis compound (4:2 FTSA)Perfluorooctanesulfonic Acid (PFOS)
Acute Aquatic Toxicity Quantitative data (e.g., LC50 for fish or daphnia) is not readily available. Studies on related fluorotelomer acids suggest that toxicity increases with fluorocarbon chain length and that some precursors can be more toxic than the final perfluorinated acids.[12]Varies by species. For example, a 96-hour LC50 for zebrafish embryos has been reported in the range of 10.89–71 mg/L.
Mammalian Toxicity A safety data sheet indicates it may cause respiratory irritation but is not classified as a germ cell mutagen, carcinogen, or reproductive toxicant based on available information. No quantitative LD50 or NOAEL values were found in the public domain.Has been shown to cause developmental, reproductive, liver, and systemic toxicity in animal studies.
Human Health Detected in human blood. One epidemiological study found an association between serum concentrations of 4:2 FTSA and lower odds of preeclampsia.Associated with a range of adverse health effects in humans, including impacts on the immune system, liver function, and development.

Experimental Protocols

Standardized methodologies are crucial for generating comparable data. The following section outlines key experimental protocols for evaluating the performance and safety of surfactants like 4:2 FTSA and PFOS.

Surfactant Performance Evaluation

Surface Tension and Critical Micelle Concentration (CMC) Measurement

  • Method: The surface tension of aqueous solutions of the surfactant at various concentrations is measured using a tensiometer according to OECD Guideline 115 (Surface Tension of Aqueous Solutions) or ASTM D1331-14 (Standard Test Methods for Surface and Interfacial Tension of Solutions of Surface-Active Agents).

  • Procedure:

    • Prepare a stock solution of the surfactant in deionized water.

    • Create a series of dilutions of known concentrations.

    • Measure the surface tension of each dilution at a constant temperature using a calibrated tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate).

    • Plot surface tension as a function of the logarithm of the surfactant concentration.

    • The CMC is determined as the point where the surface tension plateaus.

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Prepare Stock Solution prep2 Create Serial Dilutions prep1->prep2 meas2 Measure Surface Tension of each dilution prep2->meas2 meas1 Calibrate Tensiometer meas1->meas2 an1 Plot Surface Tension vs. log(Concentration) meas2->an1 an2 Determine CMC an1->an2 G cluster_biodegradation Biodegradation Pathway of FtTAoS FtTAoS Fluorotelomer Thioether Amido Sulfonate (FtTAoS) FtSOAoS FtSOAoS (Singly Oxygenated Intermediate) FtTAoS->FtSOAoS Aerobic Biotransformation FtSO2AoS FtSO2AoS (Doubly Oxygenated Intermediate) FtSOAoS->FtSO2AoS FTSA 4:2 Fluorotelomer Sulfonate (4:2 FTSA) FtSO2AoS->FTSA PFCAs Perfluoroalkyl Carboxylic Acids (PFCAs) FTSA->PFCAs Further Degradation

References

benchmark study on the environmental persistence of fluorotelomer sulfonic acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the environmental persistence of fluorotelomer sulfonic acids (FTSAs), a prominent class of per- and polyfluoroalkyl substances (PFAS). Understanding the environmental fate of these compounds is critical due to their widespread presence and potential for long-term environmental contamination. This document summarizes key experimental data on their biotransformation and degradation, outlines the methodologies used in these studies, and visualizes the transformation pathways.

Comparative Data on Environmental Persistence

The environmental persistence of FTSAs is influenced by various factors, including microbial activity and the presence of other substances. The following tables summarize quantitative data from benchmark studies on the biotransformation and degradation of 6:2 FTSA, a well-studied example of this class of compounds.

Table 1: Biotransformation of 6:2 FTSA in Soil and Microbial Cultures
Experimental SystemInitial 6:2 FTSA ConcentrationIncubation TimeBiotransformation (%)Major Metabolites DetectedReference
Sandy Soil (Sulfur-limited) with Rhodococcus jostii RHA1Not specifiedNot specified~99% (in pure culture)6:2 Fluorotelomer Unsaturated Carboxylic Acid (6:2 FTUCA), Perfluoropentanoic Acid (PFPeA), Perfluorohexanoic Acid (PFHxA), Perfluoroheptanoic Acid (PFHpA)[1]
1-butanol-grown RHA1 cultures (Sulfur-free)Not specified64 hours~99%6:2 Fluorotelomer Carboxylic Acid (6:2 FTCA), 6:2 FTUCA, α-hydroxy-5:3 saturated fluorotelomer carboxylate (α-OH 5:3 FTCA), PFHpA, 6:2 Fluorotelomer Unsaturated Sulfonic Acid (6:2 FTUSA) (tentative)[1][2]
Ethanol-grown RHA1 cultures (Sulfur-free)Not specified64 hours~99%6:2 FTCA, 6:2 FTUCA, α-OH 5:3 FTCA, PFHpA, 6:2 FTUSA (tentative)[1]
Sandy Soil (Sulfur-rich)Not specifiedNot specifiedMinimalNot applicable[1]
Table 2: Degradation of 6:2 FTSA by Advanced Oxidation Processes (AOPs)
AOP MethodInitial 6:2 FTSA ConcentrationTreatment TimeDegradation (%)Key ByproductsReference
Electrochemical Oxidation (Boron-doped diamond electrode)50 - 1000 µg/L120 min99%Perfluorooctanoic acid (PFOA), PFHpA, PFHxA, PFPeA, Perfluorobutanoic acid (PFBA), Fluoride, CO2[3]
UV/H2O2Not specifiedNot specifiedEffectiveShorter chain perfluoroalkyl carboxylic acids (C2-C7), Sulfate (SO42-), Fluoride (F-)[4]
UV Photolysis (of 6:2 FTAB, a precursor)1 mg/L360 minAlmost complete decomposition of precursor6:2 FTSA, PFHpA, PFHxA, PFPeA[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited studies for analyzing FTSAs and assessing their degradation.

Analysis of Fluorotelomer Sulfonic Acids by LC-MS/MS

A common method for the quantitative determination of FTSAs in environmental samples is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7][8]

  • Sample Preparation: Environmental samples (e.g., water, soil) are first prepared and extracted using method-specific procedures. This often involves solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances from the sample matrix.[6][7]

  • Instrumental Analysis: The prepared sample extracts are then analyzed by LC-MS/MS. The analytes are separated on a liquid chromatography column and then detected by a mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[6][7]

  • Quantification: The concentration of the target FTSAs is determined using the isotope dilution method or by using an extracted internal standard. This involves adding a known amount of a stable isotopically labeled analog of the analyte to the sample before extraction.[6][7]

Biotransformation Studies

Biotransformation studies are conducted to understand the breakdown of FTSAs by microorganisms.

  • Microbial Cultures: Pure or mixed microbial cultures, such as Rhodococcus jostii RHA1, are grown in specific media.[1][2] The FTSA is then introduced into the culture, and samples are collected over time to monitor its disappearance and the formation of metabolites.

  • Soil Microcosms: Soil samples are placed in controlled laboratory containers (microcosms). The FTSA is added to the soil, and the microcosms are incubated under specific conditions (e.g., temperature, moisture, nutrient levels). Soil samples are extracted and analyzed at different time points to assess the extent of transformation.[1]

  • Metabolite Identification: The identification of transformation products is typically carried out using high-resolution mass spectrometry to determine the exact mass and chemical formula of the metabolites.[2]

Advanced Oxidation Processes (AOPs)

AOPs are chemical treatment processes used to degrade persistent organic pollutants.

  • Electrochemical Oxidation: This process utilizes electrodes, such as boron-doped diamond (BDD), to generate highly reactive hydroxyl radicals that can break down FTSAs.[3] Experiments are conducted in an electrochemical cell where parameters like current, electrolyte concentration, and pH are controlled.[3]

  • UV/H2O2: This method involves the use of ultraviolet (UV) light in the presence of hydrogen peroxide (H2O2) to produce hydroxyl radicals.[4] The degradation kinetics and the formation of byproducts are monitored over the course of the reaction.

Visualizing Transformation Pathways

The following diagrams illustrate the key transformation pathways of 6:2 FTSA as described in the scientific literature.

Caption: Biotransformation pathway of 6:2 FTSA by Rhodococcus jostii RHA1.

AOP_Degradation_Pathway 6:2 FTSA 6:2 FTSA Intermediates Shorter-chain PFCAs (PFOA, PFHpA, PFHxA, PFPeA, PFBA) 6:2 FTSA->Intermediates Oxidative Degradation Mineralization Mineralization Intermediates->Mineralization Final_Products Fluoride (F-) Sulfate (SO42-) Carbon Dioxide (CO2) Mineralization->Final_Products

Caption: Generalized degradation pathway of 6:2 FTSA by Advanced Oxidation Processes.

References

Safety Operating Guide

Navigating the Disposal of 1H,1H,2H,2H-Perfluorohexanesulfonic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 1H,1H,2H,2H-Perfluorohexanesulfonic acid, a member of the per- and polyfluoroalkyl substances (PFAS) family, requires careful consideration due to its persistent nature and evolving regulatory landscape. This guide provides essential safety information, operational plans, and disposal procedures to ensure the safe management of this chemical in a laboratory setting.

Immediate Safety and Handling Protocols

Before handling this compound, it is crucial to adhere to strict safety protocols to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety goggles with side protection.[1][2]

  • Hand Protection: Use chemical-resistant gloves tested according to EN 374.[1][2]

  • Respiratory Protection: In case of dust or aerosols, use a P2 filter for particles.[1]

  • Body Protection: Wear a lab coat or apron.[3]

Engineering Controls:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[1][4]

  • Ensure safety shower and eyewash stations are readily accessible.

General Hygiene:

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke in the laboratory.[1][4]

  • Keep the chemical away from food and drink.[1]

Step-by-Step Disposal Procedure

Given the current regulatory environment where federal guidelines for PFAS disposal are still being developed, the primary recommendation is to engage a licensed hazardous waste disposal company.[5][6] State and local regulations may also apply and should be consulted.

  • Containment:

    • Place the waste in a clearly labeled, sealed, and appropriate container for disposal.[1][2]

    • Do not mix with other waste streams unless advised by the disposal company.

  • Labeling:

    • Clearly label the container with the chemical name: "this compound" and any other identifiers required by your institution or waste handler.

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.

    • Store in a dry place.[1][2]

  • Engage a Professional Disposal Service:

    • Contact a certified hazardous waste disposal company with experience in handling PFAS compounds.

    • Provide them with the Safety Data Sheet (SDS) and as much information as possible about the waste.

  • Documentation:

    • Maintain detailed records of the amount of waste generated, its storage location, and the date of disposal.

    • Retain all documentation provided by the waste disposal company.

Quantitative Data for Disposal

Specific quantitative parameters for the disposal of this compound are not universally established and depend on the chosen disposal technology and regulatory requirements. The following table provides general guidance.

ParameterGuidelineCitation
pH for Neutralization (General Acidic Waste) 5.5 - 9.0[3]
Incineration Temperature High-temperature incineration is a common method for PFAS, but specific temperatures should be determined by the disposal facility.
Reporting Threshold (for manufacturing, processing, or handling) 100 pounds or more per year requires reporting under the Toxics Release Inventory (TRI).[7]

Note: The neutralization of corrosive wastes is a possibility for some acids, but due to the persistent nature of the perfluoroalkyl chain, this may not be a suitable disposal method for this compound. Always consult with a professional.

Experimental Protocols

General Neutralization Procedure for Acidic Waste:

The following is a general protocol for the neutralization of acidic waste. This is for informational purposes only and may not be suitable for this compound without professional consultation.

  • Preparation: Perform the procedure in a chemical fume hood while wearing appropriate PPE (lab coat, gloves, and safety goggles with a face shield).[3]

  • Dilution: Add the acidic waste to a large container of water (a 1:10 ratio of acid to water is a general starting point).[3]

  • Neutralization: Slowly add a 1M solution of a weak base (e.g., sodium bicarbonate) while stirring. Monitor the pH continuously.

  • Completion: Continue adding the base until the pH is between 5.5 and 9.0.[3]

  • Disposal of Neutralized Solution: The final disposal of the neutralized solution should be in accordance with local regulations. Do not assume it can be poured down the drain without verification.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Initial Handling & Assessment cluster_1 Disposal Pathway Decision cluster_2 Final Disposal start Waste Generation (this compound) ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe contain Contain in Labeled, Sealed Container ppe->contain consult Consult Institutional EHS & Licensed Waste Disposal Company contain->consult check_regs Check Federal, State, and Local Regulations consult->check_regs transport Arrange for Professional Waste Transport check_regs->transport incineration High-Temperature Incineration (or other approved method) transport->incineration documentation Receive & File Certificate of Disposal incineration->documentation

Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Personal Protective Equipment for 1H,1H,2H,2H-Perfluorohexanesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and operational guidance for laboratory personnel handling 1H,1H,2H,2H-Perfluorohexanesulfonic acid. Adherence to these protocols is essential for minimizing exposure risk and ensuring a safe research environment.

Researchers and scientists engaged in drug development and other laboratory activities involving this compound must be fully aware of its potential hazards. This substance is classified as a skin and eye irritant and may cause respiratory irritation.[1] Prolonged or repeated exposure can lead to more severe health effects. Therefore, the use of appropriate Personal Protective Equipment (PPE) is not just recommended, it is a mandatory safety measure.

Essential Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical when handling this compound. The following table summarizes the recommended PPE for various laboratory scenarios.

Scenario Hand Protection Eye and Face Protection Respiratory Protection Protective Clothing
Routine Handling & Small Spills (<100mL) Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Gloves must be inspected prior to use.Safety glasses with side shields or tightly fitting safety goggles.[2]Not typically required if handled in a well-ventilated area or a chemical fume hood.Standard laboratory coat.
Large Spills (>100mL) & Emergency Situations Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton®).Chemical splash goggles and a face shield.A full-face respirator with a combination filter for organic vapors and particulates (e.g., ABEK-P2) should be used if ventilation is inadequate or if aerosols are generated.[1]Chemical-resistant suit or apron over a lab coat. Chemical-resistant footwear.

Operational Plan for Safe Handling

Engineering Controls:

  • Always handle this compound in a well-ventilated area.

  • For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.

Standard Operating Procedures:

  • Pre-Handling:

    • Inspect all PPE for integrity before each use.

    • Ensure safety showers and eyewash stations are accessible and operational.

    • Clearly label all containers with the chemical name and associated hazards.

  • During Handling:

    • Avoid direct contact with skin, eyes, and clothing.

    • Do not eat, drink, or smoke in the laboratory.

    • Wash hands thoroughly after handling the chemical.

  • Post-Handling:

    • Decontaminate the work area upon completion of tasks.

    • Remove and properly dispose of contaminated PPE.

Disposal Plan

All waste containing this compound, including contaminated PPE, must be treated as hazardous waste.

  • Solid Waste: Collect in a designated, labeled, and sealed container.

  • Liquid Waste: Collect in a designated, labeled, and sealed container. Do not pour down the drain.

  • Contaminated PPE: Double-bag in labeled, sealed bags.

Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow start Start: Handling This compound task_assessment Assess the Task: - Scale of operation - Potential for spills or splashes - Generation of aerosols or dust start->task_assessment spill_check Is there a spill? task_assessment->spill_check spill_size Spill Size? spill_check->spill_size Yes routine_handling Routine Handling (Small Quantities) spill_check->routine_handling No small_spill Small Spill (<100mL) spill_size->small_spill <100mL large_spill Large Spill (>100mL) or Emergency spill_size->large_spill >100mL ppe_level_1 Standard PPE: - Chemical-resistant gloves - Safety glasses with side shields - Lab coat routine_handling->ppe_level_1 ppe_level_2 Intermediate PPE: - Chemical-resistant gloves - Chemical splash goggles - Lab coat small_spill->ppe_level_2 ppe_level_3 Full PPE: - Heavy-duty chemical gloves - Chemical splash goggles & face shield - Full-face respirator - Chemical-resistant suit/apron large_spill->ppe_level_3 end Proceed with Task ppe_level_1->end ppe_level_2->end ppe_level_3->end

Caption: PPE selection workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.